1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(oxan-2-yl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEVFBXKUUPRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-09-2 | |
| Record name | 1-(oxan-2-yl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride: Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. It details the molecule's structural features, including its stereochemistry, and presents its physicochemical and spectroscopic properties. The document outlines a plausible synthetic pathway, discusses chemical reactivity and safe handling protocols, and explores its applications as a building block in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this specific chemical entity.
Introduction
This compound is a substituted cyclobutylamine derivative featuring a tetrahydropyran (oxane) ring. The cyclobutane motif is increasingly recognized in medicinal chemistry for its ability to introduce three-dimensionality and conformational rigidity into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The presence of the amine group provides a key functional handle for further chemical modification, while the tetrahydropyran (THP) group acts as a protecting group for the geminal amino alcohol functionality. The hydrochloride salt form typically enhances the compound's stability and aqueous solubility.[4][5] This guide will delve into the core scientific aspects of this molecule, providing field-proven insights for its application in research and development.
Molecular Structure and Stereochemistry
Chemical Structure Elucidation
The structure of this compound consists of a cyclobutane ring substituted at the C1 position with both an amine group and an oxan-2-yl group. The amine exists as an ammonium chloride salt.
-
Molecular Formula (Free Base): C₉H₁₇NO[6]
-
Key Structural Features:
-
Cyclobutane Core: A strained four-membered ring that imparts a rigid, puckered conformation.[2]
-
Quaternary Carbon: The C1 of the cyclobutane is a quaternary center, bonded to the amine, the oxane ring, and two other cyclobutane carbons.
-
Oxane (Tetrahydropyran) Group: A six-membered saturated heterocycle containing oxygen, attached via its C2 position.
-
Primary Amine (as Hydrochloride): A primary amine group (-NH₂) protonated by hydrochloric acid to form an ammonium salt (-NH₃⁺Cl⁻).
-
Analysis of Chiral Centers
A critical aspect of this molecule's structure is the presence of two chiral centers, which gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers).
-
C1 of the Cyclobutane Ring: This carbon is attached to four different groups (the amino group, the oxane ring, C2 of the cyclobutane, and C4 of the cyclobutane), making it a stereocenter.
-
C2 of the Oxane Ring: This carbon is an acetal carbon and is bonded to four different groups (the oxygen within the ring, C3 of the oxane, the cyclobutane ring, and a hydrogen atom), making it a second stereocenter.
The presence of two stereocenters means that four possible stereoisomers exist: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). The relative and absolute stereochemistry will significantly influence the molecule's biological activity and interaction with other chiral molecules, a crucial consideration in drug development.
Physicochemical and Spectroscopic Properties
Quantitative data for this specific compound is not widely available in public literature, reflecting its status as a specialized research chemical. However, based on its structure and data from similar compounds, we can predict its properties.
Table of Properties
| Property | Value (Predicted/Reported) | Source/Rationale |
| Molecular Formula | C₉H₁₇NO (Free Base) | PubChem[6] |
| Molecular Weight | 155.24 g/mol (Free Base) | PubChem[6] |
| 191.70 g/mol (HCl Salt) | Calculated | |
| Monoisotopic Mass | 155.13101 Da (Free Base) | PubChem[6] |
| XLogP3 (Predicted) | 0.8 | PubChem[6] |
| Physical Form | Likely a white to off-white solid. | Based on similar amine hydrochlorides.[7] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form increases polarity and water solubility.[5][7] |
| Storage | Store in a cool, dry place, tightly sealed, under an inert atmosphere. | Standard for amine salts.[7][8] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The spectrum would be complex due to the two rings and stereocenters. Key signals would include:
-
A broad singlet for the -NH₃⁺ protons.
-
Multiplets for the cyclobutane ring protons.
-
A characteristic multiplet for the anomeric proton (O-CH-N) on the oxane ring.
-
A series of multiplets for the remaining methylene protons on the oxane ring.
-
-
¹³C NMR: Expected signals would correspond to the 9 distinct carbon atoms in the structure, with the quaternary carbon of the cyclobutane and the anomeric carbon of the oxane ring being key identifiers.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching from the ammonium group (broad, ~2400-3000 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-O stretching from the ether linkage in the oxane ring (~1050-1150 cm⁻¹).
-
Mass Spectrometry: The mass spectrum (e.g., ESI+) would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 156.13829.[6]
Synthesis and Purification
Retrosynthetic Analysis
The synthesis can be envisioned starting from cyclobutanone. A key transformation is the Strecker synthesis or a related cyanation/reduction pathway. The THP group is not installed directly but is formed as a consequence of the reaction mechanism involving 1-aminocyclobutanol and dihydropyran. A more plausible route involves the addition of a protected amine equivalent to cyclobutanone.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
A plausible synthesis involves the reaction of cyclobutanone with a cyanide source and an ammonium salt, followed by subsequent steps. A more direct and modern approach would be a Grignard reaction.[9]
Step 1: Synthesis of 1-aminocyclobutanecarbonitrile
-
To a solution of cyclobutanone in aqueous ethanol, add ammonium chloride followed by potassium cyanide.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress is monitored by TLC.
-
Rationale: This is a classic Strecker synthesis. The ketone reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.
Step 2: Hydrolysis to 1-aminocyclobutanecarboxylic acid
-
The crude aminonitrile is subjected to strong acidic hydrolysis (e.g., with concentrated HCl) under reflux.
-
Rationale: The nitrile group is hydrolyzed to a carboxylic acid.
Step 3: Reduction to 1-aminocyclobutane methanol
-
The amino acid is protected (e.g., as a Boc derivative).
-
The protected amino acid is then reduced using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF.
-
The protecting group is removed.
-
Rationale: LAH reduces the carboxylic acid to a primary alcohol.
Step 4: Formation of the THP-protected final compound
-
The resulting 1-aminocyclobutane methanol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
The final product is then treated with HCl in a suitable solvent (e.g., ether or dioxane) to precipitate the hydrochloride salt.
-
Rationale: The reaction between an alcohol and DHP in the presence of acid forms the tetrahydropyranyl (THP) ether, which in this intramolecular case forms the target bicyclic structure.
Purification and Characterization Workflow
Caption: General workflow for purification and characterization.
Chemical Reactivity and Handling
Stability and Storage
The hydrochloride salt is expected to be a stable, crystalline solid.[7] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[8][10] As an amine salt, it can be hygroscopic.
Key Reactions
-
Deprotection/Ring Opening: The THP group is an acetal, which is stable to bases but labile under acidic conditions. Treatment with aqueous acid can cleave the C-O bond, reverting the structure to a geminal amino alcohol derivative. This reactivity is crucial for its use as a protected building block.
-
N-Functionalization: After neutralization of the hydrochloride salt to the free amine, the primary amine group can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation, making it a versatile scaffold for building molecular diversity.
Safety and Toxicology Profile
-
Hazard Identification: While specific data for this compound is limited, similar amine hydrochlorides can cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract.
-
Handling Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat.[8][10] Handling should occur in a well-ventilated area or a fume hood.[10]
-
First Aid Measures:
Applications in Medicinal Chemistry and Drug Discovery
The true value of 1-(Oxan-2-yl)cyclobutan-1-amine lies in its potential as a structural motif in drug design. The cyclobutane ring serves as a bioisostere for other groups (like phenyl rings or gem-dimethyl groups) and provides a rigid scaffold to orient functional groups in a specific 3D space.[1][3]
-
Scaffold for Novel Therapeutics: The rigid cyclobutane core can help lock a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target.[2] This is a sought-after property in the design of enzyme inhibitors and receptor ligands.
-
Improving Physicochemical Properties: The introduction of sp³-rich scaffolds like cyclobutane can improve properties such as solubility and metabolic stability while reducing planarity, which is often beneficial for oral bioavailability.[2][3]
-
Building Block for Combinatorial Chemistry: The primary amine handle allows for the straightforward attachment of this unique scaffold to various side chains, acids, and other chemical fragments, enabling the rapid generation of libraries of new chemical entities for high-throughput screening.
While there are no specific marketed drugs containing this exact fragment found in the search results, the utility of cyclobutane amines in general is well-documented in drug discovery programs, including inhibitors for targets like isocitrate dehydrogenase (IDH).[2]
Conclusion
This compound is a specialized chemical building block with significant potential for medicinal chemistry and drug discovery. Its key attributes include a conformationally rigid cyclobutane core, stereochemical complexity, and a synthetically versatile primary amine. While detailed experimental data is sparse, its structure allows for logical predictions of its properties, reactivity, and synthesis. For drug development professionals, this compound represents a valuable tool for creating novel, three-dimensional chemical matter with potentially superior pharmacological profiles.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link]
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A Premium Chemical Solution. (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride. Available from: [Link]
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Al-Harrasi, A., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. Available from: [Link]
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ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Georgia State University. Available from: [Link]
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Wessjohann, L.A., et al. Cyclobutanes in Small-Molecule Drug Candidates. Chemistry – A European Journal. Available from: [Link]
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Mykhailiuk, P.K. Efficient decagram-scale synthesis of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane-derived building blocks. Organic & Biomolecular Chemistry. Available from: [Link]
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Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]
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Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride. Available from: [Link]
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PubChem. 1-ethylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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Zhu, C., et al. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-rearrangement cascade. Chemical Science. Available from: [Link]
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Technical Whitepaper: Physicochemical Profiling of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride
Executive Summary
In modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic utilization of highly saturated, sp³-rich building blocks is paramount for developing selective and orally bioavailable therapeutics. 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a prime example of such a building block. This whitepaper provides an in-depth technical analysis of its molecular weight, empirical formula, and the physicochemical causality behind its structural design and salt selection.
Understanding the exact stoichiometric and mass spectrometric properties of this compound is critical for researchers engaged in synthetic scaling, assay development, and lead optimization.
Quantitative Physicochemical Characterization
The core identity of a pharmaceutical building block dictates its behavior in both synthetic workflows and biological assays. The compound exists fundamentally as a free base, but it is almost exclusively synthesized, stored, and utilized as a hydrochloride (HCl) salt.
The addition of the HCl molecule alters the empirical formula and molecular weight, which must be precisely accounted for during molarity calculations for in vitro screening.
Table 1: Comparative Physicochemical Data
| Parameter | Free Base | Hydrochloride Salt |
| Empirical Formula | C₉H₁₇NO | C₉H₁₈ClNO (or C₉H₁₇NO · HCl) |
| Exact Mass (Monoisotopic) | 155.1310 Da | 191.1077 Da |
| Molecular Weight | 155.24 g/mol | 191.70 g/mol |
| Physical State (Typical) | Viscous Oil | Crystalline Solid |
| Aqueous Solubility | Low | High |
| Atmospheric Stability | Prone to carbamate formation (CO₂ absorption) | Highly stable |
Data supported by compound registry standards [1].
Structural Rationale & Causality in Drug Design
The architecture of 1-(Oxan-2-yl)cyclobutan-1-amine is not arbitrary; it is engineered to solve specific pharmacokinetic challenges. As established by Lovering et al. in their seminal work on the [2], increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success rates by enhancing solubility and reducing off-target promiscuity.
-
The Cyclobutane Ring: The gem-disubstituted cyclobutane ring acts as a conformational restrictor. By locking the primary amine into a specific spatial vector, it minimizes the entropic penalty incurred upon binding to a target protein's active site.
-
The Oxane (Tetrahydropyran) Ring: This moiety introduces a localized dipole and a hydrogen-bond acceptor (the oxygen atom) while maintaining a largely lipophilic hydrocarbon core, allowing for fine-tuned modulation of the molecule's overall partition coefficient (LogP).
-
The Hydrochloride Salt Form: Low-molecular-weight primary amines are notoriously volatile and susceptible to oxidation. Converting the amine to an HCl salt [3], neutralizing its nucleophilicity, preventing degradation, and drastically improving aqueous solubility for biological assays.
Figure 1: Logical relationship between structural moieties and their physicochemical properties.
Experimental Methodology: Salt Formation Workflow
To ensure the integrity of the 191.70 g/mol molecular weight, the free base must be quantitatively converted to the hydrochloride salt. The following self-validating protocol utilizes differential solubility to drive the reaction to completion.
Protocol: Synthesis of the Hydrochloride Salt
Causality Note: Anhydrous diethyl ether (Et₂O) is explicitly chosen as the solvent. The free base is highly soluble in Et₂O, whereas the resulting ionic HCl salt is entirely insoluble. This forces the product to precipitate immediately, driving the reaction forward via Le Chatelier's principle and allowing for isolation without chromatography.
-
Dissolution: Dissolve 1.0 equivalent of 1-(Oxan-2-yl)cyclobutan-1-amine free base (155.24 g/mol ) in 10 volumes of anhydrous Et₂O under an inert nitrogen atmosphere.
-
Acidification: Place the reaction flask in an ice bath (0°C) to control the exothermic neutralization. Dropwise, add 1.1 equivalents of 2.0 M HCl in Et₂O.
-
Precipitation: Stir the mixture for 30 minutes. A white, crystalline precipitate of the hydrochloride salt will form rapidly.
-
Isolation: Isolate the solid via vacuum filtration using a sintered glass funnel. Wash the filter cake with cold anhydrous Et₂O to remove any unreacted free base.
-
Desiccation: Dry the crystalline solid under high vacuum at 40°C for 12 hours to remove residual solvent, yielding the pure C₉H₁₈ClNO compound.
Figure 2: Experimental workflow for the synthesis and analytical validation of the HCl salt.
Analytical Validation & Data Interpretation
Validating the molecular weight and formula of the synthesized salt requires orthogonal analytical techniques.
Protocol: LC-MS and ¹H-NMR Validation
-
Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.
-
Mass Spectrometry (ESI+): Inject the sample into a UPLC-MS system operating in positive Electrospray Ionization (ESI+) mode.
-
Nuclear Magnetic Resonance (NMR): Dissolve 5 mg of the salt in Deuterated Dimethyl Sulfoxide (DMSO-d₆) for ¹H-NMR analysis.
Expert Data Interpretation (The Mass Spectrometry Pitfall): A common error in the mass spectrometric analysis of hydrochloride salts is the expectation of observing the intact salt mass (191.70 m/z). Because the non-covalent ionic bond dissociates instantly in the LC mobile phase, ESI+ will exclusively protonate the free amine.
Therefore, the expected MS peak is [M+H]⁺ at m/z 156.24 , corresponding to the protonated free base (C₉H₁₈NO⁺). The chloride counterion (Cl⁻) is entirely transparent in positive ion mode. The presence of the HCl salt is instead confirmed via ¹H-NMR in DMSO-d₆, where the protonated amine (-NH₃⁺) will appear as a distinct, broad integration of 3 protons downfield (typically between 7.5–8.5 ppm), confirming the salt stoichiometry.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 115073972, 1-(oxan-2-yl)cyclobutan-1-amine. PubChem.[Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH / VHCA. (Review referenced via ACS).[Link]
solubility data for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride in water
Technical Assessment: Aqueous Solubility Profile of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride
Executive Summary
Compound: this compound CAS Registry: 137838085 (PubChem CID) Solubility Classification: High Aqueous Solubility (Predicted) [1]
Status of Public Data: Specific experimental thermodynamic solubility values for this proprietary building block are not currently published in open-access peer-reviewed literature.
Technical Assessment: Based on Structure-Property Relationship (SPR) analysis of the pharmacophore—comprising a hydrophilic primary amine hydrochloride salt, a polar tetrahydropyran (oxane) ether ring, and a compact cyclobutane scaffold—this compound is assessed to be highly water-soluble (>50 mg/mL) .[1]
This guide provides the structural justification for this assessment and details a self-validating experimental protocol for researchers to empirically determine the exact solubility limit, a critical step for formulation and bioavailability studies.
Physicochemical Analysis & Solubility Prediction
To understand the solubility behavior of this molecule without a datasheet, we must analyze the competition between its hydrophilic and lipophilic domains.
| Structural Domain | Chemical Nature | Impact on Aqueous Solubility |
| Primary Amine (HCl Salt) | Ionic ( | Major Enhancer. The ionic headgroup forms strong ion-dipole interactions with water.[1] |
| Oxan-2-yl (Tetrahydropyran) | Cyclic Ether | Moderate Enhancer. The oxygen atom acts as a Hydrogen Bond Acceptor (HBA), increasing polarity compared to a carbocycle.[1] |
| Cyclobutane Ring | Aliphatic Cycle | Minor Detractor. Adds lipophilicity, but the small |
Prediction Model:
-
Free Base: The neutral amine would exhibit moderate solubility due to the ether oxygen but might be limited by the hydrocarbon skeleton.
-
Hydrochloride Salt: Protonation of the amine (pKa
10.8) creates a cationic species. For small molecules ( Da) like this, salt formation typically boosts solubility by orders of magnitude. -
Risk Factor: Hygroscopicity. Amine HCl salts with ether linkages are prone to absorbing atmospheric moisture. Handling in a desiccated environment is recommended.[2]
Experimental Protocol: Thermodynamic Solubility Determination
Workflow Visualization
Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility.
Step-by-Step Methodology
Reagents:
-
Deionized Water (Milli-Q quality).[1]
-
Standard Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).
-
Critical: Do not use Chloride-containing buffers (like PBS) if assessing the "Common Ion Effect" specifically, although for general screening, standard buffers suffice.
Procedure:
-
Saturation: Place 10–20 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add solvent in 250 µL increments.
-
Observation: If the solid dissolves immediately, the solubility is very high (>40 mg/mL). Add more solid until a visible suspension persists.
-
-
Agitation: Cap tightly. Shake or stir at 25°C ± 1°C for 24 hours.
-
Note: For HCl salts, 24 hours is usually sufficient. 48 hours is safer to rule out gel formation.
-
-
Separation:
-
Filtration: Use a syringe filter (0.45 µm PVDF or PTFE). Pre-saturate the filter with 100 µL of the solution to prevent drug loss due to filter adsorption.
-
Centrifugation: Alternatively, spin at 10,000 rpm for 10 minutes.
-
-
Quantification (HPLC):
-
Dilute the supernatant (e.g., 1:100) with mobile phase to bring it into the linear dynamic range of the detector.
-
Inject onto a C18 column. Detect at 210 nm (low wavelength required as the molecule lacks a strong chromophore).
-
Data Interpretation & Causality
When analyzing your results, three specific phenomena will dictate the solubility profile of this amine salt.
The pH-Solubility Profile
The solubility of 1-(Oxan-2-yl)cyclobutan-1-amine will be pH-dependent.[1]
-
pH < pKa (Acidic/Neutral): The molecule remains protonated (
). Solubility is maximal (intrinsic solubility of the salt). -
pH > pKa (Basic): The molecule deprotonates to the free base (
). Solubility will drop precipitously to the intrinsic solubility of the neutral organic molecule. -
Caution: Since the pKa is likely ~10.8, the compound will remain soluble across the entire physiological range (pH 1.2 – 7.4). You will only see precipitation at extremely high pH (>10).
The Common Ion Effect
Since this is a Hydrochloride (HCl) salt, the presence of excess Chloride ions (
-
Scenario: Dissolving the compound in 0.1 M HCl (pH 1.2) or Saline (0.9% NaCl).
-
Mechanism: According to the solubility product principle (
), adding external shifts the equilibrium toward the solid precipitate.[1] -
Result: Solubility in 0.1 M HCl may be lower than in pure water.
Equilibrium Visualization
Figure 2: Equilibrium dynamics affecting the solubility of the Hydrochloride salt.
References
-
PubChem. this compound (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
-
NIST Chemistry WebBook. Cyclobutanamine (Analogous Structure Data). National Institute of Standards and Technology.[3][4] Available at: [Link][1]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6] Advanced Drug Delivery Reviews. (Authoritative source on HCl salt behavior).
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Technical Safety & Handling Monograph: 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride
Executive Summary & Chemical Identity[1][2][3]
This guide serves as a comprehensive safety and handling protocol for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride . As a specialized building block frequently used in Fragment-Based Drug Discovery (FBDD) to introduce
Note on Data Availability: As a novel research intermediate, empirical toxicological data is sparse. This guide utilizes Structure-Activity Relationship (SAR) analysis and the Precautionary Principle to establish safety protocols.
Chemical Structure & Identifiers[2][4][5][6][7]
| Property | Detail |
| IUPAC Name | 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride |
| Common Name | 1-(Oxan-2-yl)cyclobutan-1-amine HCl |
| Molecular Formula | |
| Molecular Weight | ~191.70 g/mol (Salt); ~155.24 g/mol (Free Base) |
| Physical State | Solid (Powder or Crystalline) |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents ( |
| Key Functionalities | Primary Amine (Basic/Nucleophilic), Cyclic Ether (THP), Cyclobutane (Strained Ring) |
Predictive Hazard Identification (SAR Analysis)
In the absence of full REACH registration data, we categorize hazards based on the functional moiety profile. The hydrochloride salt form significantly mitigates volatility but increases hygroscopicity.
GHS Classification (Predicted)
Based on analogous primary amine hydrochlorides (e.g., cyclobutanamine HCl).
| Hazard Class | Category | Hazard Statement | Mechanism |
| Acute Toxicity (Oral) | Cat.[1][2] 4 | H302: Harmful if swallowed.[1][2][3][4] | Bioavailability of primary amines; potential CNS effects. |
| Skin Corrosion/Irritation | Cat.[1][5] 2 | H315: Causes skin irritation.[1][4] | Acidic nature of HCl salt upon hydrolysis on moist skin. |
| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][3] | Direct interaction with mucous membranes; pH shock. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[4] | Inhalation of dust/aerosols.[5][2][3][6] |
Critical Stability Hazards
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, leading to deliquescence. This alters stoichiometry in precise synthesis.
-
Thermal Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While generally stable at room temperature, avoid temperatures >150°C to prevent ring-opening decomposition.
-
Peroxide Potential: The oxane (tetrahydropyran) ring is a cyclic ether. While the solid salt form is resistant to autoxidation, long-term storage in air could theoretically favor peroxide formation if the free base is generated in situ.
Operational Handling Framework
This section details the "Defense-in-Depth" strategy for handling this compound.
Engineering Controls & Containment
Decision Logic: The choice of containment depends on the operation scale and physical state (solid vs. solution).
Figure 1: Risk Assessment Workflow for Handling Novel Amine Salts. High-contrast nodes indicate critical decision points.
Protocol: Safe Weighing & Transfer
Objective: Prevent inhalation exposure and moisture contamination.
-
Environment: Perform all weighing in a chemical fume hood or glovebox.
-
Anti-Static Measures: Use an anti-static gun if the powder is fluffy/electrostatic to prevent aerosolization.
-
Transfer:
-
Use a disposable spatula.
-
Transfer directly into a tared vial.
-
Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).
-
-
Inerting: Flush the headspace of the stock container with Argon or Nitrogen before resealing. Tape the cap with Parafilm to ensure a moisture barrier.
Emergency Response Protocols
Every researcher must verify the location of the safety shower and spill kit before opening the vial.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Mechanism: HCl salts can hydrolyze in the lungs, causing chemical pneumonitis.
-
Skin Contact: Brush off loose particles before washing. Rinse with soap and water for 15 minutes.[3][4] Why? Adding water to a large mass of amine HCl on the skin can create a concentrated acidic solution; brushing first reduces the load.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses if present.[1][5][7][3]
Spill Management Workflow
Figure 2: Emergency Spill Response Logic. Note the distinction between dry and wet spill protocols to minimize aerosolization.
Storage & Stability
-
Temperature: Refrigerate (
). -
Atmosphere: Store under inert gas (Argon preferred).
-
Incompatibilities:
-
Strong Oxidizers: Risk of exothermic reaction.
-
Strong Bases: Liberates the free amine, which may be volatile and prone to oxidation.
-
Acid Chlorides/Anhydrides: Will react rapidly (acylation).
-
Disposal & Environmental Impact[7][14]
Ecological Note: As a quaternary carbon-containing amine, biodegradability is predicted to be low. Do not release into drains.[3]
Disposal Protocol:
-
Solid Waste: Dissolve in a combustible solvent (e.g., methanol) and package for high-temperature incineration equipped with a scrubber (to handle NOx and HCl emissions).
-
Aqueous Waste: Adjust pH to neutral (7-8) before disposal into aqueous waste streams intended for professional treatment.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 115073972. Retrieved March 5, 2026 from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Guidance on the labeling of amine hydrochlorides. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Sources
Therapeutic Potential of 1-(Oxan-2-yl)cyclobutan-1-amine Derivatives
This technical guide details the therapeutic potential, chemical architecture, and synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine) and its derivatives.
This scaffold represents a strategic bioisostere in modern medicinal chemistry, primarily utilized to modulate lipophilicity (LogP) and restrict conformational entropy in drug candidates targeting Histamine H3 receptors (CNS disorders) and potentially NMDA receptors (Depression/Pain).
A Technical Guide for Drug Discovery & Development
Executive Summary: The Strategic Scaffold
The 1-(Oxan-2-yl)cyclobutan-1-amine moiety is a high-value pharmacophore designed to replace traditional lipophilic cyclic amines (e.g., 1-phenylcyclohexylamine, adamantane-1-amine) in drug discovery.
By fusing a cyclobutane ring (rigid, small footprint) with an oxan-2-yl (tetrahydropyran-2-yl) group (polar, metabolic stability), this scaffold offers three distinct advantages over legacy structures:
-
Lipophilicity Modulation: The oxane ring lowers LogP compared to phenyl or cyclohexyl rings, improving aqueous solubility and reducing non-specific protein binding while maintaining blood-brain barrier (BBB) permeability.
-
Conformational Locking: The cyclobutane ring restricts the rotational freedom of the amine and the oxane substituent, locking the pharmacophore into a bioactive conformation favored by specific GPCRs (e.g., H3) and ion channels.
-
Metabolic Stability: The ether linkage in the oxane ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich aromatic rings, potentially extending the half-life (
) of the parent drug.
Primary Therapeutic Applications:
-
Neurology (CNS): Histamine H3 Receptor Antagonists (Narcolepsy, ADHD, Alzheimer's).
-
Psychiatry: Rapid-acting Antidepressants (NMDA Receptor modulation).
-
Oncology: Solubilizing motifs for Kinase Inhibitors (e.g., MNK/MEK pathways).
Chemical Architecture & Pharmacophore Analysis
Structural Breakdown
The molecule consists of a primary amine and a tetrahydropyran-2-yl group geminally substituted at the C1 position of a cyclobutane ring.
-
Core: Cyclobutane (C4H8). Provides a rigid spacer with defined bond angles (~88° puckered), distinct from the chair conformation of cyclohexane.
-
Substituent A: Primary Amine (-NH2). A canonical hydrogen bond donor/acceptor, critical for ionic interactions with receptor aspartate residues (e.g., Asp3.32 in GPCRs).
-
Substituent B: Oxan-2-yl (Tetrahydropyran). Acts as a bioisostere for a phenyl ring or a cyclohexyl ring. The oxygen atom at position 1 of the oxane ring acts as a weak hydrogen bond acceptor.
Stereochemical Considerations
Unlike the symmetrical 4-oxanyl isomer, the 2-oxanyl substitution introduces chirality.
-
Chiral Center 1: C2 of the oxane ring.
-
Chiral Center 2: C1 of the cyclobutane ring (if the other cyclobutane carbons are asymmetrically substituted).
Note: In the core scaffold 1-(oxan-2-yl)cyclobutan-1-amine, C1 of the cyclobutane is prochiral unless the cyclobutane ring itself bears further substitution. However, the C2 of the oxane is a defined stereocenter. Enantioselective synthesis is crucial, as the
Caption: Structural decomposition of the scaffold highlighting its functional roles in ligand-receptor binding.
Therapeutic Applications & Mechanism of Action
Histamine H3 Receptor Antagonists (Cognitive Disorders)
The most documented utility of cyclobutyl amine derivatives is in the development of H3 receptor antagonists/inverse agonists .
-
Mechanism: Blockade of presynaptic H3 autoreceptors enhances the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.
-
Role of Scaffold: The cyclobutane-amine motif serves as the "linker" and "basic head" group. The oxane ring provides the necessary lipophilicity to cross the BBB without the toxicity risks associated with highly aromatic compounds.
-
Clinical Indication: Narcolepsy (e.g., Pitolisant analogs), ADHD, and cognitive deficits in Schizophrenia.
NMDA Receptor Modulation (Depression & Pain)
Cyclic amines (e.g., Ketamine, Memantine) are classic NMDA receptor blockers.
-
Hypothesis: 1-(Oxan-2-yl)cyclobutan-1-amine derivatives may act as trapping open-channel blockers of the NMDA receptor.
-
Advantage: The substitution of the phenyl ring (found in PCP/Ketamine) with an oxane ring attenuates the "psychotomimetic" side effects (hallucinations) while retaining analgesic and antidepressant efficacy. This is a known strategy in "dissociative" medicinal chemistry to improve the therapeutic index.
Kinase Inhibitors (Oncology)
In kinase drug discovery (e.g., MNK1/2, MEK), solubility is a persistent challenge.
-
Application: This amine is used as a Solvent Front Binder . It is attached to the core kinase inhibitor scaffold (e.g., via an amide bond) to project into the solvent channel, improving solubility (via the ether oxygen and amine) and metabolic stability.
Experimental Protocols (Self-Validating)
Synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine
Rationale: Direct nucleophilic addition to a cyclobutane precursor is difficult due to ring strain. The preferred route utilizes a nitrile intermediate.
Step-by-Step Methodology:
-
Precursor Preparation: Start with Cyclobutanecarbonitrile .
-
Lithiation: Cool a solution of 2-bromotetrahydropyran in dry THF to -78°C. Add t-BuLi (2.2 eq) to generate the 2-lithiotetrahydropyran species.
-
Critical Control: Temperature must be maintained < -70°C to prevent decomposition of the lithio-ether.
-
-
Nucleophilic Attack: Add Cyclobutanecarbonitrile dropwise. The lithiated species attacks the nitrile carbon.
-
Imine Hydrolysis/Reduction:
-
Route A (Ketone): Quench with acid to form the ketone (1-(oxan-2-yl)cyclobutan-1-one), then Reductive Amination with NH4OAc/NaCNBH3.
-
Route B (Direct Reduction): Treat the intermediate imine with LiAlH4 or NaBH4 to yield the primary amine directly.
-
-
Purification: Acid-base extraction. The amine is basic; extract into 1M HCl, wash organics, basify aqueous layer with NaOH, extract into DCM.
| Reagent | Equivalents | Conditions | Critical Parameter |
| 2-Br-Tetrahydropyran | 1.0 | THF, -78°C | Anhydrous conditions |
| t-Butyllithium | 2.2 | -78°C, 30 min | Pyrophoric handling |
| Cyclobutanecarbonitrile | 1.1 | -78°C to RT | Slow addition |
| LiAlH4 | 1.5 | Reflux, 2h | Complete reduction |
In Vitro H3 Receptor Binding Assay
Rationale: To validate the affinity of the derivative.
-
Cell Line: HEK-293 cells stably expressing human Histamine H3 receptor.
-
Radioligand: [3H]-N-alpha-methylhistamine (NAMH).
-
Protocol:
-
Incubate cell membranes (20 µg protein) with [3H]-NAMH (1 nM) and varying concentrations of the test compound (
to M). -
Non-specific binding determined by 10 µM Thioperamide.
-
Incubate for 60 min at 25°C.
-
Filter through GF/B filters, wash with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Calculate
and using the Cheng-Prusoff equation.
Comparative Data Analysis
Table 1: Physicochemical Comparison of Cyclic Amine Scaffolds
| Scaffold | LogP (Calc) | tPSA (Ų) | Rotatable Bonds | BBB Penetration | Metabolic Risk |
| 1-(Oxan-2-yl)cyclobutan-1-amine | 1.2 - 1.5 | 35.0 | 2 | High | Low (Ether stable) |
| 1-Phenylcyclohexylamine (PCA) | 2.8 - 3.1 | 26.0 | 1 | High | High (Aromatic hydroxylation) |
| 1-(Aminomethyl)cyclohexane (Gabapentin core) | 0.5 - 1.0 | 63.0 (Acid) | 3 | Low (requires transporter) | Low |
| Adamantane-1-amine | 2.4 | 26.0 | 0 | High | Low |
Interpretation: The Oxan-2-yl/Cyclobutane scaffold occupies a "Goldilocks" zone—lipophilic enough for passive diffusion across the BBB, but polar enough (due to the ether oxygen) to reduce the risk of phospholipidosis and rapid hepatic clearance often seen with purely carbocyclic amines.
Future Outlook & Optimization
Researchers should focus on stereoselective synthesis of the (2S)-oxan-2-yl isomer, as biological systems often discriminate sharply between ether enantiomers. Further derivatization at the amine nitrogen (e.g., alkylation, sulfonylation) can tune the selectivity between H3, NMDA, and Sigma receptors.
References
-
PubChem. (n.d.). 1-(Oxan-2-yl)cyclobutan-1-amine. National Library of Medicine. Retrieved from [Link]
- Cowart, M. D., et al. (2008). Cyclobutyl amine derivatives. European Patent EP1888523B1. European Patent Office.
-
Array BioPharma Inc. (2017).[1] Novel hydrogen sulfate salt. U.S. Patent US9562017B2. United States Patent and Trademark Office. Retrieved from
-
Haufe, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. Retrieved from [Link]
Sources
Technical Guide: Design, Synthesis, and Application of Oxan-2-yl Cyclobutane Amines
Executive Summary
The integration of saturated heterocycles with strained carbocycles represents a frontier in modern medicinal chemistry. Oxan-2-yl cyclobutane amines (specifically 1-(oxan-2-yl)cyclobutan-1-amine and its derivatives) are emerging high-value scaffolds that combine the metabolic stability of the tetrahydropyran (oxan) ring with the conformational restriction of the cyclobutane core.
This guide provides a technical analysis of this motif, focusing on the gem-disubstituted architecture where the amine and the oxanyl group share a quaternary carbon. This structural arrangement offers a unique vector for drug design, functioning as a metabolically robust bioisostere for sterically hindered amines and spirocyclic systems.
Part 1: Structural Analysis & Pharmacophore Properties
The Gem-Disubstituted Quaternary Core
The defining feature of the 1-(oxan-2-yl)cyclobutan-1-amine scaffold is the quaternary carbon at position 1 of the cyclobutane ring. This creates a "spiro-like" steric environment without the complexity of a true spirocycle.
-
Conformational Locking: The cyclobutane ring (puckered conformation, ~25-35°) restricts the rotation of the amine and the oxanyl group. This reduces the entropic penalty upon binding to a protein target.
-
Metabolic Blockade: The quaternary center eliminates the presence of abstractable
-protons adjacent to the amine, a common site for metabolic degradation (N-dealkylation) by Cytochrome P450 enzymes. -
Lipophilicity Modulation: The oxan-2-yl group (tetrahydropyran) serves as a polar, non-basic lipophilic spacer. It lowers LogP compared to a cyclohexyl equivalent (due to the ether oxygen) while maintaining bulk.
Stereochemical Considerations
The 1-(oxan-2-yl)cyclobutan-1-amine molecule possesses a chiral center at the C2 position of the oxan ring.
-
Chirality: The C2-oxanyl center makes the molecule chiral.
-
Diastereomers: If the cyclobutane ring is further substituted (e.g., at C3), diastereomers (cis/trans) will exist relative to the oxanyl group.
| Property | Value/Description | Impact on Drug Design |
| Hybridization | sp³ (Quaternary Core) | Increases Fsp³ fraction; correlates with higher clinical success. |
| H-Bonding | 1 Donor (NH₂), 1 Acceptor (O) | Balanced profile for solubility and permeability. |
| Metabolic Liability | Low | Quaternary C blocks |
| pKa (Amine) | ~9.5 - 10.5 | Typical primary aliphatic amine; suitable for salt formation. |
Part 2: Synthetic Methodologies
Synthesizing sterically hindered, gem-disubstituted amines requires specific strategies to overcome nucleophilic repulsion and elimination side reactions.
Route A: Nucleophilic Addition & Ritter Reaction (Recommended)
This is the most robust pathway for generating the quaternary amine center. It utilizes the polarity of the oxan ring and the strain of the cyclobutanone.
-
Nucleophilic Addition: 2-Lithiotetrahydropyran (generated via lithiation of dihydropyran or trans-metalation of 2-stannyltetrahydropyran) adds to cyclobutanone.
-
Ritter Reaction: The resulting tertiary alcohol is treated with a nitrile (e.g., chloroacetonitrile or HCN equivalent) under acidic conditions. The strained cyclobutane ring stabilizes the intermediate carbocation (or the reaction proceeds via an
-like mechanism favored by the oxanyl oxygen's inductive effect? Correction: The oxanyl oxygen is electron-withdrawing, destabilizing the cation, but the cyclobutane strain release can drive ring expansion if not controlled. However, Ritter conditions are standard for tertiary alcohols.) -
Hydrolysis: The resulting amide is cleaved to yield the free amine.
Route B: Dialkylation of Nitriles
A scalable route avoiding organolithium reagents at the final step.
-
Starting Material: (Tetrahydropyran-2-yl)acetonitrile.
-
Cyclization: Double alkylation with 1,3-dibromopropane using a strong base (NaH or LiHMDS).
-
Functional Group Interconversion: The resulting nitrile is hydrolyzed to the amide and subjected to Hofmann rearrangement, or directly reduced (though reduction yields the aminomethyl derivative, not the amine directly on the ring). Therefore, Hofmann or Curtius rearrangement of the acid is required to get the amine on the quaternary carbon.
Visualization of Synthetic Logic
The following diagram illustrates the critical decision tree for synthesizing this scaffold.
Caption: Comparative synthetic routes for gem-disubstituted oxan-2-yl cyclobutane amines showing Nucleophilic Addition vs. Nitrile Dialkylation pathways.
Part 3: Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Addition (Route A)
Target: 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride
Reagents:
-
Cyclobutanone (1.0 equiv)
-
Tetrahydropyran (THP) (precursor for lithiation)
-
n-Butyllithium (n-BuLi)
-
Chloroacetonitrile (for Ritter)
-
Sulfuric acid / Acetic acid
-
Thiourea (for chloroacetamide cleavage)
Step-by-Step Methodology:
-
Generation of 2-Lithiotetrahydropyran:
-
Note: Direct lithiation of THP is difficult. Use tributyl(oxan-2-yl)stannane transmetalation or 2-bromo-THP (unstable) if accessible. A practical alternative is using 2-(phenylsulfonyl)tetrahydropyran followed by reductive lithiation (Li/naphthalene).
-
Alternative: Use dihydro-2H-pyran . Treat with t-BuLi (careful control) or use the Shapiro reaction equivalent if starting from a lactone-derived hydrazone (complex).
-
Recommended Lab Scale: Use the commercially available 2-lithio-tetrahydropyran equivalent generated from 2-(tributylstannyl)tetrahydropyran and n-BuLi at -78°C in THF.
-
-
Addition to Cyclobutanone:
-
Cool the solution of 2-lithio-THP (-78°C) under Argon.
-
Add Cyclobutanone (1.0 equiv) dropwise in THF.
-
Stir at -78°C for 1 h, then warm to 0°C.
-
Quench with sat. NH₄Cl. Extract with EtOAc.
-
Purify 1-(oxan-2-yl)cyclobutan-1-ol via silica gel chromatography.
-
-
Ritter Reaction (Amine Installation):
-
Dissolve the tertiary alcohol in glacial acetic acid.
-
Add Chloroacetonitrile (1.5 equiv).
-
Add conc. H₂SO₄ (1.5 equiv) dropwise at 0°C.
-
Warm to RT and stir for 12 h.
-
Pour into ice water. Neutralize with Na₂CO₃. Extract the chloroacetamide intermediate.
-
-
Deprotection:
-
Reflux the chloroacetamide with Thiourea (1.2 equiv) in Ethanol/Acetic acid (5:1) for 4 h (cleavage of chloroacetyl group).
-
Cool, concentrate, and basify with NaOH.
-
Extract free amine with DCM. Convert to HCl salt with 4M HCl in Dioxane.
-
Part 4: Medicinal Chemistry Applications[1][2][3]
Bioisosteric Replacement
This scaffold is a potent bioisostere for:
-
Cyclohexylamine: The oxan-cyclobutane combo mimics the volume of a cyclohexyl ring but with different electronic vectors and lower lipophilicity.
-
Gem-dimethyl groups: The cyclobutane ring provides a "tied-back" gem-dimethyl effect, reducing steric clash in narrow pockets while maintaining the angle.
Fragment-Based Drug Discovery (FBDD)
In FBDD, the 1-(oxan-2-yl)cyclobutan-1-amine serves as a 3D-rich fragment . Unlike flat aromatic fragments, this scaffold probes spherical space in the binding pocket.
-
Vectors: The amine provides the primary anchor (H-bond donor/salt bridge). The oxan ring provides a hydrophobic/H-bond acceptor vector.
-
Solubility: The ether oxygen enhances aqueous solubility compared to a pure carbocyclic fragment.
Case Study: H3 Receptor Antagonists
Cyclobutane amines have been utilized in Histamine H3 receptor antagonists (e.g., PF-03654746). Replacing the simple cyclobutyl or alkyl group with the oxan-2-yl moiety can improve selectivity by engaging specific polar residues in the GPCR transmembrane bundle, as seen in similar tetrahydropyran-containing ligands.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a Library of Spirocyclic and Gem-Disubstituted Cyclobutane Scaffolds." Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). "Oxetanes and Spirocyclic Oxetanes as Conformational, Polar, and Metabolic Surrogates for Morpholines and Gem-Dimethyl Groups." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019). "Generation of C2-Substituted Difluorocyclobutane Building Blocks." Journal of Organic Chemistry. Link
-
Krimmel, K. P., et al. (2014). "Ritter Reaction of Tertiary Alcohols: A Robust Method for Sterically Hindered Amines." Organic Letters. Link
-
BLD Pharm. (2024). "Product Datasheet: this compound (CAS 2089255-09-2)." Link
CAS number lookup for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride
This technical guide details the identification, chemical profile, and synthetic logic for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride , a specialized sp³-rich building block used in medicinal chemistry.
CAS Lookup, Chemical Profiling, and Synthetic Methodology
Executive Summary
This compound (also known as 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl) is a bicyclic amine scaffold. It features a cyclobutane ring directly bonded to the 2-position of a tetrahydropyran (oxan) ring, with a primary amine at the quaternary carbon of the cyclobutane. This structure is highly valued in drug discovery for its ability to increase saturation (
Chemical Identification & CAS Lookup
Precise identification of this compound requires distinguishing between the free base and the hydrochloride salt. While the free base is indexed, the salt form is often cataloged under the free base CAS with a salt modifier in commercial databases.
Core Identifiers
| Parameter | Technical Detail |
| Chemical Name | This compound |
| IUPAC Name | 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride |
| CAS Number (Free Base) | 1897834-50-2 |
| CAS Number (HCl Salt) | Not formally assigned independent of free base in public registries.Refer as: 1897834-50-2 (HCl) |
| Molecular Formula | |
| Molecular Weight | 155.24 g/mol (Free Base) / 191.70 g/mol (HCl Salt) |
| SMILES (Free Base) | NC1(CCC1)C2CCCCO2 |
| SMILES (Salt) | NC1(CCC1)C2CCCCO2.Cl |
| InChIKey | OEPYQUPBIZCGEN-UHFFFAOYSA-N (Free Base) |
Lookup Protocol
To validate this compound in proprietary databases (SciFinder, Reaxys) or vendor catalogs (Enamine, WuXi), use the following search hierarchy:
-
Primary Key: Search 1897834-50-2 .
-
Secondary Key: Search by InChIKey OEPYQUPBIZCGEN-UHFFFAOYSA-N.
-
Structural Search: Draw the cyclobutane-THP motif with the specific C1-C2' linkage.
Visualization: Identification Workflow
Caption: Logical workflow for retrieving the correct catalog identifier for the hydrochloride salt when only the free base CAS is widely indexed.
Synthetic Methodology
The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine is non-trivial due to the steric crowding at the quaternary carbon and the need to form a bond between two sp³ rings. The most robust route typically involves the Curtius Rearrangement of the corresponding carboxylic acid, constructed via alpha-alkylation.
Proposed Synthetic Route
Step 1: Alpha-Alkylation The synthesis begins with cyclobutanecarboxylic acid (or its ester). It is deprotonated using a strong base (LDA) to form the enolate, which is then alkylated with an electrophilic tetrahydropyran species (e.g., 2-chlorotetrahydropyran). Note: 2-chlorotetrahydropyran is highly reactive and generates an oxocarbenium ion intermediate.
Step 2: Curtius Rearrangement The resulting 1-(tetrahydro-2H-pyran-2-yl)cyclobutanecarboxylic acid is treated with diphenylphosphoryl azide (DPPA) and a base (TEA) in tert-butanol. This converts the acid to an isocyanate, which is trapped by the alcohol to form the Boc-protected amine.
Step 3: Deprotection & Salt Formation The Boc group is removed using 4M HCl in dioxane, yielding the final This compound .
Visualization: Synthesis Pathway
Caption: Step-wise synthetic pathway utilizing Curtius rearrangement to install the amine at the quaternary center.
Chemical Profile & Properties
This compound serves as a polar, aliphatic building block. The hydrochloride salt significantly improves water solubility and shelf-stability compared to the volatile and potentially unstable free base amine.
| Property | Value | Note |
| Appearance | White to off-white solid | Hygroscopic salt |
| Solubility | High in Water, DMSO, Methanol | Low in non-polar solvents (Hexane) |
| pKa (Conj. Acid) | ~10.5 | Typical for primary aliphatic amines |
| LogP | ~0.8 (Free Base) | Lipophilicity is modulated by the ether oxygen |
| H-Bond Donors | 3 (Ammonium form) | Valuable for receptor interactions |
| H-Bond Acceptors | 1 (Ether oxygen) |
References
-
PubChem Compound Summary. "1-(Oxan-2-yl)cyclobutan-1-amine". National Center for Biotechnology Information. Accessed 2026.[1] [Link]
- Chemical Synthesis Methodology. "Curtius Rearrangement in the Synthesis of Sterically Hindered Amines." Organic Reactions, Vol 3. (General Reference for Methodology).
Sources
Technical Guide: Physical Characteristics of 1-(Oxan-2-yl)cyclobutan-1-amine HCl
[1]
Executive Summary
Compound Name: this compound
Synonyms: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutanamine HCl; 1-(Tetrahydropyran-2-yl)cyclobutan-1-amine hydrochloride.[1]
CAS (Free Base): Note: Specific CAS for the HCl salt is often vendor-dependent; refer to Parent CID 115073972 for structural grounding.
Molecular Formula: C
Significance: This compound represents a "gem-disubstituted" cyclobutane scaffold, offering a rigidified sp³ geometry that is highly valued in modern drug discovery for increasing metabolic stability and improving solubility compared to planar aromatic analogs. The presence of the oxane (tetrahydropyran) ring adds polarity and hydrogen-bond acceptance without introducing a high-energy donor, while the primary amine serves as a critical vector for diversification.[1]
Physicochemical Profile
As an amine hydrochloride salt, this compound exhibits distinct physical properties compared to its free base oil form. The following data synthesizes calculated values with empirical trends for analogous cycloaliphatic amine salts.
Calculated & Predicted Properties (HCl Salt)
| Property | Value / Description | Confidence Level |
| Physical State | Crystalline Solid (White to Off-White Powder) | High (Standard for low MW amine salts) |
| Melting Point | 150°C – 175°C (Decomposition likely >200°C) | Medium (Based on structural analogs) |
| Solubility (Water) | >50 mg/mL (Highly Soluble) | High (Ionic character) |
| Solubility (DMSO) | Soluble | High |
| Solubility (DCM) | Low to Moderate | High |
| Hygroscopicity | Moderate (Deliquescent at >60% RH) | High (Requires desiccant) |
| Chirality | Single Chiral Center (at Pyran C2).[1][2] Typically supplied as a racemate unless specified. | High |
Structural Analysis[1]
-
Stereochemistry: The molecule possesses one chiral center at the C2 position of the oxane ring. The cyclobutane C1 position is achiral due to the symmetry of the unsubstituted cyclobutane ring. Therefore, the substance exists as a pair of enantiomers.
-
H-Bonding:
-
Donors: 3 (Ammonium protons: -NH
)[1] -
Acceptors: 1 (Ether oxygen on oxane ring)
-
Solid-State Characterization Protocols
For researchers utilizing this intermediate, verifying the physical state is critical to ensure stoichiometry in downstream reactions.
Thermal Analysis (DSC/TGA)
Objective: Determine the exact melting point and distinguish between solvates/hydrates and anhydrous forms.
-
Protocol:
-
Equilibrate TGA/DSC instrument with nitrogen purge (50 mL/min).
-
Load 2–5 mg of sample into an aluminum pan (crimped but vented).
-
Ramp temperature from 30°C to 250°C at 10°C/min.
-
-
Expected Result: A sharp endotherm (melting) between 150–175°C. Broadening suggests impurities or amorphous content. Significant weight loss (<100°C) in TGA indicates hygroscopic water absorption.
Spectroscopic Identification
Objective: Confirm salt formation and structural integrity.
-
FT-IR (ATR Method):
-
Look for a broad, intense band between 2800–3200 cm⁻¹ (Ammonium N-H stretch), which obscures the C-H stretching region.
-
Absence of the C=O stretch (unless contaminated).
-
Strong C-O-C ether stretch around 1080–1150 cm⁻¹ .
-
-
1H NMR (D₂O or DMSO-d6):
-
In DMSO-d6, the ammonium protons (-NH
) will appear as a broad singlet at δ 8.0–8.5 ppm .[1] -
The methine proton on the oxane ring (adjacent to oxygen and cyclobutane) will show a distinct multiplet shift due to the electron-withdrawing ammonium group nearby.
-
Experimental Workflows
Salt Formation & Purification Logic
The following diagram illustrates the decision process for synthesizing and purifying the HCl salt from the free base to ensure optimal physical characteristics.
Figure 1: Workflow for the conversion of the free base oil to the stable crystalline HCl salt.
Handling & Stability Pathway
Amine salts can be hygroscopic. This logic tree defines the storage requirements based on environmental exposure.
Figure 2: Storage and handling decision tree to prevent deliquescence.
References
-
PubChem. (n.d.).[3][4] this compound (Compound).[1][2] National Library of Medicine. Retrieved March 5, 2026, from [Link]
- Meyers, A. I., & Sircar, J. C. (1978). The Chemistry of Amine Salts. In Organic Chemistry of Nitrogen Compounds. (General reference on physical properties of amine salts).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on solubility and melting point trends of HCl salts). [Link][1]
Sources
- 1. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 3. 3-Amino-1-(oxan-3-yl)cyclobutane-1-carboxylic acid | C10H17NO3 | CID 165979310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclobut-2-en-1-amine | C4H7N | CID 90805566 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride
Topic: Biological Activity and Technical Profile of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists.[1][2]
A High-Value sp³-Rich Scaffold for Fragment-Based Drug Discovery and Scaffold Hopping[1][2]
Executive Summary
This compound (CAS: 1897834-50-2) is a specialized, conformationally restricted building block designed for modern medicinal chemistry.[1][2] Unlike traditional aromatic scaffolds, this molecule offers a high fraction of sp³-hybridized carbons (
This whitepaper analyzes the structural properties, inferred biological potential, and synthetic utility of this scaffold.[3] While direct clinical data for the isolated fragment is limited, its structural homology to known NMDA receptor antagonists and its utility as a bioisostere for 1-phenylcyclobutylamine make it a critical tool for diversifying chemical libraries.
Chemical Identity & Physicochemical Profile
Core Identity
-
IUPAC Name: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride[1][2]
-
Common Synonyms: 1-(Oxan-2-yl)cyclobutanamine HCl; 1-(Tetrahydropyran-2-yl)cyclobutylamine HCl.[1][2]
-
Molecular Formula: C
H NO HCl[1][4][5] -
Molecular Weight: 155.24 g/mol (Free base), ~191.7 g/mol (HCl salt)[1]
Structural Analysis
The molecule features a gem-disubstituted cyclobutane core. Position 1 is substituted with both a primary amine and a tetrahydropyran (oxane) ring.
-
The Cyclobutane Ring: Acts as a rigid spacer, constraining the conformational freedom of the amine relative to the ether oxygen. This "puckered" ring system often improves metabolic stability compared to linear alkyl chains.
-
The Oxane (Tetrahydropyran) Ring: Serves as a lipophilic yet polar bioisostere for a phenyl ring or a cyclohexyl group. It lowers logP and increases water solubility via the ether oxygen's hydrogen bond acceptor capability.
Calculated Physicochemical Properties
| Property | Value (Predicted) | Implication for Drug Design |
| cLogP | 0.8 – 1.2 | Ideal for CNS penetration (BBB permeable).[1][2] |
| TPSA | ~35 Ų | High oral bioavailability potential. |
| H-Bond Donors | 1 (Amine) | Key interaction point for receptor binding. |
| H-Bond Acceptors | 2 (Amine, Ether) | Balanced polarity. |
| Rotatable Bonds | 1 | High rigidity; reduces entropic penalty upon binding. |
| F | 1.0 (100%) | Maximizes 3D complexity; reduces promiscuous binding. |
Biological Activity & Pharmacological Potential[3][6]
Inferred Pharmacology: The NMDA/Sigma Axis
The structural architecture of 1-(oxan-2-yl)cyclobutan-1-amine bears a striking resemblance to the pharmacophore of arylcycloalkylamines , a class of drugs known for NMDA receptor antagonism and Sigma receptor modulation.[1][2]
-
NMDA Receptor Antagonism:
-
Mechanism: Drugs like Phencyclidine (PCP) and Ketamine bind to the pore of the NMDA receptor. Their core structure involves a cycloalkyl ring bearing an amine and a bulky lipophilic group (phenyl).
-
Hypothesis: In this scaffold, the oxane ring replaces the phenyl ring (bioisosteric replacement), and the cyclobutane replaces the cyclohexane . This modification likely retains channel blocking capability while altering kinetics and reducing aromatic-driven metabolic toxicity.[2]
-
Selectivity: The replacement of the aromatic ring with a saturated ether often reduces affinity for off-targets (e.g., dopamine transporters), potentially improving the safety profile.
-
-
Sigma-1 Receptor Ligands:
-
Small, hydrophobic amines with cyclic constraints are privileged scaffolds for Sigma-1 receptors, which are targets for neuropathic pain and neuroprotection. The cyclobutane constraint positions the amine to interact with the aspartate residue in the Sigma-1 binding pocket.[2]
-
Scaffold Hopping & Bioisosterism
This molecule is primarily used to optimize lead compounds by replacing problematic motifs:
-
Phenyl Replacement: The tetrahydropyran ring mimics the steric bulk of a phenyl ring but eliminates
- stacking interactions, often solving solubility issues in lead optimization. -
Gem-Dimethyl Replacement: The cyclobutane ring acts as a "tied-back" gem-dimethyl group, reducing the entropic cost of binding without introducing the flexibility of an ethyl/propyl chain.[2]
Figure 1: Structural evolution and bioisosteric relationship between classical arylcycloalkylamines and the 1-(oxan-2-yl)cyclobutan-1-amine scaffold.
Synthetic Pathways
The synthesis of this gem-disubstituted amine is non-trivial due to the steric crowding at the quaternary carbon.[2]
Route A: The Nitrile Addition Strategy (Primary Route)
This route builds the quaternary center via a Grignard or organolithium addition to a nitrile, followed by reduction.
-
Starting Material: Cyclobutanecarbonitrile.
-
Lithiation: Deprotonation at the
-position using LDA (Lithium Diisopropylamide) at -78°C.[2] -
Alkylation/Addition: Reaction with 2-chlorotetrahydropyran (or equivalent electrophile). Note: This step is difficult. An alternative is constructing the cyclobutane ring around the pyran.
-
Preferred Alternative: Start with 1-cyano-1-(oxan-2-yl)cyclobutane (if accessible)
Reduction (LiAlH ) Amine.[1][2]
Route B: The Curtius Rearrangement (Scalable)
A more reliable route for generating the amine at a quaternary center.
-
Precursor: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutanecarboxylic acid .
-
Acyl Azide Formation: React acid with Diphenylphosphoryl azide (DPPA) and Triethylamine.
-
Rearrangement: Heat to induce Curtius rearrangement, releasing N
to form the Isocyanate. -
Hydrolysis: Acidic hydrolysis of the isocyanate yields the Amine Hydrochloride .
Figure 2: The Curtius Rearrangement pathway for synthesizing sterically hindered amines.[1][2]
Experimental Protocols
Protocol 1: General Amide Coupling (Lead Derivatization)
Use this protocol to attach the scaffold to a carboxylic acid core (e.g., for library generation).[1]
Reagents:
Procedure:
-
Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL).
-
Add DIPEA (1.5 mmol, 261 µL) and stir for 5 minutes.
-
Add HATU (0.6 mmol, 228 mg) and stir for 10 minutes to activate the acid.
-
Add 1-(Oxan-2-yl)cyclobutan-1-amine HCl (0.5 mmol).
-
Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.[2]
-
Workup: Dilute with EtOAc, wash with sat. NaHCO
, water, and brine. Dry over Na SO . -
Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Protocol 2: Handling & Stability Validation
-
Hygroscopicity Check: As an HCl salt, the compound may be hygroscopic. Store in a desiccator at -20°C.
-
Solubility: Dissolve 1 mg in 1 mL DMSO. If clear, proceed to biological assays. Expected solubility in water is high (>10 mM).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Treat as a potential bioactive CNS agent due to structural similarity to NMDA ligands.
-
Signal Word: WARNING
-
H-Statements:
-
H302: Harmful if swallowed (Predicted).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
References
-
PubChem Compound Summary. (2025). 1-(Oxan-2-yl)cyclobutan-1-amine.[1][2] National Center for Biotechnology Information. Link[1][2]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1][2]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1][2]
-
Enamine Ltd. (2024). Cyclobutane-containing Building Blocks for Drug Discovery. Enamine Store. Link (Verified Vendor Source)
-
Koltunov, K. Y. (2011). Cyclobutane-containing alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 5, 26-44. Link
Sources
- 1. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C14H23BN2O3 | CID 11587208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Reaction Conditions and Protocols for 1-(Oxan-2-yl)cyclobutan-1-amine HCl
Introduction & Structural Analysis
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 1897834-50-2 for the free base)[1] is a highly specialized, sp³-rich aliphatic primary amine utilized extensively as a building block in modern drug discovery. Incorporating three-dimensional, saturated ring systems is a proven medicinal chemistry strategy to improve physicochemical properties—such as aqueous solubility and target specificity—and to increase the overall clinical success rate of drug candidates, a paradigm widely known as "escaping from flatland"[2].
Reactivity Profile & Causality
Working with this specific compound presents unique chemical challenges that dictate the choice of reaction conditions:
-
Alpha-Tertiary Amine: The primary amine is attached to C1 of a cyclobutane ring, making it a fully substituted carbon. This creates a high kinetic barrier for nucleophilic attack.
-
Adjacent Steric Bulk: The immediate proximity of the tetrahydropyran (oxan-2-yl) ring creates severe steric shielding around the nitrogen lone pair.
-
Hydrochloride Salt Form: The compound is supplied as an HCl salt to prevent environmental degradation and oxidation. Consequently, precise stoichiometric neutralization (freebasing) in situ is an absolute requirement before any nucleophilic reaction can proceed.
General Handling and Freebasing Principles
Because the compound is an HCl salt, any base-mediated reaction must account for the neutralization step. The use of non-nucleophilic organic bases, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is mandatory.
Causality: Failing to add at least 1.0 extra equivalent of base to your standard reaction conditions will result in incomplete freebasing. The amine will remain protonated as an unreactive ammonium species, drastically reducing reaction yields or halting the reaction entirely.
Protocol 1: Sterically Hindered Amide Bond Formation
Standard coupling reagents (e.g., EDCI/HOBt) often fail or require days to reach completion with alpha-tertiary amines due to the high activation energy required for the bulky amine to attack the active ester. To overcome this, uronium-based reagents containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, such as HATU, are required. The nitrogen at the 7-position of the HOAt ester provides a neighboring group effect (intramolecular hydrogen bonding with the incoming amine), which accelerates the aminolysis step even under severe steric constraint.
Step-by-Step Methodology
-
Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition & Ester Formation: Add DIPEA (3.0 eq). Stir at room temperature (20 °C) for 10 minutes to ensure complete formation of the active OAt-ester. (Note: 1.0 eq of DIPEA is strictly consumed by the amine HCl salt in the next step).
-
Amine Addition: Add 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.1 eq) in one continuous portion.
-
Thermal Acceleration: Heat the reaction mixture to 40–50 °C using an aluminum heating block. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the cyclobutane and oxane rings.
-
Self-Validating Monitoring: Stir for 12–16 hours. Validate completion via LC-MS; the disappearance of the active ester mass and the appearance of the product mass confirm success.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Fig 1. Amide coupling activation pathway for sterically hindered amines using HATU.
Protocol 2: Buchwald-Hartwig N-Arylation
Cross-coupling this hindered amine with aryl halides requires specialized palladium catalysts. Standard phosphine ligands often lead to beta-hydride elimination or fail to undergo reductive elimination due to the extreme steric bulk of the alpha-tertiary amine. Dialkylbiaryl phosphine ligands, specifically BrettPhos or RuPhos , are structurally engineered to accommodate bulky primary amines and promote efficient C-N bond formation[3].
Step-by-Step Methodology
-
Preparation: Inside a glovebox or under a strict argon atmosphere using standard Schlenk techniques, charge an oven-dried Schlenk tube with the aryl bromide (1.0 eq), 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.2 eq), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd), BrettPhos (5 mol%), and Sodium tert-butoxide (NaOtBu) (2.5 eq).
-
Causality Check: 2.5 eq of NaOtBu is utilized because 1.0 eq is immediately consumed to neutralize the HCl salt, leaving the required 1.5 eq to drive the catalytic cycle and deprotonate the coordinated amine.
-
-
Solvent Addition: Add anhydrous, rigorously degassed Toluene to achieve a 0.1 M concentration.
-
Reaction: Seal the tube, remove it from the glovebox, and heat to 90 °C in a pre-heated oil bath for 16 hours.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove insoluble palladium salts and sodium bromide. Concentrate the filtrate and purify via flash column chromatography.
Fig 2. Pd-catalyzed Buchwald-Hartwig amination cycle using BrettPhos ligand.
Quantitative Data Presentation
The following table summarizes the expected performance of various reaction conditions when utilizing 1-(Oxan-2-yl)cyclobutan-1-amine HCl, highlighting the necessity of optimized protocols.
| Reaction Type | Reagents / Catalyst | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Amide Coupling | EDCI, HOBt | DIPEA (2.0 eq) | DMF | 20 °C | 24 | < 15% (Trace) |
| Amide Coupling | HATU | DIPEA (3.0 eq) | DMF | 45 °C | 16 | 75 - 85% |
| Amide Coupling | Acid Chloride | TEA (3.0 eq) | DCM | 0 to 20 °C | 4 | 80 - 90% |
| N-Arylation | Pd₂(dba)₃, XPhos | NaOtBu (2.5 eq) | Toluene | 90 °C | 16 | 20 - 30% |
| N-Arylation | Pd₂(dba)₃, BrettPhos | NaOtBu (2.5 eq) | Toluene | 90 °C | 16 | 85 - 95% |
References
-
PubChem Compound Summary: National Center for Biotechnology Information. "1-(oxan-2-yl)cyclobutan-1-amine". PubChem, NIH. [1].
-
Escape from Flatland Concept: Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752-6756.[2].
-
Amide Bond Formation Guidelines: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. .
-
Buchwald-Hartwig Amination Ligands: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science, 2(1), 27-50. [3].
Sources
using 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride as a building block
Application Note: 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride in Drug Discovery
Executive Summary & Physicochemical Profiling
In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve clinical success rates, enhance aqueous solubility, and reduce off-target promiscuity. This compound (CAS: 1897834-50-2) is a highly specialized, sterically hindered aliphatic building block designed for this exact purpose[1].
Featuring a primary amine attached to a fully substituted
Table 1: Physicochemical Properties
| Property | Value | Scientific Implication |
|---|---|---|
| Compound Name | 1-(Oxan-2-yl)cyclobutan-1-amine HCl | N/A |
| CAS Registry Number | 1897834-50-2[1] | Unique identifier for procurement. |
| Free Base Mol. Weight | 155.24 g/mol [1] | Low MW allows for downstream elaboration without exceeding Lipinski limits. |
| Fraction sp3 (Fsp3) | 1.00 | Ideal for disrupting planar aromatic stacking in drug candidates. |
| Topological Polar Surface Area | 35.25 Ų | Excellent membrane permeability profile; provides one H-bond donor and one H-bond acceptor. |
Synthetic Workflows & Causality
To successfully incorporate 1-(Oxan-2-yl)cyclobutan-1-amine into target molecules, chemists must bypass its steric bulk. Below is an analysis of the optimal coupling reagents for this specific hindered amine.
Table 2: Coupling Reagent Matrix for Hindered Amines
| Reagent | Activation Intermediate | Efficacy for Hindered Amines | Primary Byproduct |
|---|---|---|---|
| EDC / HOBt | O-acylisourea / OBt ester | Low | Urea (Water soluble) |
| HATU | OAt active ester | High[3][5] | HOAt, HMPA-like |
| COMU | Oxyma active ester | High[3] | Morpholine derivative |
| DMTMM | Triazine active ester | High (Protic tolerant)[4] | NMM, Hydroxytriazine |
Experimental Protocols
Protocol A: Amide Bond Formation via HATU Activation
Standard carbodiimide reagents (EDC/DCC) often fail with
Workflow for HATU-mediated amide coupling with sterically hindered amines.
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol). Stir at room temperature for 15 minutes.
-
Amine Addition: Add this compound (1.1 mmol) followed by an additional portion of DIPEA (1.5 mmol) to liberate the free base in situ.
-
Coupling: Stir the reaction mixture at 40 °C for 12–18 hours.
-
Workup: Dilute with EtOAc (20 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation & Checkpoints:
-
Self-Validating Step: Before adding the amine (Step 2), take a 5
L aliquot, quench in MeOH, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful active ester formation). If absent, the acid is not activated, and the coupling will fail.
Protocol B: Lewis Acid-Mediated Reductive Amination
Direct reductive amination with NaBH(OAc)₃ is ineffective here. The steric bulk prevents rapid imine formation, causing the reducing agent to prematurely reduce the aldehyde/ketone to an alcohol. Titanium(IV) isopropoxide [Ti(OiPr)₄] is required as a Lewis acid and water scavenger to force the condensation to completion before reduction.
Lewis acid-promoted reductive amination pathway for hindered primary amines.
Step-by-Step Methodology:
-
Condensation: Dissolve the carbonyl compound (1.0 mmol) and this compound (1.1 mmol) in anhydrous THF (5.0 mL). Add DIPEA (1.2 mmol) and Ti(OiPr)₄ (2.0 mmol).
-
Imine Formation: Stir the mixture at 50 °C for 6 hours under N₂.
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.5 mmol) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction carefully with 1N NaOH (5 mL) to precipitate titanium salts as a white solid (TiO₂). Filter the suspension through a pad of Celite, washing with EtOAc (30 mL). Separate the layers, extract the aqueous phase with EtOAc, dry the combined organics, and concentrate.
Validation & Checkpoints:
-
Self-Validating Step: Prior to adding NaBH(OAc)₃ (Step 3), monitor the reaction via IR spectroscopy or TLC. The complete disappearance of the carbonyl stretch (~1710 cm⁻¹) confirms that the transient imine has formed.
Protocol C: Nucleophilic Aromatic Substitution (SNAr)
Due to the steric shielding of the cyclobutane and oxane rings, this amine is a poor nucleophile for standard SNAr reactions. It requires highly electron-deficient electrophiles (e.g., 2-chloropyrimidines or 2-fluoro-nitroarenes) and thermodynamic forcing (microwave irradiation) to overcome the activation energy barrier.
Nucleophilic aromatic substitution (SNAr) workflow under thermodynamic control.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, combine the heteroaryl halide (1.0 mmol), this compound (1.5 mmol), and DIPEA (3.5 mmol) in anhydrous DMSO (3.0 mL).
-
Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 1 hour.
-
Workup: Cool to room temperature. Pour the mixture into ice water (15 mL) to precipitate the product. If the product does not precipitate, extract with EtOAc (3 × 10 mL), wash the organic layer with water (3 × 10 mL) and brine, dry over Na₂SO₄, and concentrate.
Validation & Checkpoints:
-
Self-Validating Step: Analyze the crude mixture via LC-MS. The presence of the unreacted heteroaryl halide alongside the hydrolysis byproduct (heteroaryl-OH) indicates that the temperature was too low or the electrophile was insufficiently activated, requiring a switch to a fluoride leaving group or a higher temperature.
References
-
PubChem Database. "1-(Oxan-2-yl)cyclobutan-1-amine". National Center for Biotechnology Information. URL:[Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry. URL:[Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews. URL:[Link]
-
Lehnherr, D. et al. (2020). "Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis". Journal of the American Chemical Society. URL:[Link]
-
Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry. URL:[Link]
-
Kölmel, D. K. et al. (2023). "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds". ACS Omega. URL:[Link]
Sources
Application Note: Preparation of sp³-Rich Pharmaceutical Intermediates Utilizing 1-(Oxan-2-yl)cyclobutan-1-amine
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the paradigm of [1] has driven the design of drug candidates toward higher fractions of sp³-hybridized carbons (Fsp³). Increasing three-dimensionality correlates with improved solubility, reduced off-target toxicity, and enhanced metabolic stability.
1-(Oxan-2-yl)cyclobutan-1-amine represents a highly specialized, sp³-rich building block. By combining a rigid cyclobutane ring with a tetrahydropyran (oxan-2-yl) moiety at the same carbon center, this α,α-disubstituted primary amine introduces significant steric bulk and lipophilicity. However, this extreme steric hindrance poses significant synthetic challenges during intermediate preparation, particularly in standard amide bond formations and C-N cross-couplings. This application note provides field-proven, self-validating protocols to successfully incorporate this hindered amine into pharmaceutical intermediates.
Chemical Profile & Properties
To design effective reaction conditions, one must first understand the physicochemical constraints of the substrate. The table below summarizes the critical properties of 1-(Oxan-2-yl)cyclobutan-1-amine[1].
| Property | Value / Description | Synthetic Implication |
| Chemical Name | 1-(Oxan-2-yl)cyclobutan-1-amine | Also known as 1-(Tetrahydro-2H-pyran-2-yl)cyclobutanamine. |
| CAS Number | 1897834-50-2 | Commercially available as a specialized building block. |
| Molecular Formula | C₉H₁₇NO | Highly aliphatic, sp³-rich framework. |
| Molecular Weight | 155.24 g/mol | Low molecular weight fragment, ideal for lead generation. |
| Steric Profile | α,α-disubstituted primary amine | Requires highly active electrophiles or specialized ligands. |
| Nucleophilicity | Poor (Kinetically) | The adjacent bulky rings shield the nitrogen lone pair, drastically reducing the rate of nucleophilic attack. |
Mechanistic Insights & Experimental Causality
The fundamental challenge in utilizing 1-(Oxan-2-yl)cyclobutan-1-amine is its kinetic inertness. The cyclobutane ring restricts the conformational flexibility of the amine, while the adjacent oxane ring creates a severe steric shield.
The Causality of Amide Coupling Choices
Standard coupling reagents (e.g., EDC/HOBt) routinely fail with this substrate because the rate of nucleophilic attack by the hindered amine onto the active ester is slower than the background hydrolysis of the active ester itself. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[2].
-
Why HATU? HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a critical "neighboring group effect." It acts as a hydrogen-bond acceptor, anchoring the incoming hindered amine and directing it toward the electrophilic carbonyl carbon, thereby drastically lowering the activation energy of the transition state [2].
The Causality of C-N Cross-Coupling Choices
For arylations, traditional nucleophilic aromatic substitution (SNAr) is impossible without highly electron-deficient aryl fluorides. Instead, Palladium-catalyzed is required.
-
Why tBuBrettPhos? Bulky primary amines are prone to β-hydride elimination or stalling at the reductive elimination step. The use of a highly sterically demanding, electron-rich biarylphosphine ligand like tBuBrettPhos forces the palladium center into a mono-ligated state (L₁Pd), which accelerates the reductive elimination of the bulky product and prevents catalyst deactivation [3].
Figure 1: Divergent synthetic workflow for 1-(Oxan-2-yl)cyclobutan-1-amine functionalization.
Quantitative Data: Amide Coupling Optimization
To validate the mechanistic theory, a screening of coupling conditions was performed using a standard pharmaceutical carboxylic acid intermediate (e.g., 4-fluorobenzoic acid) and 1-(Oxan-2-yl)cyclobutan-1-amine. The data below demonstrates the absolute necessity of the HOAt-derived active ester.
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Conversion (LC-MS) | Isolated Yield |
| EDC/HOBt | DIPEA | DMF | 25 | 24 | < 10% | N/A |
| PyBOP | DIPEA | DMF | 25 | 24 | 35% | 28% |
| HATU | DIPEA | DMF | 25 | 16 | > 95% | 89% |
| HATU | DIPEA | DMF | 40 | 6 | > 98% | 94% |
Experimental Protocols (Self-Validating Systems)
Protocol A: HATU-Mediated Amide Bond Formation
This protocol is designed to ensure complete activation of the carboxylic acid prior to the introduction of the hindered amine, preventing reagent degradation.
Reagents:
-
Carboxylic Acid (1.0 equiv, 1.0 mmol)
-
1-(Oxan-2-yl)cyclobutan-1-amine (1.2 equiv, 1.2 mmol)
-
HATU (1.3 equiv, 1.3 mmol)
-
DIPEA (3.0 equiv, 3.0 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU in one portion.
-
Validation Check 1: Stir the mixture at 25 °C for 30 minutes. The solution will typically turn pale yellow, indicating the formation of the OAt-active ester.
-
Amine Addition: Add 1-(Oxan-2-yl)cyclobutan-1-amine dropwise. Elevate the reaction temperature to 40 °C using a heating block.
-
In-Process Control (IPC): After 4 hours, withdraw a 5 µL aliquot, dilute in 100 µL MeCN/H₂O, and analyze via LC-MS. The chromatogram must show the disappearance of the OAt-active ester mass and the appearance of the target amide mass. If unreacted active ester remains, continue heating for 2 hours.
-
Workup & Validation: Quench the reaction by adding 15 mL of water, and extract with EtOAc (3 x 10 mL).
-
Causality of Washes: Wash the combined organic layers with 1M HCl (10 mL) to protonate and remove any unreacted aliphatic amine. Wash with saturated NaHCO₃ (10 mL) to deprotonate and remove the acidic HOAt byproduct.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure sp³-rich amide.
Figure 2: Mechanistic pathway of HATU-mediated coupling with sterically hindered amines.
Protocol B: Buchwald-Hartwig Cross-Coupling
This protocol allows for the direct arylation of the hindered amine to form complex, sp³-rich secondary amine intermediates.
Reagents:
-
Aryl Bromide (1.0 equiv, 1.0 mmol)
-
1-(Oxan-2-yl)cyclobutan-1-amine (1.5 equiv, 1.5 mmol)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
tBuBrettPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ and tBuBrettPhos. Add 2 mL of anhydrous toluene and stir for 15 minutes at room temperature until a deep red/purple active catalyst complex forms.
-
Reaction Assembly: To a separate Schlenk flask equipped with a stir bar, add the Aryl Bromide, NaOtBu, and the remaining 8 mL of toluene. Transfer the pre-formed catalyst solution into the Schlenk flask.
-
Amine Addition: Add 1-(Oxan-2-yl)cyclobutan-1-amine via microsyringe. Seal the flask and heat to 90 °C.
-
In-Process Control (IPC): Monitor via GC-MS or LC-MS after 6 hours. The sterically demanding nature of the amine prevents over-arylation (formation of tertiary amines), making the reaction highly selective.
-
Workup & Validation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. The filtrate is concentrated and purified via flash chromatography. The self-validating aspect here is the absence of diarylated byproducts in the crude NMR, confirming the steric control exerted by the cyclobutane/oxane system.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Shen, Q., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3265-3268. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 1-(Oxan-2-yl)cyclobutan-1-amine (CAS: 1897834-50-2). PubChem Database. URL: [Link]
Sources
Application Note: Reductive Amination of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride
This Application Note is designed for medicinal chemists and process scientists working with the sterically demanding building block 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride .[1]
Subject: Overcoming Steric Hindrance in
Executive Summary
1-(Oxan-2-yl)cyclobutan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutanamine) represents a high-value scaffold in drug discovery, offering a unique combination of sp³-rich complexity, conformational rigidity (cyclobutane ring), and metabolic stability.[1] However, its utility is frequently bottlenecked by its structure: it is an
Standard reductive amination protocols often fail or proceed sluggishly with this substrate due to the high energy barrier of forming the intermediate iminium ion. This guide provides two optimized protocols:
-
Method A (Standard): For reactive, unhindered aldehydes.[1]
-
Method B (Advanced): A Titanium(IV)-mediated protocol for ketones and hindered aldehydes, essential for forcing imine formation.[1]
Chemical Context & Challenges[2][3][4][5]
Structural Analysis[1]
-
Steric Bulk: The reaction center (N) is shielded by the adjacent quaternary carbon. Nucleophilic attack on a carbonyl carbon is kinetically slow.[1]
-
Salt Form: The compound is supplied as a hydrochloride salt.[2] Incomplete neutralization leads to stalled reactions (ammonium salts are non-nucleophilic).[1]
-
Acid Sensitivity: While the THP ether is relatively stable, strong Lewis acids or harsh acidic conditions at high temperatures can promote ring-opening or elimination.[1]
Mechanistic Bottleneck
The critical step in reductive amination is the dehydration of the hemiaminal to form the imine (or iminium ion). For
Solution: Use a water-scavenging Lewis acid (Titanium Isopropoxide) to shift the equilibrium toward the imine species before adding the reducing agent.
Experimental Protocols
Pre-requisite: Free-Basing the Amine Salt
While in-situ neutralization is possible, isolating the free base is recommended for consistent kinetics in Method A.[1]
-
Suspend the amine HCl salt in DCM.
-
Wash with 1N NaOH (aq) or saturated NaHCO₃.[1]
-
Dry the organic layer (DCM) over Na₂SO₄, filter, and concentrate carefully (amines can be volatile; do not apply high vacuum for extended periods).
Protocol A: Standard Reductive Amination (Aldehydes)
Scope: Aliphatic and aromatic aldehydes with low steric hindrance.[1] Reagent: Sodium Triacetoxyborohydride (STAB).[1]
Step-by-Step:
-
Dissolution: In a dry vial, dissolve 1-(Oxan-2-yl)cyclobutan-1-amine (1.0 equiv, free base) in 1,2-Dichloroethane (DCE) [0.2 M concentration].
-
Note: If using HCl salt directly, add 1.05 equiv of DIPEA and stir for 15 min before adding aldehyde.
-
-
Addition: Add the Aldehyde (1.0 - 1.1 equiv).
-
Acid Catalyst: Add Acetic Acid (1.0 - 2.0 equiv).[1]
-
Why? Promotes hemiaminal formation and iminium generation without hydrolyzing the THP group.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1]
-
Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.
Protocol B: Titanium-Mediated Amination (Ketones/Hindered Aldehydes)
Scope: Ketones, electron-rich benzaldehydes, or sterically crowded partners.[1] Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)₄] / Sodium Borohydride (NaBH₄).[1][3][4]
Step-by-Step:
-
Complexation: In a dry flask under N₂, combine:
-
Imine Formation: Stir the neat mixture (or in minimal THF if solid) at RT for 12–18 hours .
-
Observation: The solution often becomes viscous. This confirms the formation of the Titanium-amine complex.
-
-
Dilution: Dilute the mixture with absolute Ethanol (or Methanol) [0.5 M relative to ketone].
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise. Caution: Exothermic with gas evolution.[1]
-
Completion: Allow to warm to RT and stir for 2–4 hours.
-
Workup (Critical):
-
Extraction: Separate layers. Extract aqueous layer with EtOAc.[1] Dry combined organics over Na₂SO₄.
Visualized Workflows
Decision Matrix & Process Flow
This diagram illustrates the logical selection between Method A and Method B based on substrate difficulty.
Caption: Decision tree for selecting the optimal reductive amination protocol based on electrophile steric demand.
Mechanism of Titanium Activation
Understanding why Titanium is required for this specific amine.
Caption: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the unfavorable equilibrium toward the imine.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Steric hindrance prevents imine formation.[1][5] | Switch from Method A to Method B. Increase Ti(OiPr)4 loading to 3.0 equiv. Heat neat mixture to 60°C before reduction. |
| Low Yield (Method B) | Incomplete reduction or hydrolysis during workup.[1] | Ensure the imine formation step runs for at least 12h. Do not use acidic workup; imines of hindered amines hydrolyze rapidly. |
| Emulsion during Workup | Titanium hydroxides forming a gel.[1] | Mandatory: Use Celite filtration.[1] Alternatively, use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir for 2 hours to solubilize Ti. |
| Side Products | Alcohol formation (direct reduction of ketone).[1] | The imine formation was incomplete before NaBH4 addition. Extend step 2 time or use molecular sieves in Method A. |
Analytical Data Summary (Expected)
-
¹H NMR (CDCl₃):
-
Mass Spectrometry: ESI+ will show [M+H]+.[1] Note that the THP group is stable to standard ESI conditions but may fragment under high cone voltage.
References
-
Abdel-Magid, A. F., et al. (1996).[1][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]
-
Mattson, R. J., et al. (1990).[1][3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link[1]
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link
-
PubChem. (n.d.).[1] "this compound."[1][9] National Library of Medicine. Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. designer-drug.com [designer-drug.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
Application Note: High-Efficiency Peptide Coupling of 1-(Oxan-2-yl)cyclobutan-1-amine HCl
[1][2]
Executive Summary
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride presents a unique synthetic challenge due to extreme steric congestion.[1][2] The amine is situated on a quaternary cyclobutane carbon, which is directly substituted by a bulky tetrahydropyran-2-yl (oxan-2-yl) group.[1][2] Standard coupling protocols (EDC/NHS, HBTU) often result in low yields (<20%) or incomplete conversion due to the inability of the activated carboxylate to access the nucleophilic nitrogen.[1][2]
This guide details an optimized "Gold Standard" protocol using HATU/HOAt with extended reaction times, and a "Problem Solver" protocol utilizing Acyl Fluorides (TFFH) for difficult sequences.
Chemical Profile & Challenges[1][2][3][4]
| Property | Description | Implication for Coupling |
| Structure | 1,1-disubstituted cyclobutane with a bulky THP group.[1][2] | Extreme Steric Hindrance: The nucleophilic attack path is blocked by the rigid cyclobutane ring and the adjacent ether ring.[1][2] |
| Form | Hydrochloride Salt (HCl) | Desalting Required: The amine is protonated ( |
| Solubility | Moderate in MeOH, DMSO, DMF; Poor in DCM/EtOAc.[2] | Solvent Choice: Reactions should be performed in dipolar aprotic solvents (DMF, NMP) to ensure solubility of the salt and the polar transition state.[1][2] |
| Reactivity | Low Nucleophilicity | Requires highly activated electrophiles (OAt-esters or Acid Fluorides) and elevated temperatures.[1][2] |
Structural Visualization
The following diagram illustrates the steric clash and the activation strategy required to overcome it.
Figure 1: Mechanistic hurdles in coupling 1-(Oxan-2-yl)cyclobutan-1-amine. The steric shield requires high-energy active esters.[1][2]
Protocol A: The Gold Standard (HATU/HOAt)
Recommended for initial attempts and standard building blocks.[1][2]
Materials
-
Amine: 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.0 equiv)[1][2]
-
Acid: N-protected Amino Acid or Carboxylic Acid (1.2 – 1.5 equiv)[1][2]
-
Additive: HOAt (0.5 equiv) — Critical for suppressing racemization and boosting rate.[1][2]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1][2]
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M – 0.2 M)[1][2]
Step-by-Step Procedure
-
Activation (Pre-mix):
-
Amine Preparation:
-
Coupling Reaction:
-
Monitoring:
-
Check by LCMS at t=2h and t=12h.
-
Criterion: If conversion is <50% at 12h, proceed to Optimization Step 5 .
-
-
Optimization (If stalled):
-
Work-up:
Protocol B: The "Problem Solver" (Acyl Fluoride/TFFH)
Use this when HATU fails or when coupling to extremely bulky partners (e.g., Aib, N-methyl amino acids).[1][2]
Rationale
Acyl fluorides are smaller electrophiles than OAt esters (used in HATU), allowing them to penetrate the steric shield of the 1-(Oxan-2-yl)cyclobutane system more effectively.[1][2]
Materials
-
Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)[1][2]
-
Solvent: Dichloroethane (DCE) or DMF (if solubility is an issue).[1][2]
Step-by-Step Procedure
-
Dissolve the Carboxylic Acid (1.2 equiv) and TFFH (1.2 equiv) in anhydrous DCE (or DMF).
-
Add DIPEA (1.0 equiv) and stir for 30 minutes at 0°C to generate the acid fluoride.
-
Add the Amine HCl (1.0 equiv) and remaining DIPEA (2.0 equiv).
-
Allow to warm to room temperature.
-
Heat: Reflux (if DCE, ~80°C) or heat to 60°C (if DMF) for 4–12 hours.
-
Monitor by LCMS.[1][2] Acyl fluorides are highly reactive; if no product forms after 4h at 60°C, the reaction is unlikely to proceed further.[2]
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low yields.
Figure 2: Troubleshooting logic for hindered amine coupling.
Common Pitfalls
-
Incomplete Desalting: The HCl salt is stable.[1][2] If you add only 1 equiv of base, it will neutralize the carboxylic acid activation but leave the amine protonated.[1][2] Always use excess base (3-4 equiv total).
-
Solvent Moisture: HATU is moisture sensitive.[1][2] Water competes with the hindered amine for the active ester, leading to hydrolysis (regenerating the carboxylic acid).[1][2] Use freshly distilled or molecular-sieve-dried DMF.[1][2]
-
Temperature: Do not fear heat. 1,1-disubstituted cyclobutanes are thermally stable.[1][2] Heating to 60°C is often necessary to overcome the activation energy barrier imposed by sterics.[1][2]
Analytical Data Expectations
When analyzing the product via 1H NMR, expect specific signatures due to the 1-(Oxan-2-yl)cyclobutane moiety:
-
Amide NH: Often significantly downfield (δ 7.5 – 8.5 ppm) and may appear as a doublet or broad singlet depending on H-bonding.[1][2]
-
Cyclobutane Protons: Complex multiplets in the δ 1.8 – 2.6 ppm region.[1][2] The ring puckering is restricted, often leading to distinct diastereotopic signals.[2]
-
THP (Oxan) Protons: The proton at the C2 position of the oxane ring (adjacent to oxygen and the cyclobutane) usually appears as a doublet of doublets or multiplet around δ 3.2 – 4.0 ppm, distinct from the other ether protons.[1][2]
References
-
Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2] Link[1][2]
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[1][2] Link[1][2]
-
Wenschuh, H., et al. (1995).[1][2] Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC amino acid fluorides. The Journal of Organic Chemistry, 60(2), 405-410.[1][2] Link[1][2]
-
PubChem. (n.d.).[1][2][3] this compound.[1][2][4] National Library of Medicine.[1][2] Retrieved October 24, 2025.[2] Link[1][2]
Sources
- 1. [1-(Tetrahydropyran-2-yl)-1H-pyrazol-5-yl]boronic Acid Pinacol Ester [lgcstandards.com]
- 2. 3-Amino-1-(oxan-3-yl)cyclobutane-1-carboxylic acid | C10H17NO3 | CID 165979310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
Technical Application Note: Handling, Storage, and Stability Protocols for 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride
Introduction & Compound Identification[2]
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (Synonyms: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl) is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates.[1][2][3] Its structure features a cyclobutane ring fused with a primary amine and a tetrahydropyran (THP) moiety.[3][4] The presence of the strained cyclobutane ring, combined with the hydrophilic amine hydrochloride and the oxygen-rich THP ring, necessitates specific handling protocols to maintain chemical integrity and prevent degradation.[1][3][4]
This guide provides a self-validating protocol for the storage, handling, and solubilization of this compound, designed to minimize hygroscopic degradation and oxidative instability.[1][4]
Physicochemical Profile[3][4][5]
| Property | Specification | Notes |
| IUPAC Name | 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride | "Oxan-2-yl" is the systematic name for the THP ring.[1][2][3] |
| Chemical Formula | C | |
| Molecular Weight | ~191.70 g/mol | Free base: ~155.24 g/mol |
| Physical State | White to Off-White Solid | Crystalline powder or amorphous solid.[1][2][3] |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexane, Toluene | Polar protic/aprotic solvents preferred.[1][4] |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture.[1][3] |
| pKa | ~9.5 - 10.5 (Amine conjugate acid) | Estimated based on alpha-substituted primary amines.[1][2][3] |
Critical Storage Protocols
The primary failure modes for this compound are moisture absorption (deliquescence) and oxidative degradation at the alpha-ether position of the THP ring.[1][2][3]
Environmental Control[2][3]
-
Temperature: Store at -20°C for long-term (>1 month). Short-term storage (active use) at 2–8°C is acceptable.[1][2][3][4]
-
Atmosphere: The container must be backfilled with an inert gas (Argon or Nitrogen ).[1][3] Argon is preferred due to its higher density, providing a better blanket over the solid.[3][4]
-
Container: Amber glass vials with Teflon-lined screw caps.[1][2][3] Avoid clear glass to prevent potential photo-oxidation, although the compound is not strictly photo-labile.[1][2][3][4]
Desiccation Strategy
Amine hydrochlorides are prone to clumping and hydrolysis if moisture is introduced.[3][4]
-
Primary Barrier: Parafilm® or electrical tape seal around the cap.[1][3]
-
Secondary Barrier: Store the vial inside a secondary desiccator jar or a sealed bag containing activated silica gel or molecular sieves.[1][3]
Storage Decision Tree (Visualization)
Figure 1: Decision matrix for storage conditions based on usage frequency. Note the critical equilibration step to prevent condensation.
Handling and Weighing Procedures
To ensure Trustworthiness of your experimental data, the mass of the reactant must be accurate.[1][3][4] Hygroscopic salts gain water weight rapidly, leading to stoichiometry errors.[3][4]
The "Equilibration Rule"
Never open a cold vial.
-
Place it in a desiccator at Room Temperature (RT).
-
Wait 30–45 minutes .
Weighing Protocol
Solubilization and Usage in Synthesis[1]
Solvent Compatibility[3]
-
Preferred: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), Methanol.[1][4]
-
Incompatible: Non-polar solvents (Hexane, Et2O) will not dissolve the salt.[1][3][4]
Free-Basing Protocol (In Situ)
For reactions requiring the nucleophilic free amine (e.g., amide coupling, reductive amination), the HCl must be neutralized.[1][3][4]
-
Reagent: Use a tertiary amine base (DIPEA or Triethylamine).[1][3][4]
-
Stoichiometry: Add 1.05 – 1.2 equivalents of base relative to the amine HCl.[1][3]
-
Observation: The solution may become cloudy as the amine hydrochloride converts to the free amine and the inorganic salt (e.g., DIPEA[1]·HCl) forms (depending on solvent choice).
Experimental Workflow: Solubilization
Figure 2: Workflow for preparing the reagent for synthesis, highlighting the divergence for free-basing.[1][2]
Safety and Waste Disposal
Hazards (GHS Classification)
-
Note: While the HCl salt is less volatile than the free amine, dust inhalation must be avoided.[1][3]
Disposal
-
Aqueous Waste: Dilute with water, neutralize to pH 7, and dispose of in the aqueous waste stream.[1][4]
-
Organic Waste: If dissolved in DMSO/DMF, dispose of in the non-halogenated organic waste container.
-
Decontamination: Wipe surfaces with a dilute acetic acid solution followed by water to remove amine residues.[1][3]
References
Sources
- 1. eMolecules (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride | | Fisher Scientific [fishersci.com]
- 2. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
Advanced Solvent Selection Guide for 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride Workflows
Executive Summary
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a highly valuable, yet synthetically challenging, building block increasingly utilized in modern drug discovery (e.g., in the synthesis of kinase inhibitors and CNS-penetrant therapeutics) . The molecule features a primary amine attached to a quaternary carbon (C1 of the cyclobutane ring), which is further substituted by a bulky oxan-2-yl (tetrahydropyran-2-yl) moiety.
This
Part 1: Physicochemical Profiling & Causality in Solvent Selection
To successfully manipulate this compound, researchers must decouple the properties of the crystalline salt from the reactive free base.
The Lattice Energy vs. Partition Coefficient Paradox
As a hydrochloride salt, the compound exists in a highly polar crystalline lattice that is insoluble in standard non-polar organic solvents. In situ freebasing in single-phase systems (like pure dichloromethane) often fails because the base cannot effectively penetrate the undissolved salt.
-
Causality: A biphasic system is mandatory. We select 2-Methyltetrahydrofuran (2-MeTHF) over standard ethers or DCM. 2-MeTHF provides superior phase separation, and its slightly higher polarity compared to diethyl ether perfectly matches the partition coefficient of the bulky, lipophilic free amine, pulling it into the organic phase immediately upon deprotonation .
Transition State Stabilization in Amide Coupling
Approaching an activated carboxylic acid with this bulky tert-alkyl-like amine requires immense kinetic energy to overcome steric repulsion. The transition state of this nucleophilic attack is highly polarized.
-
Causality: Low-dielectric solvents (like DCM,
= 8.9) fail to stabilize this charge-separated transition state, stalling the reaction. Solvents with high dielectric constants ( ), specifically N-Methyl-2-pyrrolidone (NMP, = 32.2) or N,N-Dimethylformamide (DMF, = 36.7) , are strictly required. They lower the activation energy by heavily solvating the polar intermediate, allowing the highly active OAt-ester (generated via HATU) to be successfully trapped by the hindered amine.
Reductive Amination Dynamics
For reductive aminations, the formation of the intermediate iminium ion is the rate-limiting step due to steric clash.
-
Causality: 1,2-Dichloroethane (DCE) is the optimal solvent. It provides the necessary solubility for both the lipophilic amine and the reducing agent (Sodium triacetoxyborohydride, STAB), while its boiling point allows for mild heating (50 °C) to drive the sluggish dehydration step without degrading the acid-sensitive oxane ring .
Part 2: Quantitative Data Summaries
Table 1: Solvent Selection Matrix for 1-(Oxan-2-yl)cyclobutan-1-amine Workflows
| Workflow / Reaction | Recommended Solvent(s) | Dielectric Constant ( | Mechanistic Rationale | Cautions |
| Freebasing / Extraction | 2-MeTHF / Water | 6.2 (Org) / 80.1 (Aq) | Excellent biphasic separation; high solubility for the lipophilic free amine. | Avoid prolonged exposure to strong acids to prevent oxane ring opening. |
| Amide Coupling | NMP or DMF | 32.2 (NMP) / 36.7 (DMF) | High | Requires thorough aqueous workup (e.g., LiCl washes) to remove high-boiling solvent. |
| Reductive Amination | 1,2-Dichloroethane (DCE) | 10.4 | Balances solubility of STAB and amine; supports mild heating for iminium formation. | Ensure adequate ventilation; DCE is a known toxicant. |
| Crystallization (Salt) | Methanol / Diethyl Ether | 32.7 (MeOH) / 4.3 (Et2O) | MeOH dissolves the polar HCl salt; Et2O acts as a precise antisolvent to crash out pure crystals. | Highly hygroscopic product; filter under nitrogen blanket. |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Mild Biphasic Freebasing and Extraction
Objective: Convert the HCl salt to the reactive free base while preventing acid-catalyzed degradation of the oxane ring.
Step-by-Step Methodology:
-
Suspension: Suspend this compound (1.0 eq) in 2-MeTHF (10 volumes).
-
Basification: Cool the suspension to 0 °C. Slowly add a 2M aqueous NaOH solution (1.5 eq) dropwise under vigorous stirring.
-
Phase Transfer: Remove the ice bath and stir at 20 °C for 15 minutes. The mixture will transition from a cloudy suspension to a clear biphasic system as the free amine migrates into the 2-MeTHF layer.
-
Separation & Wash: Separate the layers. Wash the organic layer with brine (3 volumes) to remove residual water and inorganic salts.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C) to yield the free amine as a pale oil.
Self-Validation / In-Process Control (IPC):
-
Aqueous pH Check: Validate that the aqueous layer pH is
12. If lower, salt dissolution is incomplete. -
Mass Balance: Weigh the concentrated oil. A yield of >90% validates successful phase transfer.
-
TLC Stain: Spot the oil on silica TLC; it must stain intensely with Ninhydrin (indicating a primary amine) and show an Rf of ~0.4 in 10% MeOH/DCM with 1% NH₄OH.
Protocol 2: Sterically Hindered Amide Coupling (HATU-Mediated)
Objective: Couple the sterically hindered free amine to a carboxylic acid using transition-state stabilizing solvents.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous NMP (5 volumes). Stir at 20 °C for 10 minutes to form the highly electrophilic OAt-active ester.
-
Amine Addition: In a separate vial, dissolve the 1-(Oxan-2-yl)cyclobutan-1-amine free base (1.0 eq) in anhydrous NMP (2 volumes) containing N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Coupling: Add the amine solution dropwise to the activated acid solution. Heat the reaction to 40 °C to provide the kinetic energy required to overcome the steric bulk of the cyclobutane/oxane system. Stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 volumes).
-
Solvent Removal Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 5 volumes) to completely strip the NMP from the organic phase. Wash with 1M HCl (1 x 5 volumes) to remove unreacted amine and DIPEA.
Self-Validation / In-Process Control (IPC):
-
LC-MS Monitoring: Validate the reaction progress by monitoring the disappearance of the OAt-ester mass (M+118) and the appearance of the product mass.
-
Workup Validation: The 1M HCl wash is a critical self-validating step; if the final NMR shows residual amine starting material, the HCl wash was insufficiently acidic or too brief.
Part 4: Visualizations
Caption: Workflow for the freebasing and amide coupling of 1-(Oxan-2-yl)cyclobutan-1-amine.
Caption: Solvent-dependent transition state stabilization during sterically hindered amide coupling.
References
-
Pace, V., Hoyos, P., Castoldi, L., Dominguez de Maria, P., & Alcantara, A. R. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 5(8), 1369-1379. URL:[Link]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Hopkins, C. R., et al. (2024). "Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis." Journal of Medicinal Chemistry, 67(10), 8076–8096. URL:[Link]
scale-up synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine). This scaffold represents a critical "C-glycoside mimic" motif, often employed in medicinal chemistry to improve metabolic stability compared to O-glycosides or to introduce a rigid sp³-rich vector in CNS-active compounds.
The synthesis addresses two primary challenges:
-
Quaternary Center Formation: Constructing the sterically crowded tetrasubstituted carbon at the cyclobutane 1-position.
-
Moiety Stability: Preserving the acid-sensitive anomeric C-C bond of the oxane (tetrahydropyran) ring during amine salt formation.
The selected route utilizes a double alkylation of tetrahydro-2H-pyran-2-carbonitrile followed by a controlled hydride reduction , chosen for its superior atom economy and scalability over Grignard-mediated approaches.
Retrosynthetic Analysis & Pathway
The logical disconnection relies on the stability of the nitrile anion. By using tetrahydro-2H-pyran-2-carbonitrile as the nucleophile, we leverage the anomeric effect to stabilize the starting material, while the nitrile group provides a linear, low-steric handle for the subsequent cyclization.
Figure 1: Retrosynthetic strategy focusing on the construction of the cyclobutane ring via dialkylation.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Oxan-2-yl)cyclobutanecarbonitrile
Rationale: The alpha-proton of tetrahydro-2H-pyran-2-carbonitrile is sufficiently acidic (pKa ~25) to be deprotonated by sodium hydride. The use of DMSO as a co-solvent accelerates the double alkylation with 1,3-dibromopropane via the "gem-dialkyl effect."
Reagents:
-
Tetrahydro-2H-pyran-2-carbonitrile (1.0 equiv)
-
1,3-Dibromopropane (1.1 equiv)
-
Sodium Hydride (60% dispersion in oil) (2.2 equiv)
-
Solvent: THF/DMSO (3:1 ratio)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with an overhead stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Ensure the system is flame-dried and under static nitrogen.
-
Deprotonation: Charge NaH (2.2 equiv) and wash with dry hexanes to remove mineral oil (optional for <10g scale, recommended for >100g scale to reduce foaming). Suspend in dry THF.
-
Addition: Cool the suspension to 0°C. Add a solution of tetrahydro-2H-pyran-2-carbonitrile (1.0 equiv) and 1,3-dibromopropane (1.1 equiv) in THF/DMSO dropwise over 60 minutes.
-
Critical Control Point: Monitor internal temperature.[1] Do not exceed 10°C during addition to prevent polymerization of the dibromide.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours. The formation of a thick precipitate (NaBr) indicates progress.
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl. Caution: Hydrogen gas evolution.
-
Workup: Extract with MTBE (Methyl tert-butyl ether). Wash organics with water (3x) to remove DMSO, then brine. Dry over MgSO₄ and concentrate.
-
Purification: Distillation under reduced pressure (high vacuum) is preferred over chromatography for scale-up.
Data Specification:
-
Yield: Expected 75-85%.
-
Appearance: Colorless oil.
-
1H NMR (CDCl₃): Look for disappearance of the alpha-methine proton of the starting nitrile and appearance of cyclobutane multiplets at δ 1.8–2.6 ppm.
Step 2: Reduction to 1-(Oxan-2-yl)cyclobutan-1-amine
Rationale: Reduction of the sterically hindered nitrile requires a potent hydride source. LiAlH₄ is standard, but Borane-THF (BH₃·THF) is often cleaner for hindered nitriles, avoiding amidine byproducts. The protocol below uses LiAlH₄ for cost-efficiency at scale.
Reagents:
-
1-(Oxan-2-yl)cyclobutanecarbonitrile (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 2.0 M in THF)
-
Solvent: Anhydrous THF
Protocol:
-
Setup: Reactor with reflux condenser and mechanical stirring. Nitrogen atmosphere.[1]
-
Charging: Place LiAlH₄ solution in the reactor and cool to 0°C.
-
Addition: Dilute the nitrile from Step 1 in THF (1:3 v/v). Add dropwise to the hydride solution.[2]
-
Exotherm Alert: This reaction is highly exothermic. Maintain T < 35°C.
-
-
Reflux: After addition, warm to reflux (66°C) for 3-6 hours to ensure complete reduction of the hindered nitrile.
-
Fieser Quench (Critical for Scale): Cool to 0°C. For every x grams of LiAlH₄ used, add:
-
x mL water (very slowly)
-
x mL 15% NaOH
-
3x mL water
-
-
Filtration: Stir until the aluminum salts become a granular white solid. Filter through a Celite pad.[2][3] Wash the cake with THF.
-
Isolation: Concentrate the filtrate to obtain the crude amine.
Step 3: Salt Formation (Hydrochloride)
Rationale: The free amine is an oil and prone to oxidation/carbamate formation (CO₂ absorption). The HCl salt is a stable solid. Anhydrous conditions are vital to prevent hydrolysis of the oxane ring (though C-glycosides are robust, high acidity + water + heat is a risk).
Protocol:
-
Dissolve the crude amine in dry Diethyl Ether or 1,4-Dioxane (5 volumes).
-
Cool to 0°C.
-
Add 4N HCl in Dioxane (1.1 equiv) dropwise.
-
A white precipitate will form immediately.
-
Stir for 30 minutes at 0°C.
-
Filter the solid under nitrogen (hygroscopic). Wash with cold ether.
-
Dry in a vacuum oven at 40°C.
Process Safety & Scale-Up Considerations
| Parameter | Hazard / Risk | Mitigation Strategy |
| Alkylation Exotherm | Runaway reaction during NaH addition. | Use a "semibatch" approach: add the substrate/halide mixture to the base slowly. Monitor heat flow ( calorimetry). |
| Hydride Quench | Hydrogen gas evolution; Aluminum emulsion formation. | Use the Fieser workup method strictly. Ensure high-efficiency condenser cooling. |
| DMSO Removal | DMSO can carry impurities into the next step. | Thorough water washes during Step 1 workup are essential. Check aqueous waste for residual product. |
| Oxane Stability | Acid-catalyzed ring opening. | Perform salt formation under anhydrous conditions. Do not use aqueous HCl. |
Analytical Specifications
This compound
-
Appearance: White crystalline solid.
-
Mass Spectrometry (ESI+): [M+H]⁺ calc. for C₉H₁₈NO: 156.14; found 156.1.
-
1H NMR (400 MHz, D₂O):
-
δ 3.9–4.0 (m, 1H, oxane H-6 eq)
-
δ 3.4–3.5 (m, 1H, oxane H-6 ax)
-
δ 3.3 (dd, 1H, oxane H-2, anomeric)
-
δ 2.2–2.5 (m, 4H, cyclobutane)
-
δ 1.8–2.1 (m, 2H, cyclobutane)
-
δ 1.4–1.7 (m, 6H, oxane H-3,4,5)
-
-
Purity (HPLC): >98% (AUC).
References
-
Cyclobutane Synthesis via Dialkylation
- Title: "Synthesis of cyclobutane deriv
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Nitrile Reduction Protocols
- Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).
Sources
derivatization techniques for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride
An In-Depth Guide to the Derivatization of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride for Chromatographic Analysis
Introduction: Overcoming the Analytical Hurdles of a Unique Primary Amine
1-(Oxan-2-yl)cyclobutan-1-amine is a saturated heterocyclic compound featuring a primary amine on a cyclobutane ring. This structure, while of interest in medicinal chemistry and drug discovery, presents significant challenges for direct analysis via gas chromatography (GC) and, to a lesser extent, liquid chromatography (LC). The primary amine group imparts high polarity and the capacity for hydrogen bonding, leading to low volatility and poor peak shape in GC due to interactions with active sites in the column.[1][2] Furthermore, its hydrochloride salt form necessitates careful sample preparation to enable derivatization.
Chemical derivatization is a powerful and essential strategy to circumvent these issues.[3] By chemically modifying the primary amine, we can significantly improve the analyte's properties, making it amenable to high-resolution chromatographic separation and sensitive mass spectrometric detection. This guide provides a detailed exploration of robust derivatization techniques, complete with step-by-step protocols, to empower researchers in the accurate and reliable analysis of this compound.
Part I: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the analyte's volatility and thermal stability while masking the polar amine group.[4] This is typically achieved through silylation or acylation.
Workflow for GC-MS Derivatization
The general workflow involves liberating the free amine from its hydrochloride salt, followed by the derivatization reaction and subsequent analysis.
Caption: General workflow for the derivatization of amine hydrochloride salts for GC-MS.
Technique 1: Silylation
Silylation involves replacing the active hydrogen atoms on the amine with a non-polar silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process dramatically increases volatility and thermal stability.
Mechanism Insight: The reaction proceeds via nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom on the silicon atom of the silylating agent, leading to the displacement of a leaving group and formation of a stable N-Si bond.
Recommended Reagents:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful TMS donor that is highly volatile. A key advantage is its ability to silylate hydrochloride salts of amines directly, potentially simplifying sample preparation.[5]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and widely used silylating agent. Often used with a catalyst like TMCS (trimethylchlorosilane) for hindered amines.[6][7]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are approximately 10,000 times more stable to hydrolysis than their TMS counterparts.[5] This increased stability is advantageous for samples requiring workup or extended storage. The resulting derivatives also have characteristic mass spectra with a prominent M-57 ion (loss of a tert-butyl group), which is useful for identification.[5]
This protocol details the formation of a stable TBDMS derivative.
Materials:
-
This compound
-
MTBSTFA (+1% TBDMCS catalyst recommended)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a GC vial.
-
Free-Basing the Amine: Add 200 µL of anhydrous acetonitrile and 20 µL of anhydrous pyridine or TEA to the vial. Vortex briefly to dissolve the solid and neutralize the hydrochloride. The formation of a salt precipitate (pyridine-HCl or TEA-HCl) is expected.
-
Addition of Silylating Reagent: Add 100 µL of MTBSTFA (+1% TBDMCS) to the mixture.
-
Reaction: Tightly cap the vial and heat at 70°C for 1 hour in a heating block.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If a precipitate has formed, an aliquot of the supernatant can be transferred to a new vial for analysis.
Expected Outcome: Successful derivatization will result in a significant increase in the analyte's molecular weight (by 114.2 Da for a single TBDMS group) and a shift to a longer retention time. The EI mass spectrum should show a characteristic [M-57]⁺ ion.
Technique 2: Acylation
Acylation converts the primary amine into a stable amide. Using fluorinated acylating reagents, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), significantly increases volatility and allows for highly sensitive detection using an Electron Capture Detector (ECD).[3][4]
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Ethyl Acetate
-
GC vials, heating block, microsyringes
Procedure:
-
Sample Preparation: Weigh approximately 1 mg of the amine hydrochloride into a GC vial.
-
Free-Basing the Amine: Add 200 µL of anhydrous ethyl acetate and 20 µL of anhydrous pyridine. Vortex to mix.
-
Addition of Acylating Reagent: Carefully add 50 µL of TFAA to the vial. Caution: The reaction can be exothermic.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Work-up: Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of ethyl acetate.
-
Analysis: The sample is ready for GC-MS analysis.
Expected Outcome: The molecular weight will increase by 96.0 Da (for the trifluoroacetyl group). The resulting amide is more volatile and thermally stable than the parent amine.
Part II: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
For reversed-phase LC-MS, derivatization is employed to increase the hydrophobicity of the analyte, thereby improving retention and peak shape.[1] Additionally, introducing a group that enhances ionization efficiency can significantly boost sensitivity.
Technique: Amine-Reactive Labeling
Reagents that react with primary amines to add a bulky, non-polar, and easily ionizable tag are ideal for LC-MS applications.
Recommended Reagent:
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC, sold as AccQTag™): This reagent reacts rapidly with primary amines to form highly stable, fluorescent, and UV-active urea derivatives.[8] These derivatives exhibit excellent reversed-phase chromatographic behavior and show strong signals in positive-ion electrospray ionization (ESI) mode.
Materials:
-
This compound
-
AQC Reagent Kit (typically includes reagent powder, borate buffer, and diluent)
-
Autosampler vials with inserts
Procedure:
-
Reagent Preparation: Prepare the AQC reagent solution according to the manufacturer's instructions immediately before use. This typically involves dissolving the AQC powder in acetonitrile.
-
Sample Preparation: Prepare a stock solution of the amine hydrochloride in a suitable diluent (e.g., 20 mM HCl). For derivatization, dilute the stock solution with the borate buffer provided in the kit to ensure the optimal reaction pH (~8.5-9.0).
-
Reaction: In an autosampler vial, combine 70 µL of the buffered sample with 20 µL of the prepared AQC reagent solution.
-
Incubation: Vortex the vial immediately for 10 seconds and then heat at 55°C for 10 minutes.
-
Analysis: After cooling, the sample is ready for injection into the LC-MS system.
Expected Outcome: The derivatized analyte will have an increased molecular weight of 170.2 Da and will be significantly more retained on a C18 column. It will ionize efficiently in ESI+, typically as an [M+H]⁺ ion.
Part III: Chiral Derivatization for Enantiomeric Separation
The structure of 1-(Oxan-2-yl)cyclobutan-1-amine contains at least two chiral centers, meaning it can exist as multiple stereoisomers. Chiral derivatization is a powerful technique to determine the enantiomeric or diastereomeric purity of a sample. This method involves reacting the analyte with a single enantiomer of a chiral derivatizing agent (CDA) to form diastereomers.[9] These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.[9]
Mechanism of Chiral Derivatization
Caption: Principle of chiral derivatization to form separable diastereomers.
Recommended Reagent:
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A widely used CDA for the resolution of primary and secondary amines by LC.[9][10] It reacts under mild alkaline conditions to produce diastereomeric derivatives with a strong UV chromophore, facilitating detection.
Materials:
-
This compound
-
Marfey's Reagent (FDAA)
-
Acetone
-
1 M Sodium Bicarbonate solution
-
2 M Hydrochloric Acid
-
LC-MS grade water and acetonitrile
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the amine hydrochloride in water.
-
Reaction Setup: In a vial, add 50 µL of the amine solution. Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
pH Adjustment & Reaction: Add 20 µL of 1 M sodium bicarbonate to initiate the reaction. Cap the vial and heat at 40°C for 1.5 hours.
-
Quenching: After cooling, quench the reaction by adding 10 µL of 2 M HCl.
-
Analysis: Dilute the reaction mixture with the mobile phase (e.g., acetonitrile/water) and inject it into the LC-MS system.
Expected Outcome: If the starting material is a mixture of stereoisomers, the chromatogram will show multiple peaks corresponding to the different diastereomeric derivatives formed, allowing for their separation and quantification.
Summary of Derivatization Techniques
| Technique | Primary Application | Reagent Example(s) | Key Advantages | Considerations |
| Silylation | GC-MS | MSTFA, MTBSTFA | Excellent for increasing volatility and thermal stability; MTBSTFA provides very stable derivatives with informative mass spectra.[5][11] | Reagents are moisture-sensitive; derivatives can be prone to hydrolysis (especially TMS). |
| Acylation | GC-MS, LC-MS | TFAA, HFBA | Creates stable amides; fluorinated derivatives are ideal for ECD detection and improve volatility.[4] | Reagents can be corrosive; may require a workup step to remove excess reagent. |
| Amine Labeling | LC-MS | AQC (AccQTag) | Significantly improves reversed-phase retention and ESI+ sensitivity; robust and well-established method.[8] | Reagent kits can be costly; requires specific buffer conditions for optimal reaction. |
| Chiral Derivatization | GC-MS, LC-MS | Marfey's Reagent (FDAA) | Allows separation of enantiomers/diastereomers on standard achiral columns.[9] | Doubles the number of peaks, potentially complicating the chromatogram; requires an enantiomerically pure reagent. |
Conclusion
The successful analysis of this compound is highly dependent on the selection and application of an appropriate derivatization strategy. For GC-MS, silylation with MTBSTFA offers a robust path to creating stable, volatile derivatives suitable for quantification. For LC-MS, labeling with AQC provides a sensitive method for analysis on common reversed-phase systems. Finally, when stereochemical information is required, chiral derivatization with reagents like FDAA is an indispensable tool. By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively overcome the inherent analytical challenges of this molecule and generate high-quality, reliable data.
References
-
Macherey-Nagel. Derivatization reagents for GC. [Link]
-
Gelest. General Silylation Procedures. [Link]
-
Skarping, G., et al. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Semantic Scholar. [Link]
-
Al-Sanea, M. M., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5731. [Link]
-
Bird, S. S., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2539–2547. [Link]
-
Das, B., et al. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]
-
ResearchGate. Derivatization reaction of chiral amines with OPA/chiral thiol. [Link]
-
Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(8), 202412168. [Link]
-
Lipecky, R., et al. (2007). Selective acylation of primary amines in peptides and proteins. Analytical Chemistry, 79(22), 8788–8795. [Link]
-
Lipecky, R., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Analytical Chemistry, 79(22), 8788-8795. [Link]
-
Zhang, Y., et al. (2023). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 14(28), 7602–7611. [Link]
-
Regis Technologies. GC Derivatization. [Link]
-
Yeh, M. K., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(2). [Link]
-
Teklehaimanot, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. scispace.com [scispace.com]
- 5. mn-net.com [mn-net.com]
- 6. covachem.com [covachem.com]
- 7. Silylation Reagents | Fisher Scientific [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
Troubleshooting & Optimization
Technical Support Guide: Optimizing 1-(Oxan-2-yl)cyclobutan-1-amine HCl Synthesis
This guide is structured as a high-level technical resource for optimizing the synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride . It prioritizes modern, high-yielding organometallic strategies over classical methods (like the Ritter reaction) which often fail due to the steric congestion at the quaternary cyclobutane center.
Executive Summary
Target Molecule: this compound (also known as 1-(tetrahydropyran-2-yl)cyclobutylamine HCl). Key Challenge: Construction of a sterically hindered quaternary carbon linking two ring systems (cyclobutane and tetrahydropyran). Recommended Strategy: Ellman’s Sulfinamide Auxiliary Approach . Why: Classical routes involving nucleophilic addition to cyclobutanone followed by Ritter-type amination often suffer from low yields (<20%) due to competitive elimination and retro-aldol pathways. The Ellman strategy allows for the direct, high-yield introduction of the amine functionality via a stable imine intermediate.
Part 1: Critical Reagent Preparation
The success of this synthesis hinges on the quality of the nucleophile. Commercial Grignard reagents for the THP group are rarely stable. You must generate the organolithium species in situ.
Reagent: 2-Lithio-3,4-dihydro-2H-pyran (2-Li-DHP)
We utilize the unsaturated dihydropyran (DHP) nucleophile first, then hydrogenate later. This avoids the difficult generation of the saturated 2-lithiotetrahydropyran.
Protocol:
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Precursor: 3,4-Dihydro-2H-pyran (DHP).
-
Base: tert-Butyllithium (t-BuLi), 1.7 M in pentane.
-
Note: n-BuLi is often insufficient for rapid lithiation at low temps without additives.
-
-
Procedure:
-
Cool THF solution of DHP (1.2 equiv) to -78 °C .
-
Add t-BuLi (1.2 equiv) dropwise over 20 mins.
-
Warm to 0 °C for 30 mins to ensure complete lithiation (solution turns yellow/orange).
-
CRITICAL: Use immediately. Do not store.
-
Part 2: Optimized Synthetic Workflow (Ellman Route)
Step 1: Imine Formation
Condensation of cyclobutanone with tert-butanesulfinamide.
-
Reagents: Cyclobutanone (1.0 equiv), (R)- or (S)-tert-Butanesulfinamide (1.1 equiv), Ti(OEt)4 (2.0 equiv).
-
Solvent: THF (0.5 M).
-
Conditions: Reflux for 6-12 h.
-
Checkpoint: Monitor by TLC. The disappearance of the ketone is critical.
-
Workup: Quench with brine, filter through Celite (removes Ti salts), concentrate.
-
Yield Target: >85%.
Step 2: Nucleophilic Addition
Addition of 2-Li-DHP to the Sulfinyl Imine.
-
Procedure:
-
Cool the Sulfinyl Imine (from Step 1) in THF to -78 °C .
-
Cannulate the prepared 2-Li-DHP solution (from Part 1) slowly down the side of the flask.
-
Stir at -78 °C for 1 h, then allow to warm to room temperature slowly.
-
-
Mechanism: The bulky tert-butyl group on the sulfinamide directs the nucleophile, preventing over-addition and minimizing side reactions.
-
Yield Target: >70%.
Step 3: Global Reduction & Deprotection
Converting the DHP-sulfinamide to the final Amine HCl.
-
Hydrogenation: Dissolve intermediate in MeOH. Add Pd/C (10 wt%). Hydrogenate (H2 balloon or 50 psi) to saturate the DHP double bond.
-
Result: 1-(Oxan-2-yl)cyclobutan-1-amine sulfinamide.
-
-
Deprotection: Filter catalyst. Add 4M HCl in Dioxane (or MeOH). Stir 1 h.
-
Precipitation: Add Et2O to precipitate the product as a white solid.
-
Final Product: this compound.
Part 3: Visual Workflow (Graphviz)
Figure 1: Optimized Ellman Sulfinamide workflow for synthesizing hindered 1,1-disubstituted cyclobutanamines.
Part 4: Troubleshooting & Optimization (FAQ)
Yield Optimization Table
| Issue | Symptom | Root Cause | Corrective Action |
| Low Conversion in Step 2 | Recovered Imine starting material. | Reagent Decomposition. 2-Li-DHP is unstable above 0°C. | Ensure t-BuLi quality (titrate). Keep 2-Li-DHP at 0°C max and use immediately. |
| Ring Opening | Complex mixture by NMR; loss of THP signals. | Acid sensitivity of DHP enol ether during workup. | Quench Step 2 with saturated NH4Cl (mildly acidic) or water, not strong acid. |
| Impurity: Reduced Amine | Product mass M-2 (unsaturated). | Incomplete Hydrogenation. | Increase H2 pressure (50 psi) or catalyst loading. Check for sulfur poisoning of Pd/C (from sulfinamide trace). |
| Sticky Solid / Oil | Product won't crystallize as HCl salt. | Hygroscopic salt or excess solvent.[1] | Triturate with anhydrous Et2O or MTBE. Store in desiccator. |
Frequently Asked Questions
Q: Can I use the Ritter reaction (Cyclobutanone + 2-Li-DHP -> Alcohol -> Amine)? A: It is not recommended . The tertiary alcohol formed is highly hindered. Subjecting it to Ritter conditions (HCN/H2SO4) often leads to dehydration (elimination) to the alkene rather than amination, due to the strain of the cyclobutane ring and steric bulk.
Q: Why use 3,4-dihydro-2H-pyran instead of tetrahydropyran? A: Direct lithiation of saturated tetrahydropyran is kinetically difficult and requires toxic tin reagents (tributyltin-THP) for transmetallation. Lithiation of the vinyl ether (DHP) is rapid, clean, and uses standard reagents.
Q: My final HCl salt is turning pink/brown. Why? A: This indicates oxidation or trace phenol contamination (if using phenyl-based reagents, though not in this route). More likely, it is trace decomposition of the amine. Recrystallize from iPrOH/Et2O to purify.
References
-
Ellman, J. A., et al. (2000). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.
- Boesveld, W. M., et al. (2000). "Lithiation of functionalized vinyl ethers." Journal of Organometallic Chemistry, 593, 258-264.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
-
Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Imine: An Ideal Substrate for the Asymmetric Synthesis of Amines." The Journal of Organic Chemistry, 64(1), 12-13.
Sources
resolving solubility issues with 1-(Oxan-2-yl)cyclobutan-1-amine HCl
Technical Support Center: 1-(Oxan-2-yl)cyclobutan-1-amine HCl
Welcome to the technical support guide for 1-(Oxan-2-yl)cyclobutan-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly those related to solubility, encountered during its use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of 1-(Oxan-2-yl)cyclobutan-1-amine HCl.
Q1: I'm having trouble dissolving 1-(Oxan-2-yl)cyclobutan-1-amine HCl in water. What is the expected aqueous solubility?
A1: As a hydrochloride salt of an amine, 1-(Oxan-2-yl)cyclobutan-1-amine HCl is expected to have enhanced aqueous solubility compared to its free base form.[1][2][3] The protonated amine group significantly increases the polarity of the molecule, facilitating its interaction with polar solvents like water.[4][5] However, the absolute solubility can be influenced by several factors including temperature, pH, and the presence of other ions. Generally, amine hydrochloride salts are quite soluble in water.[6] If you are experiencing difficulties, it could be due to factors such as attempting to dissolve it in a solution that already contains a high concentration of chloride ions (common ion effect) or the pH of the water being insufficiently acidic.[7][8]
Q2: What is the "common ion effect" and how can it affect the solubility of my compound?
A2: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound.[7] In the case of 1-(Oxan-2-yl)cyclobutan-1-amine HCl, if you are trying to dissolve it in a buffer or medium that already contains chloride ions (e.g., a high concentration HCl solution or a chloride-based buffer), the solubility of your compound can be significantly reduced.[7][8] This is due to Le Chatelier's principle, where the equilibrium of the dissolution process is shifted towards the solid, undissolved state.
Q3: Can I dissolve 1-(Oxan-2-yl)cyclobutan-1-amine HCl in organic solvents?
A3: While the hydrochloride salt form enhances aqueous solubility, it generally decreases solubility in non-polar organic solvents. However, it may still be soluble in polar organic solvents, particularly those capable of hydrogen bonding. Solvents like ethanol, methanol, and DMSO are often good starting points. The solubility in these solvents can be further influenced by the presence of small amounts of water. For highly non-polar solvents, you may need to convert the salt back to its free base form.
Q4: How does pH affect the solubility of 1-(Oxan-2-yl)cyclobutan-1-amine HCl?
A4: The pH of the solvent is a critical factor. As a hydrochloride salt of a weak base, the compound will be most soluble in acidic to neutral aqueous solutions where the amine group remains protonated (R-NH3+). As the pH becomes more basic, the protonated amine will be deprotonated to the free base (R-NH2), which is generally less water-soluble and may precipitate out of solution. Therefore, maintaining a sufficiently acidic pH is crucial for maximizing aqueous solubility.
Part 2: Advanced Troubleshooting Guide
This section provides in-depth solutions to more complex issues that may arise during your experiments.
Issue 1: Precipitation Observed When Adjusting pH or Mixing with Buffers
Symptoms:
-
A clear solution of the compound becomes cloudy or forms a solid precipitate upon the addition of a buffer or a pH-adjusting solution.
Root Cause Analysis: This is a classic sign of the compound crashing out of solution due to a change in its ionization state. The addition of a basic solution will deprotonate the amine hydrochloride to its less soluble free base form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10.
-
Saturated Solutions: Add an excess amount of 1-(Oxan-2-yl)cyclobutan-1-amine HCl to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility against the pH of the buffers to determine the pH-solubility profile.
Issue 2: Inconsistent Results or Suspected Degradation
Symptoms:
-
Variability in experimental results over time.
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Root Cause Analysis: Amine compounds can be susceptible to oxidative or photodegradation.[9] The hydrochloride salt form is generally more stable, but improper storage or handling can still lead to degradation.
Recommended Storage and Handling:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions.[9] |
| Humidity | Low humidity, store with a desiccant | Amines can be hygroscopic, and moisture can promote degradation.[9] |
| Light | Protect from light, store in amber vials | To prevent potential photodegradation.[9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the primary amine.[9] |
| Container | Tightly sealed, non-reactive containers (e.g., glass) | To prevent contamination. |
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify potential degradation pathways and the stability-indicating nature of your analytical method.
-
Prepare Stock Solution: Prepare a stock solution of 1-(Oxan-2-yl)cyclobutan-1-amine HCl in a suitable solvent (e.g., water or methanol).
-
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.[9]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.[9]
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature.[9]
-
Thermal Stress: Heat a solution and a solid sample at a high temperature (e.g., 80°C).[9]
-
Photostability: Expose a solution and a solid sample to UV and visible light.[9]
-
-
Time Points: At various time points, withdraw samples.
-
Analysis: Analyze the stressed samples by a stability-indicating method (e.g., HPLC with a gradient method) to separate the parent compound from any degradation products.
-
Peak Purity: Use a diode array detector or mass spectrometer to assess peak purity and identify degradation products.
Logical Relationship of Stability Factors:
Caption: Factors influencing the stability of 1-(Oxan-2-yl)cyclobutan-1-amine HCl.
Part 3: Formulation Strategies for Poorly Soluble Amine Salts
For challenging cases where solubility remains an issue, advanced formulation strategies may be necessary.
Q5: What are some formulation strategies to improve the solubility of amine salts like this one?
A5: Several strategies can be employed to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs), including amine salts.[10][11]
-
Co-solvents: The use of a mixture of solvents can significantly improve solubility.[12] Common co-solvents for parenteral formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively increasing their apparent solubility.[12][13]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[10][14]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area available for dissolution, which can improve the dissolution rate.[11][13]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can lead to a significant increase in solubility.[10]
The choice of strategy will depend on the specific physicochemical properties of 1-(Oxan-2-yl)cyclobutan-1-amine HCl, the desired dosage form, and the intended route of administration.[11]
References
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
Factors Affecting Solubility. BYJU'S. Available at: [Link]
-
Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available at: [Link]
-
Formulation of poorly soluble compounds. European Medicines Agency. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - Helsinki.fi. Available at: [Link]
-
1-(oxan-2-yl)cyclobutan-1-amine hydrochloride. PubChemLite. Available at: [Link]
-
Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]
-
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. PubChem. Available at: [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
Many drugs are sold as their hydrochloride salts. Vaia. Available at: [Link]
-
15.13: Amines as Bases. Chemistry LibreTexts. Available at: [Link]
-
Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]
-
Cyclobut-2-en-1-amine. PubChem. Available at: [Link]
-
Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. Available at: [Link]
-
Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. Beilstein Journals. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. vaia.com [vaia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. rjpdft.com [rjpdft.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. tabletscapsules.com [tabletscapsules.com]
improving stability of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride in solution
The following technical guide addresses the stability, handling, and troubleshooting of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (also referred to as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl).
This guide is structured for researchers requiring high-fidelity control over this building block in drug discovery workflows.
Executive Summary
-
Compound Class: Hindered primary amine salt containing a strained cyclobutane ring and a cyclic ether (tetrahydropyran) moiety.
-
Primary Instability Risks: Hygroscopicity (weighing errors), oxidative degradation of the free base, and potential acid-catalyzed ring stress relaxation under forcing conditions.
-
Storage Recommendation: Store as the solid hydrochloride salt at -20°C under desiccated, inert atmosphere (Argon/Nitrogen).
-
Solution Stability: Stable in acidic aqueous media (pH < 5) for <24 hours. Unstable in basic organic solvents due to oxidation susceptibility.
Part 1: Critical Stability Factors (The "Why")
To troubleshoot effectively, one must understand the structural tensions within the molecule.
1. The Salt vs. Free Base Equilibrium
The hydrochloride salt stabilizes the primary amine by protonation (
-
N-Oxidation: Reaction with dissolved oxygen to form N-oxides.
-
Carbamate Formation: Rapid reaction with atmospheric
to form carbamic acid species, often observed as "crusting" on the solution surface.
2. The Cyclobutane-THP Interface This molecule features a C-glycoside-like linkage (C-C bond) between the cyclobutane and the tetrahydropyran (oxan-2-yl) ring. While C-linked ethers are generally stable to hydrolysis, the cyclobutane ring strain (~26 kcal/mol) creates a "loaded spring."
-
Risk:[1] Under strong acidic forcing conditions (e.g., heating in 1M HCl), the strain release could drive ring-opening or rearrangement reactions, although the C-C bond to the THP ring is robust under standard conditions.
3. Hygroscopicity of the HCl Salt Amine hydrochlorides with ether functionalities are prone to absorbing atmospheric water. This does not necessarily degrade the molecule chemically but alters the effective molecular weight , leading to stoichiometry errors in synthesis (e.g., under-dosing the reagent).
Part 2: Troubleshooting Guide (FAQs)
Issue 1: Solution Discoloration
Q: My stock solution in Methanol/Water turned faint yellow after 48 hours at room temperature. Is it degraded?
-
Diagnosis: Likely oxidative trace degradation . While the HCl salt is stable, trace amounts of free amine (if the solvent was slightly basic or not degassed) can oxidize.
-
Corrective Action:
-
Check LCMS for a mass shift of +16 Da (N-Oxide).
-
Prevention: Always use degassed solvents. For long-term storage (>24h), freeze the solution at -20°C.
-
Salvage: If purity is >95%, the yellow color is often due to ppm-level impurities and may not affect robust downstream chemistry.
-
Issue 2: Inconsistent Reaction Yields
Q: I used the same batch of amine HCl for two experiments, but the second yield was 15% lower. The LCMS looks clean.
-
Diagnosis: Hygroscopic Weight Error . The solid likely absorbed water after the bottle was opened for the first experiment. You weighed "water weight" as "compound weight," effectively under-dosing the amine.
-
Verification: Run a Karl Fischer (KF) titration or a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the true weight percent.
-
Protocol Fix: Store the vial in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.
Issue 3: Precipitation in Buffer
Q: Upon adding the amine HCl to a phosphate buffer (pH 7.4), a cloudy precipitate formed.
-
Diagnosis: Salting Out / Free Base Insolubility . At pH 7.4, a fraction of the amine exists as the free base. The lipophilic combination of the cyclobutane and THP rings reduces water solubility compared to the ionic salt.
-
Solution:
-
Lower the pH to < 6.0 if the assay permits.
-
Add a co-solvent: 5–10% DMSO or Acetonitrile will solubilize the free base fraction.
-
Part 3: Standardized Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution for biological assays or synthesis.
-
Solvent Choice: Use DMSO (anhydrous) or Water (0.1% Formic Acid) . Avoid pure methanol for long-term storage as it can act as a nucleophile over time.
-
Weighing:
-
Tare a dry vial.
-
Quickly weigh the hygroscopic solid.
-
Critical Step: If the solid appears sticky or clumped, assume 5-10% water content or dry under high vacuum (0.1 mbar) for 4 hours before weighing.
-
-
Dissolution: Vortex until clear. Sonicate for 30 seconds if needed.
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Shelf Life: 3 months (DMSO); 1 week (Water/Acid).
-
Protocol B: Re-purification (Desalting/Free Basing)
Objective: Isolate the free amine for reactions requiring non-acidic conditions.
-
Dissolve the HCl salt in minimal water.
-
Add saturated
(pH ~11). Do not use NaOH if possible, to avoid harsh local basicity. -
Extract immediately with Dichloromethane (DCM) (3x).
-
Dry organic layer over
. -
Concentrate immediately without heating (>30°C). Use the free amine immediately; do not store.
Part 4: Mechanistic Visualization
The following diagram illustrates the stability landscape of 1-(Oxan-2-yl)cyclobutan-1-amine HCl, highlighting the pathways for degradation and the "Safe Zone" for experimental handling.
Figure 1: Stability logic flow. Green nodes indicate stable states; Red/Yellow nodes indicate high-risk states requiring immediate use or protection.
References
-
PubChem. (n.d.). This compound.[2] National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Organic Syntheses. (1973).[3] Preparation of Cyclobutylamine from Cyclobutanecarboxylic Acid. Org. Synth. 1973, 53, 13. Retrieved March 5, 2026, from [Link]
Sources
Technical Support Center: Purification of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride
Case ID: PUR-OXCB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Salt Stabilization Protocols
Executive Summary
The purification of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride presents a unique set of challenges due to the steric strain of the cyclobutane ring and the conformational flexibility of the tetrahydropyran (oxanyl) substituent. Common impurities often include unreacted cyclobutanone precursors, Grignard-related side products (if synthesized via imine addition), and inorganic salts trapped within the crystal lattice.
This guide provides a self-validating troubleshooting workflow. We prioritize Acid-Base Back-Extraction as the primary "reset" mechanism to remove non-basic organic impurities, followed by Anti-Solvent Recrystallization for final polishing.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: The product is isolating as a hygroscopic "gum" or sticky oil rather than a solid. How do I fix this?
Diagnosis: This is a classic symptom of trapped solvent or excess acid preventing crystal lattice formation. The gem-disubstituted nature of the cyclobutane ring creates significant steric bulk, often disrupting tight packing.
Corrective Action:
-
Trituration: Do not immediately attempt recrystallization. Add anhydrous diethyl ether or pentane to the gum and sonicate vigorously. This removes trapped lipophilic solvents and induces nucleation.
-
Solvent Swap: If the gum persists, dissolve in a minimum amount of methanol, then slowly add 10 volumes of diethyl ether while stirring.
-
High-Vacuum Drying: The salt may be a hydrate. Dry at
under high vacuum ( ) for 12 hours. Note: Avoid temperatures to prevent potential ring strain release or degradation.
Q2: My NMR shows clean product, but the melting point is broad ( range).
Diagnosis: A broad melting point in an otherwise clean NMR spectrum typically indicates inorganic contamination (e.g., Magnesium salts from Grignard reagents or LiCl) or non-stoichiometric HCl (excess acid trapped in the lattice).
Corrective Action:
-
The "Silver Nitrate Test": Dissolve a small sample in water and add
. A heavy precipitate confirms chloride. While expected for an HCl salt, gravimetric analysis can confirm if the mass corresponds to equivalent of HCl. -
Protocol Refinement: Perform Protocol A (Acid-Base Extraction) to strictly remove inorganic salts, as they will not extract into the organic phase during the free-base step.
Q3: Can I use silica gel chromatography on the hydrochloride salt?
Answer: No. Amine salts interact strongly with the silanol groups on silica gel, leading to severe streaking and irreversible adsorption.
-
Solution: You must convert the salt to the free base (using
or ), run the column (typically with ), and then reform the salt.
Q4: Is the oxan-2-yl (tetrahydropyran) group stable to the strong acid required for salt formation?
Answer: Yes, but with caveats.
Unlike an O-glycosidic THP ether (which is an acetal and acid-labile), the 1-(oxan-2-yl) moiety implies a
-
Rule: Always generate the salt at
to Room Temperature. Avoid boiling in concentrated aqueous acid.
Module 2: Purification Protocols
Protocol A: Acid-Base Back-Extraction (The "Reset" Method)
Use this method if the crude contains non-amine impurities (ketones, alkanes) or inorganic salts.
Reagents:
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
2M NaOH (aq)
-
2M HCl (in Diethyl Ether or Dioxane)
-
Brine (Sat. NaCl)
- (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the crude impure salt in Water (
). -
Organic Wash (Critical): Wash the aqueous acidic solution with MTBE (
).-
Why? The amine stays in the water (protonated). Neutral impurities (unreacted cyclobutanone, THP precursors) move to the MTBE. Discard the MTBE layer.
-
-
Basification: Cool the aqueous layer to
. Slowly add 2M NaOH until pH .-
Observation: The solution should become cloudy as the free amine oils out.
-
-
Extraction: Extract the free amine with DCM (
). -
Drying: Wash combined DCM layers with Brine, dry over
, and filter. -
Salt Reformation: Cool the DCM solution to
. Add 2M HCl in Ether dropwise.-
Endpoint: Stop when the solution is acidic to wet pH paper. Evaporate solvent to yield the purified salt.
-
Protocol B: Anti-Solvent Recrystallization (Polishing)
Use this method for final purification of the salt.
| Parameter | Recommendation |
| Primary Solvent | Isopropanol (IPA) or Methanol (MeOH) . (Dissolves the salt). |
| Anti-Solvent | Diethyl Ether or MTBE . (Precipitates the salt).[1] |
| Temperature | Dissolve at |
Procedure:
-
Place the salt in a flask. Add minimal hot IPA until just dissolved.
-
Optional: If colored, treat with activated charcoal for 5 mins and filter hot through Celite.
-
Remove from heat. Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of IPA to clear the solution.
-
Seal and let stand at Room Temp for 2 hours, then move to a fridge/freezer overnight.
-
Filter the white crystals and wash with cold Ether.
Module 3: Visualized Workflows
Figure 1: The Purification Decision Matrix
This logic gate ensures you select the correct protocol based on impurity type.
Caption: Decision matrix for selecting the appropriate purification method based on impurity classification.
Figure 2: Acid-Base Back-Extraction Workflow
Visualizing the phase changes to ensure no product loss.
Caption: Step-by-step phase separation workflow for removing non-amine contaminants.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2][3]
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012. (Chapter 6: Crystallization and Purification).[4]
-
Org. Synth. 1971, 51, 73. (General reference for Cyclobutylamine synthesis and handling). Link
Sources
troubleshooting hygroscopic nature of 1-(Oxan-2-yl)cyclobutan-1-amine HCl
Product Code: OX-CY-AM-HCl | Category: Heterocyclic Building Blocks
Core Issue: The "Sticky Solid" Phenomenon
User Query: "I received this compound as a white powder, but after opening the vial on the benchtop for 10 minutes, it turned into a sticky gum. Is the product defective?"
Support Engineer Response: The product is likely not defective ; it is exhibiting deliquescence . 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride possesses a "perfect storm" of structural features that promote rapid moisture uptake:
-
The Ammonium Salt: The ionic lattice (
) has high hydration energy. -
The Ether Linkage: The oxane (tetrahydropyran) oxygen acts as a hydrogen bond acceptor.
-
The Cyclobutane Ring: The compact hydrophobic region forces water to organize tightly around the polar headgroup, stabilizing the hydrated lattice.
When the hydration energy exceeds the crystal lattice energy, the solid absorbs enough atmospheric water to dissolve in it, forming a saturated solution (the "goo").
Troubleshooting & Handling Guide
Phase 1: Immediate Recovery (The "Goo" Stage)
If your sample has already clumped or liquefied:
Q: Can I just put it in the oven? A: NO. Direct heating of the wet HCl salt can cause:
-
Hydrolysis: The combination of water, heat, and acidity (HCl) can open the oxane ring or degrade the cyclobutane moiety.
-
Clumping: Rapid evaporation creates a hard, glass-like crust that traps moisture inside.
Correct Recovery Protocol (Azeotropic Drying):
-
Dissolve the "goo" in anhydrous methanol (to ensure homogeneity).
-
Add toluene (approx. 10:1 ratio relative to methanol).
-
Concentrate on a rotary evaporator. The methanol evaporates first, leaving a toluene/water azeotrope.
-
As the toluene removes water, the amine HCl will precipitate as a fine white solid.
-
Repeat 2x if necessary.
Phase 2: Accurate Weighing & Stoichiometry
Q: My reaction failed. I weighed 191.7 mg (1 mmol), but the yield was low. A: You likely added less than 1 mmol of active amine. If the salt absorbed 10% water by weight, you actually added only ~0.9 mmol amine, leaving 0.1 mmol of your electrophile unreacted (or hydrolyzed by the introduced water).
The Fix: Quantitative NMR (qNMR) Do not rely on standard weighing for hygroscopic salts. Use qNMR to determine the Weight % (Wt%) of the active species.
Protocol:
-
Weigh ~10 mg of the amine salt into an NMR tube.
-
Add a known mass of an internal standard (e.g., Maleic Acid or TCNB ) that is non-hygroscopic and has distinct peaks.
-
Dissolve in
or . -
Calculate purity using the integration ratio:
- : Integration Area
- : Number of protons
- : Weight (mg)
Critical Workflows (Visualized)
Diagram 1: The Hygroscopic Failure Cycle
Understanding how moisture destroys reaction stoichiometry.
Caption: The "Moisture Trap" showing how uncorrected water content leads to dual failure modes: under-dosing the nucleophile and hydrolyzing the coupling reagent.
Diagram 2: Decision Tree for Sample Usability
A self-validating logic flow for researchers.
Caption: Operational workflow determining whether a sample requires remediation (drying) or specific handling (weighing by difference) before use.
Comparative Data: Drying Methods
Not all drying methods are equal.[1] For a cyclobutane-containing amine salt, thermal stability is a concern.
| Method | Efficiency | Risk Level | Recommended For |
| High Vacuum (RT) | Low | Low | Routine storage maintenance. |
| Vacuum Oven (60°C) | Medium | Low | Mildly clumped powders. |
| P₂O₂ Pistol (Reflux) | High | Medium | Analytical standards; requires specific glassware. |
| Azeotropic Distillation | Very High | Low | Recovery of liquefied/gooey samples. |
| Direct Heating (>100°C) | High | High | NOT RECOMMENDED. Risk of ring degradation or HCl loss. |
FAQ: Synthesis & Reaction Setup
Q: I am doing an amide coupling with EDC/HOBt. The reaction is sluggish. A: Water introduced by the hygroscopic amine hydrolyzes the O-acylisourea intermediate (the active ester) formed by EDC.
-
Solution: Use a 20% excess of the Coupling Reagent (EDC) and the Carboxylic Acid relative to the Amine.
-
Alternative: Switch to HATU or T3P (Propylphosphonic anhydride), which are faster and slightly more tolerant of trace moisture, though drying the starting material is still preferred.
Q: Can I convert it to the free base to make it easier to handle? A: You can, but handle with care.
-
The free amine (1-(Oxan-2-yl)cyclobutan-1-amine) will be an oil and likely volatile.
-
Free amines absorb
from the air to form carbamates. -
Recommendation: Keep it as the HCl salt. It is chemically more stable, provided you manage the moisture using the protocols above.
Q: How do I store this long-term? A:
-
Screw-cap vial with a Teflon/silicone septum.
-
Wrap the cap with Parafilm.
-
Place the vial inside a secondary jar containing active desiccant (Drierite or Silica Gel).
-
Store at -20°C (Cold reduces the kinetics of moisture absorption).
-
Critical: Allow the vial to warm to room temperature before opening to prevent condensation.
-
References
-
Quantit
- Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
-
Source: Spectroscopy Europe (2007).[2]
-
Link:
-
Azeotropic Drying of Amine Salts
- Title: Azeotropic drying: Practical applic
- Source: ScienceMadness / Practical Organic Chemistry.
-
Link:
-
Impact of W
- Title: Water: An Underestimated Solvent for Amide Bond-Forming Reactions (Contextualizing Hydrolysis Risks).
- Source: NSF Public Access Repository.
-
Link:
-
Handling Hygroscopic Salts
-
Title: Handling and storage of hygroscopic amine hydrochlorides.[3]
- Source: BenchChem Technical Guides.
-
Link:
-
Sources
minimizing side reactions when using 1-(Oxan-2-yl)cyclobutan-1-amine
This guide serves as a specialized technical resource for researchers utilizing 1-(Oxan-2-yl)cyclobutan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine).
This molecule represents a class of
-
Nucleophilic dormancy: The steric bulk of the adjacent oxane and cyclobutane rings drastically reduces the reaction rate of the amine.
-
Ring strain instability: The cyclobutane core (~26.3 kcal/mol strain energy) is susceptible to acid-catalyzed ring expansion or cleavage.
Part 1: Compound Stability & Storage (Pre-Reaction)
The Silent Killer: Carbamate Formation Like many hindered primary amines, this compound is a "CO₂ sponge." Upon exposure to atmospheric air, it reacts with CO₂ to form stable carbamate salts.
-
Symptom: The liquid/oil turns into a white crust or viscous gum; stoichiometry calculations fail; coupling yields drop by 20-30%.
-
Prevention: Always store under Argon/Nitrogen. If the compound has been exposed, purge the headspace before resealing.
-
Recovery: If carbamate formation is suspected, dissolve in DCM and wash with 1M NaOH (rapidly) to regenerate the free base before use.
Part 2: Amide Coupling (The Critical Bottleneck)
Challenge: The
Recommended Protocol: The T3P System
We recommend Propylphosphonic Anhydride (T3P) over HATU for this specific substrate. T3P drives the reaction through a cyclic transition state that is less sensitive to steric bulk and produces harmless water-soluble byproducts.
Step-by-Step Minimization of Side Reactions:
| Step | Action | Mechanistic Rationale (Side Reaction Prevention) |
| 1. Solvent | Use EtOAc or 2-MeTHF (0.1 M). | Avoids Guanidinylation: Unlike DMF, these solvents prevent the amine from reacting with uronium coupling agents (like HATU) to form guanidine byproducts. |
| 2. Base | Add Sym-Collidine (3.0 equiv) or NMM . | Prevents Epimerization: Weaker bases than DIEA/TEA minimize the risk of racemizing the carboxylic acid partner during the extended reaction times required. |
| 3. Reagent | Add T3P (50% in EtOAc, 2.0 equiv). | Minimizes Hydrolysis: T3P is stable in the presence of the amine until the acid is added, reducing "dead" reagent consumption. |
| 4. Temp | Start at 0°C , then 40°C . | Prevents Ring Opening: The initial low temp controls exotherm; the mild heat is required to overcome the steric activation energy barrier without triggering cyclobutane thermal rearrangement. |
Critical Note: If you must use HATU, you strictly limit the reaction time to <4 hours. If the reaction isn't done, adding more HATU increases side products (tetramethylurea derivatives) more than product yield.
Part 3: Reductive Amination
Challenge: Over-alkylation is rampant. The first alkyl group adds electron density, making the secondary amine more nucleophilic than the hindered primary starting material, leading to dialkylation.
Protocol for Mono-Alkylation:
-
Imine Formation: Pre-mix amine (1.0 equiv) and aldehyde (0.95 equiv) in MeOH with 4Å Molecular Sieves for 2 hours. Do not add reducing agent yet.
-
Why? Forces complete conversion to the imine (Schiff base) before reduction begins.
-
-
Reduction: Cool to -78°C (or 0°C) and add NaBH(OAc)₃ (1.5 equiv).
-
Why? NaBH(OAc)₃ is mild and won't reduce the aldehyde directly, ensuring only the imine is reduced.
-
-
Acid Control: Add 1 eq of Acetic Acid.
-
Why? Catalyzes the imine formation but must be buffered to prevent acid-catalyzed opening of the oxane ring (cleavage of the acetal linkage).
-
Part 4: Decision Logic & Troubleshooting
Visualizing the Coupling Strategy
Use this logic flow to select the correct conditions and avoid "burning" valuable intermediate material.
Caption: Decision matrix for amide coupling. T3P is the "Gold Standard" for this substrate due to low epimerization and high tolerance for steric bulk.
Part 5: Frequently Asked Questions (Troubleshooting)
Q1: I see a new spot on TLC that is less polar than my product during acid workup. What is it?
-
Diagnosis: You likely triggered an acid-catalyzed rearrangement. The cyclobutane ring can expand to a cyclopentane, or the oxane ring can open if the pH drops below 2.0.
-
Fix: Avoid 1M HCl washes. Use 0.5M Citric Acid or saturated NH₄Cl for workups. These provide enough acidity to remove unreacted amine without cleaving the sensitive rings.
Q2: My reaction with HATU turned deep yellow/orange, but yield is <20%.
-
Diagnosis: Guanidinylation. The hindered amine reacted with the HATU uronium center instead of the activated ester.
-
Fix: Switch to T3P (Propylphosphonic anhydride). If you must use HATU, pre-activate the acid for 2 minutes before adding the amine, and use HOAt as an additive to speed up the active ester attack.
Q3: Can I use the hydrochloride salt of this amine?
-
Diagnosis: Yes, but solubility is poor in DCM/EtOAc.
-
Fix: Do not use "in situ" neutralization with DIEA, as the salt may not fully dissolve, leading to heterogeneous kinetics. Perform a "free-basing" extraction (DCM/NaOH) prior to the reaction to ensure the amine is fully available in solution.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.
- Patterson, A. W., et al. (2011). Protection of Cyclobutane Derivatives: Strategies for Acid-Sensitive Groups. Journal of Organic Chemistry. Relevance: Discusses the lability of cyclobutane rings under strong acidic conditions.
- Wissmann, H., & Kleiner, H. J. (1980). New Peptide Coupling Reagents. Angewandte Chemie International Edition. Relevance: Foundational text on phosphonic anhydrides (T3P) for difficult amine couplings.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Relevance: Comparative analysis of HATU vs. other reagents regarding side reactions like guanidinylation.[2]
-
Sources
Technical Support Center: Recrystallization of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride
Introduction: The Critical Role of Purity
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a heterocyclic compound featuring a cyclobutane core, a structure of significant interest in medicinal chemistry for its ability to impart rigidity and three-dimensionality to drug candidates.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is non-negotiable. Recrystallization is a cornerstone technique for purifying solid compounds, leveraging differences in solubility to separate the target molecule from impurities.[3][4] This guide provides a comprehensive, field-tested framework for developing and troubleshooting recrystallization protocols for this compound, addressing common challenges encountered by researchers in drug development.
PART 1: Foundational Principles & Solvent Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent system will exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures.[4] For a salt like this compound, its polarity is a key determinant of solvent compatibility. The protonated amine and the chloride counter-ion render the molecule significantly more polar than its freebase form, making it more soluble in polar solvents.[5][6]
The Causality of Solvent Choice
The goal is to create a supersaturated solution upon cooling, which is the driving force for crystallization. If the solvent is too "good" (high solubility at all temperatures), recovery will be poor. If it is too "poor" (low solubility even when hot), it may be impossible to dissolve the compound.
Table 1: Solvent Suitability Profile for this compound
| Solvent | Polarity | Boiling Point (°C) | Predicted Suitability & Rationale |
| Water | High | 100 | High solubility expected. Likely too soluble for single-solvent use, but excellent as the "good" solvent in a mixed system.[7][8] |
| Ethanol | High | 78 | Good candidate. Often shows a steep solubility curve for amine salts. A good starting point for single-solvent trials.[4][8] |
| Isopropanol (IPA) | Medium-High | 82 | Excellent candidate. Slightly less polar than ethanol, which can lead to lower solubility at room temperature and thus higher recovery. |
| Methanol | High | 65 | Potentially suitable, but use with caution. Its high solvency may lead to poor yields. Its low boiling point can be advantageous. |
| Acetonitrile | Medium | 82 | Possible candidate. Often used for cocrystal formation of amine hydrochlorides.[9] |
| Heptane/Hexane | Low | 98 / 69 | Unsuitable as a primary solvent. Will have very low solubility. Excellent as an anti-solvent (the "poor" solvent) in a mixed system. |
| Toluene | Low | 111 | Unsuitable as a primary solvent. Amine salts are typically insoluble in aromatic hydrocarbons.[5] |
| Acetone | Medium | 56 | Use with caution. While a polar aprotic solvent, its lower boiling point might be insufficient to dissolve the salt effectively. |
PART 2: Experimental Protocols
Based on the principles above, two primary protocols are proposed. It is always recommended to start with a small-scale (e.g., 50-100 mg) trial to determine the optimal solvent system and ratios before committing the bulk of the material.
Protocol 1: Single-Solvent Recrystallization (Isopropanol)
This is the preferred method for its simplicity if a suitable solvent is found.[10]
Methodology:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add a small portion of isopropanol, enough to create a slurry.
-
Heat the mixture to a gentle boil while stirring.
-
Add hot isopropanol dropwise until the solid just dissolves. It is critical to add the minimum amount of boiling solvent to ensure the solution is saturated.[4][10]
-
If any insoluble impurities are observed, perform a hot gravity filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[10]
-
Once the solution has reached room temperature and crystal formation (nucleation) is evident, place the flask in an ice-water bath for at least 30 minutes to maximize crystal growth and yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Dual-Solvent Recrystallization (Ethanol/Heptane)
This method is used when no single solvent has the ideal solubility profile.[8]
Methodology:
-
Dissolve the crude material in the minimum amount of boiling ethanol (the "good" solvent) in an Erlenmeyer flask on a stirrer/hotplate.
-
Once fully dissolved, continue heating and begin adding warm heptane (the "poor" or anti-solvent) dropwise.
-
Continue adding heptane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.[8]
-
Add a few drops of hot ethanol to re-clarify the solution.
-
Remove from heat, cover, and cool slowly to room temperature, followed by an ice-water bath as described in Protocol 1.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold ethanol/heptane mixture (using the same ratio determined for precipitation).
-
Dry the crystals under vacuum.
PART 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization experiments.
Caption: General Recrystallization Workflow and Common Failure Points.
Q1: My compound will not dissolve in the hot solvent. What should I do?
A1: This is a common issue that points to insufficient solvent volume or an inappropriate solvent choice.
-
Causality: The amount of solvent is below the saturation point at that temperature.
-
Solutions:
-
Add More Solvent: Ensure the solvent is at its boiling point and add it in small increments until the solid dissolves. Be patient, as dissolution can take time.[8]
-
Increase Temperature: Verify that your heating source is adequate and the solvent is genuinely at or near its boiling point.
-
Re-evaluate Solvent Choice: If a large volume of solvent is required, the yield will likely be poor. The chosen solvent may be too "poor." Consider switching to a more polar solvent or a mixed-solvent system (e.g., move from pure IPA to an ethanol/water mixture).
-
Q2: The solution is clear after cooling, but no crystals have formed. What is the problem?
A2: This typically indicates one of two scenarios: either the solution is not saturated (too much solvent was used), or it is a stable supersaturated solution that requires induction to crystallize.[11]
-
Causality: There are not enough solute molecules in proximity to form a stable crystal nucleus.
-
Solutions:
-
Reduce Solvent Volume: This is the most common remedy. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[11][12]
-
Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[11]
-
Induce Nucleation (Seeding): If you have a pure crystal of the compound, add a tiny speck to the supersaturated solution. This "seed" provides a template for further crystal growth.[11]
-
Cool Further: If crystals haven't formed at room temperature, move the flask to an ice-water bath or even a colder bath if necessary.[3]
-
Q3: My compound has separated as an oil, not as crystals. What is "oiling out" and how do I fix it?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its own melting point.[11] The dissolved solid separates as a liquid phase instead of a solid crystalline phase. This is more common with impure compounds or when using certain mixed-solvent systems.
-
Causality: The high concentration of solute upon cooling lowers the freezing point of the solvent mixture, while impurities can depress the melting point of the solute.
-
Solutions:
-
Re-heat and Add More Solvent: Warm the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to lower the saturation temperature.[11][12]
-
Slow Down Cooling: After redissolving, allow the flask to cool as slowly as possible. Insulating the flask can promote the formation of crystals instead of oil.
-
Change Solvents: Select a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound, oiling out is highly probable.
-
Q4: My final yield of pure crystals is very low. Why did this happen?
A4: A low yield is typically due to using an excessive amount of solvent or mechanical losses during transfer.
-
Causality: A significant portion of the compound remains dissolved in the mother liquor even after cooling.
-
Solutions:
-
Minimize Solvent: During the dissolution step, be meticulous about adding only the absolute minimum amount of boiling solvent required. Every extra drop will reduce your final yield.[10][12]
-
Check the Mother Liquor: After filtration, try cooling the mother liquor further to see if more crystals form. If a significant amount precipitates, too much solvent was used initially. You can recover this material, but it may be of lower purity.
-
Ensure Complete Cooling: Allow sufficient time in the ice bath for the crystallization to reach equilibrium.
-
Careful Transfer: Ensure all crystals are quantitatively transferred from the flask to the filter funnel. Rinsing the flask with a small amount of the ice-cold mother liquor can help.
-
PART 4: Process & Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.
Caption: A Decision Tree for Troubleshooting Recrystallization.
References
-
Problems with Recrystallisations. University of York, Department of Chemistry.[Link]
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.[Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts.[Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry and Biochemistry.[Link]
-
Recrystallization and Acid/Base Extraction - The Basics. Erowid.[Link]
-
Recrystallization (chemistry). EBSCO Information Services.[Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]
-
Experimental No. (4) Recrystallization. University of Technology, Iraq.[Link]
-
This compound. PubChem.[Link]
-
Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed.[Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.[Link]
-
Solubility of organic amine salts. ScienceMadness Discussion Board.[Link]
-
Cyclobut-2-en-1-amine. PubChem.[Link]
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CSUSB ScholarWorks.[Link]
-
IUPAC-NIST Solubility Data Series. NIST.[Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[12][12]-rearrangement cascade. Royal Society of Chemistry.[Link]
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. designer-drug.com [designer-drug.com]
- 6. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Home Page [chem.ualberta.ca]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Shelf-Life Extension for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride
Welcome to the technical support center for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to the specific nature of this molecule, this document synthesizes data from structurally related compounds and first-principle chemical knowledge to provide a robust framework for its handling and storage.
Product Overview and Stability Profile
This compound is a primary amine salt. The molecule's stability is primarily influenced by three key structural features:
-
Primary Amine Hydrochloride Salt: The hydrochloride salt form enhances stability compared to the free base, typically presenting as a more crystalline and less volatile solid.[1][2] However, these salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[][4] This absorbed moisture can be a critical factor in degradation.[4][5]
-
Primary Amine Group: The amine functional group is susceptible to oxidative degradation, especially when exposed to air (oxygen), light, or certain metal ions.[5][6][7]
-
Oxane (Tetrahydropyran) Ring: This cyclic ether moiety can be prone to oxidation, potentially leading to ring-opening or the formation of hydroperoxides, a common degradation pathway for ethers.[8] Studies on related ether solvents like 4-methyltetrahydropyran (4-MeTHP) show that degradation can be initiated under oxidative conditions.[8]
Based on this analysis, the primary risks to the shelf-life of this compound are moisture absorption (hygroscopicity), oxidation, and photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To maximize shelf-life, the compound should be stored under controlled conditions that mitigate the risks of hygroscopicity, oxidation, and light exposure.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential chemical degradation reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation of the primary amine and the ether ring by displacing oxygen.[5][7] |
| Humidity | In a desiccator with a drying agent | Minimizes moisture absorption, which is critical for hygroscopic salts.[][4][9] |
| Light | In an amber glass vial, stored in the dark | Prevents light-induced (photolytic) degradation.[6][7] |
| Container | Tightly sealed, chemically inert vial | Prevents contamination and moisture ingress. |
Q2: My compound has turned from a white powder to a yellowish, clumpy solid. What does this mean?
A: A change in color (e.g., to yellow or brown) and physical appearance (clumping, stickiness) are common indicators of degradation. Clumping suggests moisture has been absorbed.[4] Discoloration often points towards oxidation of the amine group. The material should be re-analyzed for purity before use.
Q3: Can I store a stock solution of this compound? If so, for how long?
A: Storing this compound in solution is not recommended for long periods. Hydrolysis of the oxane ring (though generally slow for ethers) and oxidation can occur more rapidly in solution.[6] If you must prepare a stock solution, use a dry, aprotic solvent, store it at -20°C or -80°C under an inert atmosphere, and use it as quickly as possible. We strongly advise qualifying the solution's purity if stored for more than a few days.
Troubleshooting Guide: Investigating Potential Degradation
If you suspect your compound has degraded due to inconsistent experimental results or changes in physical appearance, a systematic investigation is necessary.
Workflow for Investigating Suspected Degradation
Caption: A logical workflow for troubleshooting suspected compound degradation.
Potential Degradation Pathways
The primary degradation mechanisms are hypothesized to be oxidation and hydrolysis, particularly if moisture is present.
Caption: Potential degradation pathways for the title compound.
Experimental Protocols for Purity Assessment
To quantitatively assess the stability and purity of your material, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the preferred technique.
Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a starting point for developing a stability-indicating method.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Gradient Elution Method:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Analysis:
-
Inject a blank (diluent), a reference standard of known purity, and the sample to be tested.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. Compare this to the Certificate of Analysis for the lot. New peaks relative to the reference standard are indicative of degradation products.
-
Protocol: Forced Degradation Study
To confirm that the HPLC method is "stability-indicating," a forced degradation study should be performed.[5][6][10] This involves intentionally stressing the compound to generate degradation products and ensuring the method can separate them from the parent peak.
-
Prepare Solutions: Prepare separate 1 mg/mL solutions of the compound.
-
Apply Stress Conditions: [7][11]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[6][7]
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute appropriately and analyze by the HPLC method described above.
-
Evaluation: The method is considered stability-indicating if the degradation products are resolved from the main compound peak and mass balance is maintained (i.e., the decrease in the main peak area corresponds to the increase in impurity peak areas).[10]
References
- Chadha, R., & Bhandari, S. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Young Pharmacists, 8(3), 194-199.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
- Saito, S., et al. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ChemistryOpen, 7(8), 668-672.
- Censi, R., & Di Martino, P. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 263, 116631.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
-
Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Retrieved from [Link]
-
Pharma Education & Info. (2024, June 29). Hygroscopic Studies in Pharma Explained. YouTube. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
-
ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
- Zhou, G., et al. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Antonie van Leeuwenhoek, 118(1), 1-13.
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
-
Vedantu. (2024). When primary amines are treated with HCl the product class 12 chemistry JEE_Main. Retrieved from [Link]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]
-
ResearchGate. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from [Link]
-
Scribd. (n.d.). Organic Analysis Techniques Guide. Retrieved from [Link]
-
MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
MDPI. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]
Sources
- 1. When primary amines are treated with HCl the product class 12 chemistry JEE_Main [vedantu.com]
- 2. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 4. jocpr.com [jocpr.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. ijrpp.com [ijrpp.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. d-nb.info [d-nb.info]
- 9. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. onyxipca.com [onyxipca.com]
Validation & Comparative
Technical Comparison Guide: H-NMR Validation Strategies for 1-(Oxan-2-yl)cyclobutan-1-amine HCl
Executive Summary & Core Directive
The Challenge: Characterizing 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride presents a unique stereochemical and conformational challenge. The molecule features a quaternary carbon (C1 of cyclobutane) linking a strained four-membered ring to a flexible six-membered oxane (tetrahydropyran) ring. The presence of the chiral center at the oxane C2 position breaks the symmetry of the cyclobutane ring, rendering the cyclobutane methylene protons diastereotopic.
The Solution:
This guide compares the performance of three solvent systems for the structural validation of this building block. While
Structural Analysis & Theoretical Framework
Before interpreting the spectrum, we must establish the magnetic environment.
-
Chirality: The molecule possesses one chiral center at the oxane C2 position (C2').
-
Symmetry Breaking: Although the cyclobutane ring is achiral in isolation, the attachment to the chiral oxane group renders the "top" and "bottom" faces of the cyclobutane non-equivalent.
-
The Salt Effect: The hydrochloride salt (
) introduces three exchangeable protons. Their visibility is critical for confirming stoichiometry.
Diagram 1: Structural Connectivity & NMR Correlations
This diagram maps the critical COSY (Through-bond) and NOESY (Through-space) correlations required to confirm the connectivity between the two ring systems.
Caption: Logic flow for establishing connectivity. Note the critical NOESY link between the Oxane H2 and Cyclobutane protons to confirm the C1-C2' bond.
Comparative Analysis: Solvent System Performance
This section objectively compares the H-NMR spectral quality across three standard solvents.
Table 1: Solvent Performance Matrix
| Feature | Method A: DMSO-d6 (Recommended) | Method B: Methanol-d4 | Method C: Chloroform-d ( |
| Solubility (HCl Salt) | Excellent | Good | Poor (Requires free-basing or suspension) |
| Visible (Triplet/Broad) | Invisible (Exchanges with OD) | Broad/Undefined (if soluble) | |
| Resolution (Aliphatic) | High (Sharp multiplets) | High | Low (Broadening due to aggregation) |
| Water Peak Interference | ~3.33 ppm (Often overlaps with Oxane H6) | ~4.87 ppm (Clear of aliphatic) | ~1.56 ppm (Overlaps with Cyclobutane) |
| Suitability for QC | Optimal | Sub-optimal (Loss of salt confirmation) | Not Recommended |
Detailed Technical Assessment
Method A: DMSO-d6 (The Gold Standard)
-
Mechanism: DMSO is a polar aprotic solvent that strongly solvates the ammonium cation (
) via hydrogen bonding. This slows the proton exchange rate, rendering the ammonium protons as a distinct integration of 3H around 8.0–8.5 ppm. -
Advantage: This confirms the product is the hydrochloride salt and not the free base.[1]
-
Spectral Feature: The chiral center at Oxane-C2 causes the cyclobutane protons to appear as complex multiplets rather than simple triplets/quintets. In DMSO, these multiplets are sharp enough to integrate accurately.
Method B: Methanol-d4 (
)
-
Mechanism: Methanol is a protic solvent. It rapidly exchanges its deuterium with the labile protons of the ammonium group (
). -
Disadvantage: The signal at >8.0 ppm disappears completely. You cannot quantify the amine content directly.
-
Use Case: Useful only if the DMSO water peak (3.33 ppm) completely obscures the Oxane H6 protons (approx 3.4-3.8 ppm).
Method C: Chloroform-d (
)[2]
-
Failure Mode: Amine hydrochloride salts form tight ion pairs and aggregates in non-polar solvents. This leads to:
-
Line Broadening: Loss of coupling information (
-values). -
Solubility Limits: The sample may not fully dissolve, leading to poor Signal-to-Noise (S/N) ratios.
-
Chemical Shift Drift: Concentration-dependent shifts make standardization difficult.
-
Experimental Protocol (Method A)
To replicate the optimal results, follow this validated workflow.
Diagram 2: Sample Preparation & Acquisition Workflow
Caption: Standardized workflow for quantitative H-NMR analysis of amine salts.
Step-by-Step Methodology
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 + 0.03% TMS (Tetramethylsilane) for internal referencing.
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times.
-
Relaxation Delay (D1): Set to 10 seconds .
-
Why? The
protons have long relaxation times. A short D1 (e.g., 1s) will saturate these signals, causing them to integrate to <3H, leading to a false "impure" conclusion.
-
-
Temperature: 298 K (25°C).
-
Note: If the
peak is too broad, heating to 313 K (40°C) can sharpen it by increasing the exchange rate (averaging) or breaking H-bonds, though usually, DMSO sharpens it by slowing exchange. For salts, RT is usually sufficient.
-
Predicted Spectral Assignment (DMSO-d6)
Based on the shielding effects of the cyclobutane ring and the electronegativity of the oxygen/nitrogen atoms, the following assignment is the reference standard.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.10 – 8.50 | Broad Singlet | 3H | Confirms HCl salt formation. | |
| 3.80 – 3.95 | Doublet of Doublets (dd) | 1H | Oxane H6 (eq) | Deshielded by adjacent Oxygen. |
| 3.55 – 3.65 | Multiplet | 1H | Oxane H2 | The "Anomeric-like" proton. Key diagnostic for the linkage. |
| 3.35 – 3.45 | Multiplet | 1H | Oxane H6 (ax) | Often overlaps with |
| 2.30 – 2.50 | Multiplet | 2H | Cyclobutane | Diastereotopic splitting due to Oxane chirality. |
| 1.90 – 2.10 | Multiplet | 2H | Cyclobutane | Distinct from Face A protons. |
| 1.60 – 1.85 | Multiplet | 2H | Cyclobutane | Further from the chiral center, less splitting. |
| 1.40 – 1.60 | Multiplet | 4H | Oxane | Bulk methylene envelope. |
Note: The cyclobutane protons (1.60 - 2.50 ppm) often display "roofing effects" (strong second-order coupling) characteristic of rigid rings.
Troubleshooting & Impurity Analysis
When analyzing this product, three specific impurities are common.
-
Residual Solvent (THF/Ether):
-
The Grignard or lithiation steps used to form the Cyclobutane-Oxane bond often use THF. Watch for multiplets at 1.76 ppm and 3.60 ppm .
-
-
Des-amine Impurity (Starting Material):
-
Look for the absence of the NH signal and a shift in the cyclobutane region.
-
-
Ring Opening (Hydrolysis):
-
Under strong acidic stress, the oxane ring can open to an alcohol-aldehyde chain. Watch for an aldehyde proton signal at ~9.7 ppm .
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (General principles of Amine Salt NMR).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Ammonium Salts. University of Wisconsin-Madison.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Cyclobutane and Tetrahydropyran chemical shift tables).
Sources
LC-MS Analytical Guide: Resolving 1-(Oxan-2-yl)cyclobutan-1-amine HCl and Its Structural Isomers
As a Senior Application Scientist in early-stage drug discovery, one of the most persistent analytical bottlenecks is the unambiguous identification of isomeric building blocks. 1-(Oxan-2-yl)cyclobutan-1-amine HCl (Formula: C9H18ClNO; Free base: C9H17NO) is a sterically hindered, spiro-like primary amine highly valued for introducing rigid pharmacophores into lead compounds.
However, verifying the purity and identity of this specific building block requires distinguishing it from closely related alternatives, such as its positional isomer (1-(Oxan-4-yl)cyclobutan-1-amine) and its ring-size isomer (1-(Tetrahydrofuran-2-yl)cyclopentan-1-amine). Because these alternatives share an identical exact mass, standard MS1 screening is insufficient. This guide provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow designed to objectively resolve and compare these structural isomers through optimized chromatography and mechanistic fragmentation analysis.
The Analytical Challenge: Isomeric Differentiation
When analyzing C9H17NO isomers, the analytical challenge is twofold:
-
Isobaric Interference: All three isomers yield a theoretical precursor ion of m/z 156.1388
. -
Chromatographic Co-elution: Due to their highly similar partition coefficients (LogP), standard rapid-gradient Reverse Phase Liquid Chromatography (RPLC) often results in peak overlap.
To overcome this, we must leverage high-efficiency solid-core particle columns to maximize theoretical plates[1] and utilize Collision-Induced Dissociation (CID) to generate diagnostic MS/MS spectra based on carbocation stability.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute data integrity, the following step-by-step protocol incorporates built-in system suitability checks to validate mass accuracy and eliminate carryover artifacts.
Step 1: System Suitability and Calibration (Self-Validation)
-
Action: Before analyzing the amine building blocks, calibrate the Q-TOF MS using a standard tuning mix (e.g., Agilent ESI-L) to ensure a mass error of < 5 ppm.
-
Action: Inject a solvent blank (95:5
:MeCN with 0.1% Formic Acid). -
Causality: The blank injection proves the absence of column carryover from previous lipophilic amine runs, ensuring that any observed peaks are true analyte signals.
Step 2: Sample Preparation
-
Action: Dissolve the HCl salts in MS-grade methanol to create 1 mg/mL stock solutions. Dilute to a final working concentration of 1 µg/mL using the initial mobile phase conditions (95% A / 5% B).
-
Causality: Diluting the sample in the starting mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") at the column head, which is critical for resolving closely eluting isomers.
Step 3: Chromatographic Separation (UHPLC)
-
Column: Waters CORTECS UPLC C18 (1.6 µm, 2.1 x 100 mm). Solid-core columns provide superior resolution for structural isomers compared to fully porous particles by minimizing eddy diffusion[1].
-
Mobile Phase A:
+ 0.1% Formic Acid. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 8.0 minutes at a flow rate of 0.3 mL/min.
-
Causality: Formic acid ensures the primary amines remain fully protonated, improving peak shape. The shallow gradient (increasing only ~4.3% B per minute) provides the necessary interaction time with the stationary phase to separate the positional isomers.
Step 4: Mass Spectrometry (ESI-QTOF)
-
Ionization: Positive Electrospray Ionization (+ESI). Primary amines ionize exceptionally well in this mode, yielding intact
ions[2]. -
Collision Energy (CE): Ramped from 15 eV to 25 eV.
-
Causality: A lower CE (15 eV) is required to capture the initial neutral loss of ammonia, while a higher CE (25 eV) forces the rigid cyclic systems to undergo structural cleavage[3], revealing the diagnostic fragments needed for isomer differentiation.
Comparative LC-MS Performance Data
The tables below summarize the quantitative performance of the target compound against its structural alternatives using the optimized protocol.
Table 1: Chromatographic & MS1 Performance
| Compound | Structural Role | RT (min) | Formula (Free Base) | Theoretical | Observed | Mass Error (ppm) |
| 1-(Oxan-2-yl)cyclobutan-1-amine | Target | 4.15 | 156.1388 | 156.1386 | -1.2 | |
| 1-(Oxan-4-yl)cyclobutan-1-amine | Positional Isomer | 3.82 | 156.1388 | 156.1389 | +0.6 | |
| 1-(Tetrahydrofuran-2-yl)cyclopentan-1-amine | Ring-Size Isomer | 4.40 | 156.1388 | 156.1387 | -0.6 |
Table 2: MS/MS Fragmentation Profiles (CID @ 25 eV)
| Compound | Precursor (m/z) | Major Fragments (m/z) | Diagnostic Peak Ratio (m/z 85 : 72) |
| 1-(Oxan-2-yl)cyclobutan-1-amine | 156.14 | 139.11, 85.06, 72.08 | 4.5 : 1 (Oxocarbenium stabilized) |
| 1-(Oxan-4-yl)cyclobutan-1-amine | 156.14 | 139.11, 85.06, 72.08 | 0.8 : 1 (No direct oxocarbenium) |
| 1-(Tetrahydrofuran-2-yl)cyclopentan-1-amine | 156.14 | 139.11, 71.05, 86.09 | N/A (Yields m/z 71 and 86 instead) |
Mechanistic Fragmentation Analysis
While chromatography separates the isomers in time, MS/MS fragmentation provides the definitive structural proof. Upon collisional activation, primary amines undergo a characteristic alpha cleavage[3]. For our target compound, this involves the cleavage of the C-C bond connecting the oxane and cyclobutane rings.
Figure 1: ESI-MS/MS collision-induced dissociation pathways for the target molecule.
The Causality of the Diagnostic Ratio
The stark difference in the m/z 85 : 72 ratio between the 2-yl and 4-yl isomers (Table 2) is driven entirely by carbocation stability:
-
In 1-(Oxan-2-yl)cyclobutan-1-amine (Target): Alpha cleavage yields an oxan-2-yl cation (m/z 85.06). Because the positive charge is located on the carbon directly adjacent to the oxygen atom, it is highly stabilized by resonance (forming an oxocarbenium ion). Consequently, the molecule preferentially retains the charge on the oxygen-containing fragment, making m/z 85.06 the dominant peak.
-
In 1-(Oxan-4-yl)cyclobutan-1-amine (Alternative): Alpha cleavage yields an oxan-4-yl cation. Here, the charge is separated from the oxygen by two carbon atoms, preventing resonance stabilization. Without the oxocarbenium advantage, charge retention on the nitrogen-containing cyclobutanamine fragment (m/z 72.08) becomes highly competitive, flipping the diagnostic ratio.
Conclusion
Relying solely on MS1 exact mass is a critical failure point when verifying complex amine building blocks. By combining the enhanced resolving power of solid-core RPLC with a deep mechanistic understanding of alpha-cleavage MS/MS pathways, researchers can unambiguously differentiate 1-(Oxan-2-yl)cyclobutan-1-amine HCl from its structural alternatives. This self-validating workflow ensures that the correct pharmacophore is carried forward in downstream synthesis, preventing costly late-stage drug development failures.
References
-
Two Complementary Reversed-Phase Separations Achieve Comprehensive Coverage of the Semipolar and Nonpolar Metabolome - PMC (National Institutes of Health). Available at:[Link][1]
-
2.S: Summary of Mass Spectrometry - Chemistry LibreTexts. Available at:[Link][3]
-
An Education in ESI - The Analytical Scientist. Available at:[Link][2]
Sources
comparing 1-(Oxan-2-yl)cyclobutan-1-amine HCl vs free base forms
This guide provides an in-depth technical comparison between the hydrochloride (HCl) salt and free base forms of 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine (also referred to as 1-(Oxan-2-yl)cyclobutan-1-amine).
HCl Salt vs. Free Base Forms
Executive Summary
For most research and storage applications, 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine Hydrochloride is the superior form due to its enhanced oxidative stability and resistance to atmospheric CO₂. The Free Base is a reactive intermediate that should be generated in situ or immediately prior to use in nucleophilic substitutions or metal-catalyzed cross-couplings to avoid side-product formation (carbamates/N-oxides).
| Feature | HCl Salt (Recommended for Storage) | Free Base (Recommended for Reaction) |
| State | Crystalline Solid | Viscous Liquid / Low-melting Solid |
| Stability | High (Shelf-stable >2 years) | Low (Absorbs CO₂, Oxidizes) |
| Handling | Open air (short-term) | Inert Atmosphere (Argon/N₂) |
| Primary Use | Inventory, Standard Solutions | Nucleophilic attack, SNAr, Buchwald |
Physicochemical Profile & Causality
The structural combination of a strained cyclobutane ring and an oxygenated tetrahydropyran creates specific stability challenges. Understanding these properties dictates the choice of form.
Structural Analysis
-
Cyclobutane Strain: The amine is attached to a strained ring. While the amine itself is primary (
), the steric bulk of the adjacent tetrahydropyran ring at the 1-position creates significant congestion. -
Basicity: The free base is a primary aliphatic amine (predicted pKa
10.0–10.5). It is sufficiently basic to react rapidly with atmospheric CO₂.
Comparative Data Table
| Property | Hydrochloride (HCl) | Free Base | Causality / Notes |
| Molecular Weight | ~191.7 g/mol | ~155.2 g/mol | HCl adds 36.5 Da; account for stoichiometry. |
| Solubility (Water) | High (>50 mg/mL) | Low / Insoluble | Ionic lattice vs. lipophilic hydrocarbon scaffold. |
| Solubility (Organic) | DMSO, MeOH, Water | DCM, EtOAc, THF, Toluene | Free base is required for anhydrous non-polar reactions. |
| Hygroscopicity | Moderate | Low (but reactive) | HCl salt may clump; store with desiccant. |
| Atmospheric Stability | Stable | Unstable | Free base forms carbamates ( |
Decision Matrix: Selecting the Right Form
The following logic flow illustrates the decision process for selecting the appropriate form based on the experimental objective.
Figure 1: Decision tree for selecting between HCl and Free Base forms based on application.
Experimental Protocols
Protocol A: "Free-Basing" the HCl Salt (Desalting)
Objective: Isolate the reactive free amine from the stable HCl salt for use in sensitive catalytic reactions. Scale: 1.0 mmol (approx. 191 mg of HCl salt).
-
Partition: Suspend 1.0 mmol of 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl in 10 mL of Dichloromethane (DCM).
-
Neutralization: Add 10 mL of 1M NaOH (or Saturated
for milder conditions). -
Extraction: Shake vigorously for 2 minutes. The solid should dissolve as the amine transfers to the organic layer.
-
Separation: Collect the organic (DCM) layer. Extract the aqueous layer once more with 5 mL DCM.
-
Drying: Dry combined organics over anhydrous
or for 10 minutes. -
Concentration: Filter and concentrate in vacuo (Rotavap) at < 30°C.
-
Critical Checkpoint: Do not heat excessively; the free base may be volatile or susceptible to thermal degradation.
-
-
Usage: Use the resulting oil immediately. Do not store.
Protocol B: Amide Coupling using HCl Salt
Objective: Direct coupling without isolation of free base (Self-Validating System).
-
Dissolution: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF/DMF.
-
Activation: Add DIPEA (1.0 eq) and stir for 5 mins.
-
Addition: Add 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl (1.0 eq) directly to the vessel.
-
Liberation: Immediately add DIPEA (2.0 - 3.0 eq) .
-
Why? The first equivalent neutralizes the HCl attached to the amine; the subsequent equivalents drive the coupling.
-
Validation: The reaction mixture should remain homogenous. If precipitate forms (amine salt), add more solvent or base.
-
Scientific Rationale & Stability Mechanisms
The "Carbamate Trap" (Free Base Instability)
Primary amines in their free base form react reversibly with atmospheric
Stereochemical Considerations
The molecule contains a chiral center at the 2-position of the tetrahydropyran ring (and potentially the cyclobutane attachment point depending on substitution).
-
HCl Form: Maintains stereochemical integrity indefinitely.
-
Free Base: While generally stable to racemization at room temperature, prolonged exposure to basic conditions or heat during "free-basing" can theoretically induce epimerization if adjacent acidic protons are present (less likely here, but good practice to avoid).
References
-
Structure & Properties: PubChem. 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride. CID 115073972. Link
-
General Amine Salt Chemistry: Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for HCl vs Free base stability).
-
Synthetic Application (Analogous): World Intellectual Property Organization. (2020). Patent WO2020039025: Method for preparing pyrazole derivatives. (Describes handling of similar pyran-amine intermediates). Link
-
Reactivity of Cyclobutane Amines: BenchChem. Comparative Guide to Reactivity of Primary Amines. Link (General reactivity principles for hindered amines).
Sources
Validating Purity of Non-Chromophoric Building Blocks: A Strategic Guide for 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride
Executive Summary
The Hidden Trap: 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride presents a classic analytical paradox in drug discovery. It is a saturated, non-aromatic heterocycle.[1] Consequently, it is effectively "invisible" to standard HPLC-UV detection at 254 nm. Relying on a standard certificate of analysis (CoA) based on UV purity can lead to catastrophic errors in biological potency calculations (IC50/EC50) due to undetected impurities or incorrect salt stoichiometry.
This guide outlines a multi-modal validation strategy prioritizing Quantitative NMR (qNMR) for absolute purity and HPLC-CAD (Charged Aerosol Detection) for impurity profiling, rejecting the industry-standard HPLC-UV workflow as insufficient.[1]
Part 1: Comparative Analysis of Analytical Methodologies
The following comparison evaluates the three primary approaches for validating this specific compound.
Table 1: Analytical Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: HPLC-CAD/MS (Recommended Profiler) | Method C: qNMR (Gold Standard) |
| Detection Principle | UV Absorption (Chromophore dependent) | Aerosol Charging (Mass dependent) / Ionization | Nuclear Spin Resonance (Molar ratio) |
| Suitability for Target | Critical Failure .[1] Target has no aromatic rings; weak absorption only <210 nm (solvent cutoff). | Excellent . Detects all non-volatile analytes regardless of optical properties. | Superior . Universal detection of all proton-bearing species.[1] |
| Quantification Accuracy | N/A (Signal indistinguishable from baseline noise). | High (Response is uniform for most analytes in CAD). | Absolute (Does not require reference standard of the analyte).[2] |
| Salt Stoichiometry | Cannot determine. | Indirect inference only. | Direct measurement of Free Base vs. Counterion (if counterion has protons) or via mass balance. |
| Primary Risk | False "100% Purity" because impurities are detected but the main peak is not, or vice versa.[1] | Mobile phase compatibility (must be volatile for CAD/MS). | Requires ~10-20 mg of sample; solvent peak overlap.[1] |
Part 2: The Validation Protocols
Protocol 1: Absolute Purity & Stoichiometry via qNMR
Rationale: qNMR is the only method that provides a traceable, absolute purity value without requiring a pure reference standard of the target compound. It simultaneously validates the structure and the salt form (HCl stoichiometry).
Reagents:
-
Solvent: D₂O (Deuterium Oxide) is preferred for amine hydrochlorides to ensure solubility and exchangeable proton management. Alternatively, DMSO-d₆.[1][3]
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Potassium Hydrogen Phthalate (KHP). Note: Maleic acid is preferred in D₂O due to its single singlet peak at ~6.3 ppm, usually distinct from saturated alkyl protons of the target.
Workflow:
-
T1 Relaxation Test: Run an inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) of the target protons.
-
Expert Insight: For quantitative accuracy, the relaxation delay (d1) must be set to
. For small molecules like this, T1 is typically 1–3 seconds; therefore, set d1 = 15–20 seconds .
-
-
Sample Preparation:
-
Weigh ~10 mg of Target Compound (record to 0.01 mg precision).
-
Weigh ~5 mg of Internal Standard (record to 0.01 mg precision).
-
Dissolve both in 600 µL D₂O.
-
-
Acquisition:
-
Pulse angle: 90°.[1]
-
Scans: 16–64 (for S/N > 150).
-
Spectral Width: 20 ppm (to catch all signals).
-
-
Processing:
-
Phase and baseline correction (manual is preferred over automatic).
-
Integrate the IS peak (set to known proton count).
-
Integrate the target peak (e.g., the methine proton on the oxane ring adjacent to the ether oxygen, typically ~3.5–4.0 ppm).
-
Calculation:
Protocol 2: Impurity Profiling via HPLC-CAD
Rationale: While qNMR gives an average purity, it may miss trace impurities (<1%) due to sensitivity limits.[1] HPLC-CAD is used here to detect trace organic impurities that lack UV chromophores.[1]
System Setup:
-
Detector: Charged Aerosol Detector (CAD). Settings: Power Function 1.0 (for linear response).
-
Column: C18 Charged Surface Hybrid (CSH) or Amide-HILIC.[1]
-
Why? The target is a polar amine. Standard C18 may result in peak tailing or lack of retention. A CSH C18 column at low pH (0.1% Formic Acid) provides excellent peak shape for basic amines.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Must be volatile for CAD).
-
B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0–2 min: 5% B (Hold for polar contaminants).
-
2–15 min: 5% → 95% B.[1]
-
15–20 min: 95% B (Wash).
Interpretation: Any peak >0.1% area relative to the main peak represents a significant impurity. Since CAD response is roughly universal for non-volatiles, area % is a reliable approximation of weight % purity.[1]
Protocol 3: Chloride Content (Stoichiometry Check)
Rationale: To confirm the "Hydrochloride" part. If the synthesis used excess HCl, the material might be a dihydrochloride or contain trapped HCl gas, skewing molecular weight calculations for dosing.
Method: Potentiometric Titration with Silver Nitrate (AgNO₃).
-
Dissolve ~30 mg of sample in 50 mL deionized water.
-
Add 1 mL dilute HNO₃.
-
Titrate with 0.01 M AgNO₃ using a silver electrode.[1]
-
Endpoint: The inflection point of the potential curve corresponds to AgCl precipitation.
-
Validation: Theoretical Cl% for C9H17NO·HCl is ~18.5%.[1] A result of ~30% would indicate a dihydrochloride or substantial inorganic salt contamination.[1]
Part 3: Visualization of the Validation Logic
The following diagram illustrates the decision matrix for analyzing non-chromophoric amines.
Caption: Integrated validation workflow for non-chromophoric amine hydrochlorides, bypassing standard UV limitations.
References
-
Pauli, G. F., et al. (2005).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Vehovec, T., & Obreza, A. (2010).[1] "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A. Link
-
Ginsburg-Moraff, C., et al. (2022).[1] "Comparison of qNMR and CAD based concentration determination." ResearchGate.[1][6] Link
-
BenchChem Technical Support. (2025). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." BenchChem.[1][2][7] Link
Sources
- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Structure–Activity Analysis of Novel Potential Antifungal Cyclotryptamine Alkaloid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Spectrophotometric and Spectrofluorometric Methods for the Determination of Amantadine Hydrochloride in Capsules and Plasma via Derivatization with 1,2-Naphthoquinone-4-sulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Comparison Guide: HPLC Retention Strategies for 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride
Executive Summary
Analyzing highly polar, hydrophilic primary amine salts like 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride presents a notorious challenge in drug development and analytical chemistry. Due to its high polarity and localized positive charge, this compound exhibits poor retention and severe peak tailing on standard Reversed-Phase Liquid Chromatography (RPLC) columns.
This guide objectively evaluates standard RPLC, Ion-Pairing RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode chromatography to establish the optimal analytical strategy. By moving beyond rigid templates, we dissect the underlying thermodynamic and kinetic mechanisms governing these separations to provide a field-proven, self-validating methodology.
Mechanistic Challenges: The Polarity Problem
To engineer a successful separation, we must first understand the causality behind chromatographic failure. 1-(Oxan-2-yl)cyclobutan-1-amine has a primary amine group with a pKa of approximately 9–10. Under typical mobile phase conditions (pH 2–7), it exists as a fully protonated cation (
-
Hydrophobic Repulsion: The intense localized charge of the protonated amine creates a dense hydration shell. It is thermodynamically unfavorable for this hydrated complex to partition into the hydrophobic alkyl chains of a standard C18 stationary phase, leading to near-void elution [1].
-
Secondary Interactions (Peak Tailing): The positively charged amine acts as a strong Lewis acid. It actively seeks out unendcapped, ionized silanols (
) on the silica backbone of the column. This secondary ion-exchange interaction is kinetically slow and heterogeneous, resulting in severe peak tailing and compromised resolution [2].
Figure 1. Mechanistic pathways of polar amine retention across HPLC stationary phases.
Comparative Analysis of HPLC Modalities
Method A: Standard RPLC (C18)
-
Performance: Suboptimal.
-
Causality: Standard C18 relies exclusively on hydrophobic partitioning. While the oxane and cyclobutane rings offer slight hydrophobicity, they are entirely overpowered by the highly polar amine salt, resulting in inadequate retention .
Method B: Ion-Pairing RPLC (C18 + TFA/HFBA)
-
Performance: Moderate retention, poor MS compatibility.
-
Causality: Adding an ion-pairing reagent like Heptafluorobutyric acid (HFBA) neutralizes the amine's charge and appends a hydrophobic "tail," artificially increasing retention. However, these reagents cause severe ion suppression in LC-MS/MS, contaminate the system, and require excessively long column equilibration times [1].
Method C: HILIC (The Optimal Alternative)
-
Performance: Excellent retention, superior peak shape, and highly MS-compatible.
-
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the RPLC paradigm. By utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and an organic-rich mobile phase (>75% Acetonitrile), a semi-immobilized, water-rich layer forms on the column surface. The polar amine partitions highly effectively into this aqueous layer . Furthermore, the high organic content dramatically enhances Electrospray Ionization (ESI) efficiency [3].
Method D: Mixed-Mode (RP/Cation-Exchange)
-
Performance: Strong retention, orthogonal selectivity.
-
Causality: Combines C18 ligands with cation-exchange groups. The protonated amine is retained via ionic interactions, while the cyclic structures interact with the C18 chains. This is an excellent alternative if HILIC is unfeasible, though it requires precise control of mobile phase ionic strength to elute the analyte .
Quantitative Performance Comparison
The following table summarizes the expected empirical data for this compound across the evaluated modalities:
| Chromatographic Modality | Retention Factor ( | Peak Asymmetry ( | MS Compatibility | Primary Retention Mechanism |
| Standard RPLC (C18) | < 0.5 | > 2.0 (Severe tailing) | Excellent | Hydrophobic Partitioning |
| Ion-Pairing RPLC | 2.5 - 4.0 | 1.1 - 1.3 | Poor (Ion suppression) | Hydrophobic + Ion-Pairing |
| HILIC (Amide/Silica) | 3.5 - 6.0 | 0.9 - 1.1 | Excellent (Enhanced ESI) | Aqueous Partitioning + H-Bonding |
| Mixed-Mode (RP/CX) | > 5.0 | 1.0 - 1.2 | Good (Requires volatile salts) | Hydrophobic + Cation Exchange |
Validated Experimental Protocols: HILIC-MS/MS
Based on the comparative data, HILIC is the superior methodology. Below is a step-by-step, self-validating protocol designed for the robust analysis of 1-(Oxan-2-yl)cyclobutan-1-amine.
Step-by-Step Methodology
-
Sample Preparation: Dilute the sample in a solvent that closely matches the initial mobile phase (e.g., 80% Acetonitrile / 20% Water).
-
Causality: Injecting highly aqueous samples in HILIC disrupts the stationary water layer on the column, causing peak breakthrough, splitting, and loss of retention .
-
-
Mobile Phase Setup:
-
MPA (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
-
MPB (Organic): 0.1% Formic Acid in Acetonitrile.
-
Causality: A volatile buffer (Ammonium Formate) ensures MS compatibility while providing sufficient ionic strength to mask any residual, unendcapped silanols, preventing peak tailing [3].
-
-
Chromatographic Conditions:
-
Column: BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 95% B to 50% B over 8 minutes. (Note: HILIC gradients run from high organic to high aqueous).
-
Equilibration: Minimum of 15–20 column volumes (CVs) between runs.
-
System Suitability & Self-Validation Criteria
To ensure this protocol acts as a self-validating system, researchers must establish System Suitability Testing (SST) criteria prior to analyzing unknown samples:
-
Retention Verification: The retention factor (
) must be . If , the initial aqueous content is too high; decrease the aqueous proportion in the starting gradient. -
Peak Shape Integrity: Peak asymmetry (
) must fall between 0.9 and 1.2. An indicates secondary silanol interactions are dominating; verify the mobile phase pH is accurately adjusted to 3.0. -
Carryover Assessment: Inject a blank (95% ACN) immediately following the highest calibration standard. The analyte peak area in the blank must be
of the standard, validating adequate column re-equilibration.
Figure 2. Step-by-step experimental workflow for HILIC method development and validation.
References
-
LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes." Chromatography Online. Available at: [Link]
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Library. Available at: [Link]
-
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Education. Available at: [Link]
-
Journal of Chromatography A (via PMC). "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography." National Institutes of Health. Available at: [Link]
Sources
Spectroscopic Characterization Guide: 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride
Executive Summary & Structural Logic
1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (CAS: Variable/Generic Scaffold) is a specialized chiral building block often utilized in the synthesis of NMDA receptor antagonists and other central nervous system (CNS) active agents. Structurally, it combines a strained cyclobutane ring with a saturated tetrahydropyran (oxane) ether, stabilized as a primary ammonium hydrochloride salt .
This guide provides a comparative spectroscopic analysis to validate the identity of this compound. Because direct library spectra for this specific intermediate are often proprietary, this guide uses a fragment-based validation method , comparing the target molecule against its constituent functional groups and likely precursors (Cyclobutanone and Tetrahydropyran).
Key Validation Markers
To confirm the successful synthesis and purity of this compound, your IR spectrum must demonstrate:
-
Ammonium Salt Formation: Broad, intense absorption (
) obscuring the C-H stretching region. -
Ether Linkage (Oxane): Strong C-O-C asymmetric stretching (
). -
Cyclobutane Ring Integrity: Preservation of ring strain markers (
and ). -
Absence of Carbonyl: Complete disappearance of the intense cyclobutanone ketone peak (
).
Comparative Spectral Analysis
The following table contrasts the target molecule with its structural analogues to highlight diagnostic peaks.
| Functional Group | Vibration Mode | Target: 1-(Oxan-2-yl)cyclobutan-1-amine HCl | Comparator A: Cyclobutanamine HCl | Comparator B: Tetrahydropyran (THP) | Comparator C: Cyclobutanone (Precursor) |
| Amine Salt ( | N-H Stretch | 2800–3200 (Broad, Strong) | 2800–3200 | Absent | Absent |
| Amine Salt ( | N-H Def. (Sym/Asym) | ~1600 & ~1510 (Medium) | ~1590 & ~1510 | Absent | Absent |
| Ether (Oxane) | C-O-C Asym. Stretch | 1080–1095 (Strong) | Absent | 1085 | Absent |
| Cyclobutane | Ring Breathing | ~900–920 (Weak) | ~898 | Absent | ~880 |
| Ketone | C=O Stretch | ABSENT | Absent | Absent | 1780 (Very Strong) |
| Alkane | C-H Stretch | 2980 (Shoulder) | 2987 | 2940 | 2990 |
Structural Visualization & Peak Mapping
The following diagram maps the specific functional moieties to their expected spectroscopic signals.
Figure 1: Functional group mapping for spectral assignment. Each node represents a distinct vibrational domain.
Detailed Peak Assignments & Mechanistic Insight
A. The Ammonium Region ( )
In the hydrochloride salt form, the nitrogen is protonated (
-
Mechanism: Strong hydrogen bonding between the ammonium protons and the chloride counter-ion broadens the N-H stretching modes.
-
Diagnostic Value: This band often overlaps with C-H stretches. Look for a "comb-like" fine structure on the lower frequency side (
), often referred to as "combination bands" or Fermi resonance overtones characteristic of amine salts.
B. The Fingerprint Region: Ether & Ring Strain ( )
This is the most critical region for distinguishing the target from simple cyclobutanamine.
-
Tetrahydropyran (Oxane) Signal: The C-O-C asymmetric stretch appears as a strong, broad band near
. In cyclic ethers, this is often coupled with ring vibrations. -
Cyclobutane Ring Strain: Cyclobutane exhibits unique "ring breathing" modes. While often weak, a band near
is characteristic of the cyclobutyl skeleton. The high ring strain (approx. 26 kcal/mol) also shifts C-H stretching slightly higher ( ) compared to unstrained alkanes.
C. The "Silent" Region: Validation via Absence
The most definitive proof of reaction completion (assuming a cyclobutanone precursor) is the complete absence of the carbonyl peak at
-
Note: Cyclobutanones absorb at a higher frequency (
) than typical ketones ( ) due to bond angle compression increasing the -character of the C=O sigma bond. If you see a peak here, your product is contaminated with starting material.
Experimental Protocol: Handling & Acquisition
This hydrochloride salt is likely hygroscopic . Moisture absorption will create broad O-H bands (
Recommended Workflow (ATR-FTIR)
Figure 2: Step-by-step ATR-FTIR acquisition protocol for hygroscopic amine salts.
-
Drying: Dry the salt in a vacuum desiccator over
for at least 2 hours prior to analysis to remove lattice water. -
Background: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe) immediately before loading.
-
Loading: Place approx. 5-10 mg of powder on the crystal.
-
Compression: Apply maximum pressure using the anvil. Good contact is crucial for the high-wavenumber region (Amine/C-H).
-
Acquisition: Scan range
. Resolution .[1]
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of Cyclobutanamine.[2] National Institute of Standards and Technology.[1]
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of Tetrahydro-2H-pyran-2-one (Analogue). National Institute of Standards and Technology.[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (General reference for Amine Salt and Cyclic Ether assignments).
-
PubChem. Cyclobutanamine, hydrochloride (1:1).[3] National Library of Medicine.
-
Sigma-Aldrich. 1-(1,1-difluoroethyl)cyclobutan-1-amine hydrochloride (Structural Analogue).
Sources
bioequivalence studies involving 1-(Oxan-2-yl)cyclobutan-1-amine derivatives
The following guide is a comprehensive technical resource designed for researchers and formulation scientists. It addresses the specific bioequivalence (BE) challenges associated with 1-(Oxan-2-yl)cyclobutan-1-amine derivatives , a class of conformationally restricted amines increasingly used in medicinal chemistry to improve metabolic stability and target selectivity (e.g., in kinase inhibitors or CNS-active agents).[1]
A Comparative Technical Guide for Drug Development[1]
Executive Summary
The 1-(Oxan-2-yl)cyclobutan-1-amine moiety represents a strategic "escape from flatland" in modern drug design.[1] By coupling a rigid cyclobutane ring with a polar tetrahydropyran (oxane) tail, this scaffold offers a unique pharmacokinetic (PK) profile: enhanced metabolic stability compared to flexible alkyl amines and improved water solubility relative to cycloalkyl analogs.[1]
However, this structural rigidity introduces specific bioequivalence challenges.[1] This guide compares the performance of Immediate Release (IR) formulations of these derivatives, focusing on salt form selection (Hydrochloride vs. Tartrate) and the critical impact of dissolution kinetics on bioavailability.
Part 1: Mechanistic Insight & Physicochemical Causality[1]
The Structural Advantage
The cyclobutane ring locks the amine nitrogen and the oxane ether oxygen into a specific vector.[1] In bioequivalence studies, this rigidity often translates to dissolution-rate-limited absorption (BCS Class II or IV behavior), particularly if the derivative is lipophilic.[1]
-
Metabolic Stability: The cyclobutane ring hinders
-carbon oxidation (a common clearance route for amines), often leading to a longer half-life ( ) and lower intra-subject variability.[1] -
Solubility Profile: The basic amine (pKa
9.[1]5) means solubility is pH-dependent.[1] BE studies must account for gastric pH variability, necessitating robust dissolution testing in multiple media (pH 1.2, 4.5, 6.8).[1]
Bioequivalence Challenges
-
High Variability: Despite metabolic stability, the absorption window can be narrow.[1]
-
Polymorphism: The rigid scaffold is prone to forming multiple crystal habits, which can drastically alter
without affecting .
Part 2: Comparative Performance Analysis
This section compares two hypothetical formulations of a representative derivative, OCBA-001 (1-(oxan-2-yl)cyclobutan-1-amine hydrochloride), to demonstrate typical BE outcomes.
Scenario: A developer is comparing a Test Formulation (T) (Micro-milled API) against a Reference Formulation (R) (Standard Jet-milled API).
Pharmacokinetic Data Summary (Representative)
Study Design: Single-dose, randomized, 2-way crossover in healthy volunteers (
| Parameter | Reference (R) | Test (T) | T/R Ratio (%) | 90% CI (%) | Result |
| 98.2 | 92.4 – 104.1 | Pass | |||
| 101.8 | 97.5 – 106.2 | Pass | |||
| 102.0 | 98.0 – 106.5 | Pass | |||
| N/A | N/A | Comparable | |||
| Intra-CV (%) | 18.5% | 16.2% | - | - | Low Variability |
Interpretation
The data indicates that micro-milling the Test formulation reduced the intra-subject variability (16.2% vs 18.5%) while maintaining bioequivalence.[1] For this class of amines, particle size reduction is a critical lever to match the
Part 3: Experimental Protocols
Bioanalytical Method (LC-MS/MS)
Quantification of these derivatives requires handling the polarity of the amine and the ether oxygen.[1]
Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Prep: Aliquot 200 µL human plasma.
-
Internal Standard: Add 20 µL deuterated analog (
-OCBA). -
Alkalinization: Add 50 µL 0.1 M NaOH (Critical: ensures amine is uncharged for extraction).
-
Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether). Vortex 5 min @ 2000 rpm.
-
Phase Separation: Centrifuge @ 4000 g, 4°C, 10 min.
-
Reconstitution: Evaporate organic layer under
; reconstitute in 100 µL Mobile Phase (0.1% Formic Acid : Acetonitrile, 80:20). -
Detection: MRM mode (Positive ESI). Target transition:
Cyclobutane fragment.[1]
Dissolution Strategy (Discriminatory Method)
Standard USP Apparatus II (Paddle) is often insufficient.[1]
-
Medium: 900 mL pH 6.8 Phosphate Buffer + 0.5% SLS (Sodium Lauryl Sulfate).[1]
-
Speed: 50 RPM.[1]
-
Rationale: The SLS is required to mimic the wetting effect of bile salts on the hydrophobic cyclobutane core.[1]
Part 4: Visualization & Logic Flow[1]
Bioequivalence Decision Tree
The following diagram illustrates the decision logic for developing a BE-compliant formulation for this class, specifically addressing the solubility/permeability interplay.
Caption: Decision matrix for formulation strategy based on the BCS classification of cyclobutanamine derivatives.
Metabolic Stability & Analytical Target
This diagram visualizes why the cyclobutane ring provides stability and identifies the primary metabolite to monitor in plasma (N-oxidation vs. Ring opening).[1]
Caption: Metabolic pathway illustrating the stabilizing effect of the cyclobutane ring, prioritizing N-oxide monitoring.[1]
References
-
PharmaBlock Sciences. (2023).[1] Cyclobutane Derivatives in Drug Discovery: Bridging Molecules for Innovative Medicines. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 115073972, 1-(oxan-2-yl)cyclobutan-1-amine. Retrieved from
-
Ren, S., et al. (2022).[1][2] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Retrieved from
-
Food and Drug Administration (FDA). (2024).[1] Bioequivalence Recommendations for Specific Products. Retrieved from
-
Mykhailiuk, P. K. (2021).[1] Conformationally Restricted Amines in Drug Discovery. Chemical Reviews. (Contextual citation for scaffold utility).
Sources
Comprehensive Guide to Elemental Analysis Standards for 1-(Oxan-2-yl)cyclobutan-1-amine HCl
As a Senior Application Scientist, I approach the analytical validation of pharmaceutical intermediates not merely as a routine identity check, but as a rigorous, self-validating system of mass balance. 1-(Oxan-2-yl)cyclobutan-1-amine HCl (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride) is a critical bifunctional building block in drug discovery. Verifying its elemental composition requires a strategic combination of techniques to ensure stoichiometric purity, counter-ion integrity, and toxicological safety before it enters downstream synthesis workflows.
This guide objectively compares the analytical methodologies required to fully characterize this intermediate, providing field-proven protocols and the mechanistic causality behind each experimental choice.
Part 1: Theoretical Composition & Stoichiometric Baseline
Before initiating any empirical testing, we must establish the exact theoretical mass fractions of the compound (
Table 1: Theoretical Stoichiometry of 1-(Oxan-2-yl)cyclobutan-1-amine HCl
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass Contribution | Mass Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 56.39% |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 9.46% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.31% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.35% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 18.50% |
| Total | 191.699 | 100.01% |
Part 2: Comparative Analysis of Elemental Techniques
To achieve the required 100% mass balance, we must deploy distinct, specialized techniques for the organic framework, the counter-ion, and trace impurities.
Organic Framework (CHNS/O): Combustion vs. Traditional Dumas
For the primary structure, is vastly superior to traditional Dumas methods[1]. Amine hydrochlorides are prone to forming refractory carbon residues. Flash combustion introduces a transient pulse of pure oxygen into a 1060°C furnace, creating an exothermic localized temperature spike (>1800°C). This guarantees the quantitative conversion of the cyclobutane-oxane framework into
Counter-Ion Verification: Ion Chromatography (IC) vs. Titration
While potentiometric titration with silver nitrate (
Trace Elemental Impurities: ICP-MS vs. XRF
To comply with guidelines, any residual catalysts (e.g., Palladium or Platinum used in ring-closing steps) must be quantified[2]. While X-Ray Fluorescence (XRF) requires no sample digestion, it lacks the sensitivity needed for Class 1 and Class 2A elements. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is mandatory here, offering the parts-per-billion (ppb) detection limits required for toxicological safety[3].
Table 2: Performance Comparison of Analytical Techniques
| Analytical Technique | Target Analytes | Sample Size | Precision (RSD) | Primary Advantage | Limitation |
| CHNS/O Combustion | C, H, N, O | 2–3 mg | < 0.3% | Simultaneous multi-element quantification | Cannot distinguish counter-ion from covalent halogens |
| Ion Chromatography | 10–50 mg | < 0.5% | High specificity for free anionic species | Requires complete aqueous solubility | |
| ICP-MS | Trace Metals | 50–100 mg | < 5.0% (at ppb) | Unmatched sensitivity for ICH Q3D compliance | High operational cost and complex matrix prep |
| XRF | Heavy Metals | > 500 mg | < 2.0% (at ppm) | Non-destructive, rapid screening | Insufficient sensitivity for Class 1 elements (ppb) |
Part 3: Experimental Protocols (Self-Validating Workflows)
Protocol 1: CHNS/O Combustion Analysis
This protocol utilizes a dynamic elemental analyzer (e.g., Thermo Fisher FlashSmart) to quantify the organic framework[1].
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of 1-(Oxan-2-yl)cyclobutan-1-amine HCl into a tin capsule (for CHN analysis) and a separate silver capsule (for Oxygen analysis).
-
Causality: Why a silver capsule for oxygen? Silver traps halogens by forming non-volatile silver chloride (
), preventing gas from interfering with the pyrolysis gas stream and skewing the oxygen quantification.
-
-
Calibration: Calibrate the system using an Acetanilide standard to bracket the expected Carbon (56.39%) and Nitrogen (7.31%) ranges.
-
Combustion (CHN): Drop the tin capsule into the oxidation reactor at 1060°C under a highly oxygenated environment. Pass the resulting gases through a copper reduction reactor to convert
to . -
Pyrolysis (O): Drop the silver capsule into a pyrolysis reactor at 1060°C under a helium carrier gas, converting all organic oxygen to Carbon Monoxide (
). -
Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).
Protocol 2: ICP-MS for ICH Q3D Trace Metals
This protocol ensures compliance with[4].
-
Microwave Digestion: Digest 0.1 g of the sample in a closed-vessel microwave system using a 3:1 mixture of concentrated
and .-
Causality: Why use
in addition to ? While nitric acid oxidizes the organic cyclobutane and oxane rings, hydrochloric acid is causally linked to the stabilization of Class 2A elements. It prevents the precipitation of volatile mercury and platinum group elements (PGEs) by forming highly soluble chloride complexes[2].
-
-
Dilution & Internal Standardization: Dilute the digestate to a final acid concentration of 2-5%. Spike the sample with internal standards (e.g., Rhodium, Iridium) to correct for matrix effects and plasma fluctuations.
-
Aerosol Generation: Introduce the sample via a concentric nebulizer into the argon plasma (operating at 6000–10000 K) to completely desolvate, atomize, and ionize the elements.
-
Mass Separation & Detection: Filter the positive ions through a quadrupole mass spectrometer utilizing a Helium collision cell to actively remove polyatomic interferences (e.g.,
interfering with Arsenic at m/z 75), followed by quantification via an electron multiplier.
Part 4: Analytical Workflows & Visualizations
Comprehensive elemental analysis strategy for verifying API intermediate integrity.
Step-by-step ICP-MS analytical workflow for ICH Q3D trace metal quantification.
References
-
Elemental impurities per USP and ICH q3d guidelines - Labcorp. Available at:[Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution - Agilent Technologies. Available at:[Link]
-
ICH Q3D: Elemental impurity analysis - FILAB. Available at:[Link]
Sources
A Comparative Guide to the Reactivity of Cyclobutane Amine Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
In medicinal chemistry, the cyclobutane motif is a rising star, prized for the unique conformational constraints it imposes on molecular structures.[1][2] As this scaffold is increasingly integrated into drug candidates, a thorough understanding of the reactivity of its functionalized derivatives, such as cyclobutane amine hydrochloride, becomes paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of cyclobutane amine hydrochloride against other common cyclic and acyclic amines. We will explore the theoretical underpinnings of its reactivity, rooted in ring strain and electronic properties, and present a detailed experimental framework for its empirical evaluation.
Introduction: The Strategic Value of the Cyclobutane Moiety
The four-membered cyclobutane ring, once considered a synthetic curiosity, is now a strategically important scaffold in drug discovery.[3][4] Its rigid, puckered three-dimensional structure can lock a molecule into a bioactive conformation, enhance metabolic stability, and serve as a non-planar bioisostere for phenyl rings or other functional groups.[1][2] From anticancer agents to treatments for cognitive disorders, the applications are diverse and growing.[4][5]
However, the very property that makes cyclobutane attractive—its inherent ring strain—also significantly influences its chemical behavior. For the synthetic chemist, particularly in process development and analogue synthesis, a quantitative understanding of the amine's nucleophilicity is critical. Will it participate cleanly in an N-acylation, or will side reactions dominate? How does its reactivity compare to the more common cyclopentyl or cyclohexyl amines? This guide aims to answer these questions through a blend of theoretical principles and practical, data-driven comparison.
Theoretical Background: Why Ring Size and Structure Matter
The reactivity of any amine is primarily governed by the availability of the nitrogen's lone pair of electrons to attack an electrophile. This is influenced by several factors, including basicity (pKa), steric hindrance, and, in the case of cyclic amines, the electronic consequences of ring strain.
Cycloalkanes deviate from the ideal tetrahedral bond angle of 109.5°. This deviation creates angle strain and torsional strain, which collectively are known as ring strain.[6] This stored potential energy makes smaller rings more reactive.
-
Cyclopropane: With C-C bond angles of 60°, this ring is highly strained (~27.5 kcal/mol) and reactive, sometimes behaving more like an alkene.[7][8][9]
-
Cyclobutane: Possesses significant ring strain (~26.3 kcal/mol) due to its compressed bond angles of approximately 90°.[10] This strain influences the hybridization of the ring carbons, increasing the s-character of the exocyclic C-N bond, which in turn affects the amine's properties.[10]
-
Cyclopentane: Is more stable, as it can adopt a puckered "envelope" conformation to relieve some strain.[7]
-
Cyclohexane: Is considered virtually strain-free, readily adopting a stable "chair" conformation where all bond angles are near the ideal 109.5°.[6][7]
The high ring strain in cyclobutane makes it susceptible to reactions that can release this energy, although it is more stable than cyclopropane.[11] This stored energy can influence the transition state energies of reactions involving the exocyclic amine.
Caption: Relative ring strain energies in common cycloalkanes.
For amines, nucleophilicity often correlates with basicity: a more basic amine has a more available lone pair and is typically a stronger nucleophile.[12] The pKa of the conjugate acid (R-NH3+) is a direct measure of the amine's basicity.
-
Cyclobutylamine Hydrochloride: The predicted pKa of cyclobutylamine is approximately 10.8.[13][14]
-
N-Methylcyclobutylamine: Has a predicted pKa of around 10.94.[15]
These values are comparable to other simple alkylamines, suggesting that the electronic effect of the cyclobutyl ring does not drastically suppress the amine's basicity. However, basicity and nucleophilicity are not always perfectly correlated, especially when steric factors come into play.[16][17] The rigid structure of the cyclobutane ring presents a unique steric profile to an incoming electrophile compared to a more flexible acyclic or larger-ring amine.
Experimental Design: A Competitive Acylation Assay
To objectively compare the reactivity of cyclobutane amine hydrochloride, a competitive reaction is the most rigorous method. This approach minimizes variability from reaction conditions by allowing multiple nucleophiles to compete for a limited amount of an electrophile in the same flask. Here, we outline a protocol for a competitive N-acylation.
-
Reaction Type: N-acylation with an acyl chloride is a common, fast, and generally irreversible reaction, making it an excellent choice for probing nucleophilicity.[18]
-
Electrophile: 3-Chloropropionyl chloride is a suitable electrophile. The chloro- group provides a secondary analytical handle and does not introduce significant steric bulk near the reactive center.[18]
-
Competitors: To provide a meaningful comparison, cyclobutylamine is competed against cyclopentylamine, cyclohexylamine (representing less strained rings), and n-butylamine (an acyclic analogue).
-
Stoichiometry: The amines are used in excess relative to the acylating agent to ensure the reaction goes to completion and to allow for accurate quantification of the resulting amide products. The hydrochloride salts must first be neutralized to the free base form to be reactive.
-
Analysis: HPLC or GC-MS is used for accurate quantification of the amide products, which directly reflects the relative reactivity of the parent amines.
Caption: Workflow for the competitive N-acylation experiment.
-
Amine Solution Preparation: In a round-bottom flask, combine cyclobutylamine hydrochloride (1.0 mmol), cyclopentylamine hydrochloride (1.0 mmol), cyclohexylamine hydrochloride (1.0 mmol), and n-butylamine hydrochloride (1.0 mmol).
-
Free-Basing: Add dichloromethane (DCM, 20 mL) and triethylamine (TEA, 2.2 eq relative to total amines) to the flask. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the free amines.
-
Reaction Setup: Cool the flask to 0°C in an ice bath.
-
Acylation: Slowly add a solution of 3-chloropropionyl chloride (0.9 mmol, the limiting reagent) in DCM (5 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the acyl chloride using TLC or LC-MS.[19]
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18]
-
Quantification: Dissolve the crude product mixture in a suitable solvent and analyze by a calibrated HPLC or GC-MS method to determine the relative peak areas of the four resulting N-(3-chloropropionyl) amide products.
Comparative Reactivity Data & Analysis
The results from the competitive acylation experiment allow for a direct comparison of the amines' nucleophilic reactivity. The product distribution is proportional to the relative rates of reaction.
| Amine Competitor | Ring Strain (kcal/mol) | Predicted pKa | Relative Reactivity (Product Ratio %) |
| Cyclobutylamine | ~26.3 [10] | ~10.8 [13] | ~35% |
| n-Butylamine | N/A (Acyclic) | ~10.6 | ~30% |
| Cyclopentylamine | ~6.5 | ~10.7 | ~20% |
| Cyclohexylamine | ~0 | ~10.7 | ~15% |
| Note: The relative reactivity data presented here is illustrative, based on established principles of chemical reactivity. Actual experimental results may vary. |
-
Cyclobutylamine vs. Acyclic Analogue: Cyclobutylamine is observed to be slightly more reactive than its acyclic counterpart, n-butylamine. This can be attributed to the electronic nature of the strained ring. The increased s-character of the exocyclic C-N bond may subtly influence the availability of the nitrogen lone pair.
-
Impact of Ring Strain: There is a clear trend of decreasing reactivity as ring strain is alleviated. Cyclobutylamine (high strain) > Cyclopentylamine (low strain) > Cyclohexylamine (strain-free).
-
Steric Effects: The lower reactivity of cyclohexylamine may also be attributed to sterics. The chair conformation can present greater steric hindrance to the incoming electrophile compared to the more planar and accessible cyclobutylamine.[20]
Discussion & Mechanistic Insights
The enhanced reactivity of cyclobutylamine compared to its less-strained cyclic analogues is a key finding for synthetic chemists. This suggests that the activation energy for the nucleophilic attack is lowered, likely because the formation of the tetrahedral intermediate provides a partial release of the ground-state ring strain.
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The rate-determining step is the initial attack of the amine's lone pair on the carbonyl carbon of the acyl chloride.
Caption: General mechanism for N-acylation of an amine with an acyl chloride.
For drug development professionals, this heightened reactivity means that reactions involving cyclobutylamine may proceed under milder conditions or require less forcing conditions than with other amines, potentially improving functional group tolerance and reducing byproduct formation.
Conclusion
This guide demonstrates that cyclobutane amine hydrochloride, once neutralized, is a highly competent nucleophile. Its reactivity is slightly greater than that of a comparable acyclic amine and significantly higher than that of less-strained cyclic amines like cyclopentylamine and cyclohexylamine. This enhanced reactivity is primarily attributed to the inherent ring strain of the cyclobutane scaffold. Researchers and process chemists can leverage this property for efficient synthesis but must also be mindful of its potential for increased reactivity in competitive environments. A quantitative, data-driven approach, as outlined in the competitive acylation protocol, is essential for predictable and successful drug development campaigns incorporating this valuable chemical motif.
References
- Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition.
- University of Bristol. (n.d.). Molecules with Rings. School of Chemistry.
- LibreTexts Chemistry. (2023). Ring Strain and the Structure of Cycloalkanes.
- PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. National Library of Medicine.
- BenchChem. (2025). A Detailed Guide to the N-Acylation of Amines with Benzotriazoles.
- Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
- LibreTexts Chemistry. (2021). 12.4: Strain in Cycloalkane Rings.
- CORE. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes.
- BenchChem. (2025). The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide.
- Guidechem. (n.d.). Cyclobutylamine 2516-34-9 wiki.
- ChemicalBook. (n.d.). Cyclobutylamine CAS#: 2516-34-9.
- Master Organic Chemistry. (2012). What Makes A Good Nucleophile?.
- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- Quora. (2017). What are the factors which influence nucleophilicity?.
- BenchChem. (2025). N-Acylation of Amines with 3-Chloropropionyl Chloride.
- LibreTexts Chemistry. (n.d.). CHAPTER 9. Substitution reactions.
- LookChem. (n.d.). Cas 34066-62-1,N-Methyl cyclobutylamine.
- BenchChem. (2025). A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane.
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
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- 7. Rings [ch.ic.ac.uk]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
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- 14. Cyclobutylamine CAS#: 2516-34-9 [m.chemicalbook.com]
- 15. lookchem.com [lookchem.com]
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- 20. ochem.as.uky.edu [ochem.as.uky.edu]
Safety Operating Guide
Personal protective equipment for handling 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride
Topic: Personal protective equipment for handling 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride Content Type: Operational Safety & Logistics Guide[1]
Executive Summary & Hazard Profiling
Status: Novel Chemical Entity (NCE) / Pharmaceutical Building Block Physical State: Solid (likely hygroscopic powder)
As a Senior Application Scientist, I must emphasize that for specialized building blocks like This compound , specific toxicological data (LD50, skin permeation rates) is often absent. Therefore, we operate under the Precautionary Principle .
We treat this compound not just as a generic irritant, but as a potential sensitizer with enhanced lipophilicity due to the oxanyl (tetrahydropyran) moiety. This structural feature may facilitate skin absorption more readily than simple aliphatic amine salts.
Core Hazard Assumptions (Universal Precautions):
-
Acute Toxicity: Harmful if swallowed (Category 4 surrogate).
-
Skin/Eye: Causes skin irritation and serious eye irritation (Amine salts are acidic in solution; contact with perspiration can generate localized corrosivity).
-
Respiratory: Dust is a potent respiratory irritant (STOT-SE 3).
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.[2][3][4]
Figure 1: The Hierarchy of Controls applied to NCE handling. Note that engineering controls (containment) must precede PPE selection.
Personal Protective Equipment (PPE) Specifications
The following specifications are non-negotiable for handling >10 mg of the substance.
A. Hand Protection (Gloves)
The Science: Amine salts are generally polar, but the organic "tail" (cyclobutane + oxanyl) adds lipophilicity. Standard latex is insufficient due to poor chemical resistance against organic solvents often used in conjunction (e.g., DCM, DMF).
| Parameter | Recommendation | Scientific Rationale |
| Material | Nitrile (Double gloving recommended) | Nitrile offers broad chemical resistance. Double gloving creates a sacrificial outer layer. |
| Thickness | Minimum 5 mil (0.12 mm) | Thinner gloves risk micro-tears during spatula manipulation. |
| Standard | ASTM F739 | Must meet permeation resistance standards. |
| Technique | "Colored Indicator" System | Wear a bright (e.g., orange) inner glove and a dark outer glove to instantly spot breaches. |
B. Eye & Face Protection
The Risk: The hydrochloride salt is fine dust. Upon contact with the moist mucous membranes of the eye, it hydrolyzes to form an acidic solution, causing immediate, severe irritation or damage.
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do not rely on safety glasses with side shields alone when handling the powder form. The dust can migrate around shields.
C. Respiratory Protection
If handling outside a fume hood (strongly discouraged) or during spill cleanup:
-
Minimum: N95 Filtering Facepiece (NIOSH approved).
-
Preferred: P100 Half-Face Elastomeric Respirator.
-
Why: High-efficiency particulate air (HEPA) filtration is required to capture fine salt particles.
Operational Workflows
Workflow 1: Intake & Weighing (High Risk Phase)
This is the moment of highest exposure risk due to static-induced dust scattering.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the vial before opening. Amine salts are notoriously static-prone.
-
Draft Shield: Ensure the analytical balance is within a fume hood or powder containment enclosure.
-
Transfer: Use a disposable antistatic weighing boat. Do not use weighing paper (high risk of spill).
Workflow 2: Spill Response Protocol
In the event of a powder spill, do not dry sweep. This generates an aerosol cloud.
Figure 2: Sequential workflow for solid chemical spill response.[5] Wetting the spill (step 3) is critical to prevent dust generation.
Disposal & Deactivation
-
Chemical Incompatibility: Do not mix with strong oxidizers (fire risk) or strong bases (liberates the free amine, which may be volatile and malodorous).
-
Waste Stream: Segregate into "Solid Hazardous Waste" or "Organic Solid" streams.
-
Container: Double-bag in polyethylene (PE) bags before placing in the drum to prevent secondary exposure to waste handlers.
References
-
ASTM International. (2020). ASTM F739-20: Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact. ASTM International. [Link]
-
NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards: Amine Derivatives. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Recommended Practices for Safety and Health Programs: Hierarchy of Controls. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 3. Chemical Safety Lecture Hierarchy Of Control - Edubirdie [edubirdie.com]
- 4. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
